Calenduloside E
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O9/c1-31(2)14-16-36(30(42)43)17-15-34(6)19(20(36)18-31)8-9-22-33(5)12-11-23(32(3,4)21(33)10-13-35(22,34)7)44-29-26(39)24(37)25(38)27(45-29)28(40)41/h8,20-27,29,37-39H,9-18H2,1-7H3,(H,40,41)(H,42,43)/t20-,21-,22+,23-,24-,25-,26+,27-,29+,33-,34+,35+,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCHKMAZAWJNBJ-RCYXVVTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180668 | |
| Record name | Calenduloside E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26020-14-4 | |
| Record name | Calenduloside E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26020-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calenduloside E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026020144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calenduloside E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALENDULOSIDE E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/184358RYCU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the mechanism of action for Calenduloside E
An In-depth Technical Guide on the Mechanism of Action of Calenduloside E
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring triterpenoid saponin found in various plants, including Aralia elata and Calendula officinalis.[1][2] It has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its signaling pathways, supported by quantitative data and detailed experimental methodologies.
Core Mechanisms of Action
This compound exerts its biological effects through multiple, interconnected pathways. The primary mechanisms identified to date involve the induction of apoptosis in cancer cells, modulation of inflammatory responses, and protection against ischemia-reperfusion injury in cardiovascular tissues.
Anticancer Activity: Induction of Apoptosis
A derivative of this compound, this compound 6'-methyl ester, has demonstrated significant cytotoxic effects on cancer cells.[3][4][5] The primary mechanism is the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Signaling Pathway:
The apoptotic cascade initiated by this compound 6'-methyl ester involves the activation of a series of caspases.[3] The process begins with the activation of initiator caspases-8 and -9, which in turn activate the executioner caspase-3. Activated caspase-3 then cleaves essential cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[3][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 6′-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 6'-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
The Anti-inflammatory Potential of Pentacyclic Triterpenoid Saponins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of pentacyclic triterpenoid saponins. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes the current understanding of the mechanisms of action, presents quantitative data on their efficacy, details relevant experimental protocols, and visualizes key signaling pathways.
Introduction
Pentacyclic triterpenoid saponins are a large and structurally diverse class of natural products found in a wide variety of plants.[1][2] Traditionally, many plants containing these compounds have been used in folk medicine to treat a range of inflammatory ailments.[1][2] Modern scientific research has begun to validate these traditional uses, demonstrating that pentacyclic triterpenoid saponins possess significant anti-inflammatory properties. Their mechanism of action is often multifaceted, involving the modulation of key signaling pathways that regulate the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide will delve into the specifics of these mechanisms and provide practical information for researchers in the field.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects of various pentacyclic triterpenoid saponins have been quantified in numerous studies. The following tables summarize key data, including IC50 values and percentage inhibition of major inflammatory mediators.
Table 1: In Vitro Inhibition of Inflammatory Mediators by Pentacyclic Triterpenoid Saponins
| Compound | Assay | Cell Line | Stimulant | Target | IC50 / Inhibition | Reference |
| Asiatic Acid | IKKβ Kinase Assay | Cell-free | - | IKKβ | - | [3] |
| Corosolic Acid | NF-κB Luciferase Assay | RAW 264.7 | LPS | NF-κB | Markedly reduced at 50 μM | [3] |
| Ursolic Acid | IKKβ Kinase Assay | Cell-free | - | IKKβ | 69 μM | [3] |
| Ginsenoside Rd | NF-κB Luciferase Assay | HepG2 | TNF-α | NF-κB | Potent inhibition | [4] |
| Ginsenoside Km | NF-κB Luciferase Assay | HepG2 | TNF-α | NF-κB | Potent inhibition | [4] |
| Betulin | NF-κB Pathway | - | - | IKK phosphorylation, p65 translocation | Inhibition | [5] |
| Glycyrrhizic acid | NF-κB Pathway | - | - | NF-κB-DNA binding | Inhibition | [5] |
Table 2: In Vivo Anti-inflammatory Effects of Pentacyclic Triterpenoid Saponins
| Compound | Animal Model | Assay | Dosage | Inhibition of Edema (%) | Reference |
| Not specified | Rat | Carrageenan-induced paw edema | - | - |
Key Signaling Pathways in Anti-inflammatory Action
Pentacyclic triterpenoid saponins exert their anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways. These pathways are critical regulators of the expression of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of target inflammatory genes.[5] Pentacyclic triterpenoids have been shown to inhibit this pathway at various points, including the inhibition of IKK activity and the nuclear translocation of NF-κB.[3][5]
Caption: Inhibition of the NF-κB signaling pathway by pentacyclic triterpenoid saponins.
MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[6] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory mediators. Triterpenoid saponins have been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of ERK, JNK, and/or p38.[7][8][9]
Caption: Modulation of the MAPK signaling pathway by pentacyclic triterpenoid saponins.
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments commonly used to assess the anti-inflammatory properties of pentacyclic triterpenoid saponins.
In Vitro Anti-inflammatory Assays
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture:
-
Maintain RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Experimental Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[10]
-
Pre-treat the cells with various concentrations of the test pentacyclic triterpenoid saponin for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 18-24 hours.
-
After incubation, collect the cell culture supernatant.
-
To 100 µL of the supernatant in a new 96-well plate, add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the plate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control group.
-
Caption: Workflow for the in vitro nitric oxide (NO) assay.
This protocol details the quantification of pro-inflammatory cytokines in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample Preparation:
-
Collect cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with or without the test saponins, as described in the NO assay protocol.
-
Centrifuge the supernatants to remove any cells or debris.
-
-
ELISA Procedure (General Protocol for Sandwich ELISA):
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6) and incubate overnight at 4°C.
-
Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Wash the plate.
-
Add standards of known cytokine concentrations and the prepared cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
This method is used to determine the protein levels of key inflammatory enzymes.
-
Cell Lysis and Protein Quantification:
-
After treatment and stimulation, wash the RAW 264.7 cells with cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
-
Western Blot Procedure:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
In Vivo Anti-inflammatory Assay
This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of compounds.[11]
-
Animals:
-
Use male Wistar or Sprague-Dawley rats weighing 150-200g.
-
Acclimatize the animals for at least one week before the experiment.
-
House the animals under standard laboratory conditions with free access to food and water.
-
-
Experimental Procedure:
-
Fast the rats overnight before the experiment.
-
Administer the test pentacyclic triterpenoid saponin or the vehicle (control group) orally or intraperitoneally. A standard anti-inflammatory drug, such as indomethacin (10 mg/kg), should be used as a positive control.
-
After 30-60 minutes, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[2]
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated for each group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
References
- 1. Anti-inflammatory actions of pentacyclic triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Anti-Inflammatory Actions of Pentacyclic Triterpenes | Semantic Scholar [semanticscholar.org]
- 3. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of TNF-α-mediated NF-κB Transcriptional Activity in HepG2 Cells by Dammarane-type Saponins from Panax ginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triterpenoid Saponins from Anemone flaccida Suppress Tumor Cell Proliferation by Regulating MAPK, PD1/PDL1, and STAT3 Signaling Pathways and Altering Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total saponins from Rhizoma Panacis Majoris inhibit proliferation, induce cell cycle arrest and apoptosis and influence MAPK signalling pathways on the colorectal cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. openalex.org [openalex.org]
- 11. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
Apoptosis Induction by Calenduloside E: A Technical Guide to the Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms underlying the pro-apoptotic effects of Calenduloside E, a pentacyclic triterpenoid saponin. The focus is on the core signaling pathways activated by this compound, with a particular emphasis on its action in cancer cells. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the intricate signaling cascades.
Introduction to this compound and its Pro-Apoptotic Activity
This compound is a natural compound that has demonstrated significant anti-inflammatory and, notably, pro-apoptotic activities in various cell types. A derivative, this compound 6'-methyl ester, has shown potent cytotoxic effects against cancer cells by inducing programmed cell death, also known as apoptosis. This process is crucial for eliminating damaged or cancerous cells and is a key target for cancer therapeutic development. This compound 6'-methyl ester has been found to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, leading to the activation of a cascade of caspases, which are the executioners of this cell death program.
Core Apoptotic Signaling Pathways Activated by this compound
This compound 6'-methyl ester triggers apoptosis through a dual mechanism, engaging both the intrinsic and extrinsic signaling pathways, which converge at the activation of executioner caspases.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. While the specific death receptors involved in this compound-induced apoptosis are yet to be fully elucidated, the activation of caspase-8 is a hallmark of this pathway.[1]
Key steps:
-
Initiation: It is hypothesized that this compound treatment leads to the upregulation of death receptors or their ligands, or enhances the sensitivity of cancer cells to existing death signals.
-
DISC Formation: This leads to the formation of the Death-Inducing Signaling Complex (DISC).
-
Caspase-8 Activation: Within the DISC, pro-caspase-8 is cleaved and activated.
-
Executioner Caspase Activation: Activated caspase-8 directly cleaves and activates executioner caspases, such as caspase-3.[1]
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is centered around the mitochondria and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). The ratio of pro- to anti-apoptotic Bcl-2 family proteins is a critical determinant of cell fate.
Key steps:
-
Regulation of Bcl-2 Family Proteins: While direct evidence in CT-26 colon carcinoma cells is pending, studies on this compound analogues in other cell types have shown a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2] This shift in the Bcl-2/Bax ratio is a critical event in the initiation of the intrinsic pathway.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: This results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1), leading to the formation of the apoptosome, which then recruits and activates pro-caspase-9.[1]
-
Executioner Caspase Activation: Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3.[1]
Convergence and Execution Phase
Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, primarily caspase-3.[1]
Key events:
-
Caspase-3 Activation: Caspase-3 is activated through cleavage by initiator caspases (caspase-8 and caspase-9).
-
PARP Cleavage: Activated caspase-3 cleaves a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP is a hallmark of apoptosis.[1]
-
Cellular Disassembly: The cleavage of cellular proteins by executioner caspases leads to the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.
Quantitative Data on this compound-Induced Apoptosis
The pro-apoptotic effects of this compound 6'-methyl ester have been quantified in various studies. The following tables summarize key findings in CT-26 mouse colon carcinoma cells.
| Parameter | This compound 6'-methyl ester Concentration (µM) | Result | Reference |
| Cell Viability (IC50) | ~10 | 50% inhibition of cell growth after 24h | [1] |
| Sub-G1 Cell Population (Apoptotic Cells) | 2.5 | 5.1% | [1] |
| 5 | 6.4% | [1] | |
| 10 | 53.1% | [1] | |
| 25 | 99.1% | [1] |
Table 1: Effect of this compound 6'-methyl ester on Cell Viability and Apoptosis in CT-26 Cells.
| Protein | Treatment | Observation | Reference |
| Cleaved Caspase-8 | 10 µM this compound 6'-methyl ester (3-12h) | Increased levels over time | [1] |
| Pro-caspase-9 | 10 µM this compound 6'-methyl ester (3-12h) | Decreased levels over time | [1] |
| Cleaved Caspase-3 | 10 µM this compound 6'-methyl ester (3-12h) | Increased levels over time | [1] |
| Cleaved PARP | 10 µM this compound 6'-methyl ester (3-12h) | Increased levels over time | [1] |
Table 2: Effect of this compound 6'-methyl ester on Key Apoptotic Proteins in CT-26 Cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed CT-26 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C.
-
Treatment: Replace the medium with serum-free DMEM containing various concentrations of this compound 6'-methyl ester (e.g., 2.5, 5, 10, 25 µM). Incubate for 24 hours.
-
MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed CT-26 cells in a 6-well plate at a density of 3 x 10^5 cells/well and incubate for 24 hours. Treat the cells with 10 µM this compound 6'-methyl ester for 6 hours in serum-free DMEM.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. FITC-Annexin V positive, PI negative cells are in early apoptosis. FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Seeding and Treatment: Grow CT-26 cells on coverslips in a 6-well plate and treat with 10 µM this compound 6'-methyl ester for 12 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescein-dUTP) for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope. TUNEL-positive cells will exhibit green fluorescence.
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect the levels of specific proteins involved in the apoptotic cascade.
-
Cell Lysis: Treat CT-26 cells with 10 µM this compound 6'-methyl ester for various time points (e.g., 3, 6, 9, 12 hours). Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on a 10-15% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved caspase-3, -8, -9, and PARP overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key apoptotic pathways and a typical experimental workflow.
Caption: Apoptosis signaling pathways activated by this compound.
Caption: Experimental workflow for Western Blot analysis.
References
Calenduloside E: A Technical Overview of its Discovery, Characterization, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calenduloside E, a naturally occurring pentacyclic triterpenoid saponin, has emerged as a compound of significant interest in biomedical research. Initially isolated from various plant species, it has demonstrated a wide array of biological activities, including anti-inflammatory, anti-apoptotic, and cardioprotective effects. This technical guide provides a comprehensive overview of the discovery, characterization, and known biological functions of this compound, with a focus on its therapeutic potential. Detailed summaries of its physicochemical properties, biological activities with corresponding quantitative data, and the signaling pathways it modulates are presented. Methodologies for key experiments are outlined to provide a foundational understanding for future research and development.
Discovery and Sourcing
This compound is a natural product that can be extracted from a variety of plant species. It has been identified in the bark and roots of Aralia ovata and Aralia elata (Miq.) Seem, as well as in Acanthopanax sessiliflorus fruits and Calendula officinalis (Marigold).[1][2][3][4] Its classification as a pentacyclic triterpenoid saponin places it in a class of compounds known for their diverse pharmacological effects.[1]
Physicochemical Characterization
The structural elucidation of this compound was accomplished through various spectroscopic methods, including Infrared (IR) spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC).[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₆H₅₆O₉ | [3][5] |
| Molecular Weight | 632.8 g/mol | [3] |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | [3] |
| CAS Number | 26020-14-4 | [3] |
| Class | Pentacyclic Triterpenoid Saponin | [1] |
Biological Activity and Therapeutic Potential
This compound has been shown to possess multiple biological activities, making it a promising candidate for further investigation in drug development.
Anti-inflammatory and Immunomodulatory Effects
This compound exhibits significant anti-inflammatory properties.[1] It has been shown to alleviate atherosclerosis by regulating macrophage polarization and to reduce cellular inflammatory responses by inhibiting the ROS-mediated JAK1-STAT3 pathway.[1] In a model of acute liver injury, this compound demonstrated protective effects.[1]
Table 2: Anti-inflammatory and Related Activities of this compound
| Activity | Model System | Key Findings | Concentration/Dose | Source |
| Macrophage Polarization Inhibition | In vitro | Inhibits glycolysis-mediated M1 macrophage polarization. | 1.25 µg/mL | [1] |
| Hepatoprotective Effect | LPS/D-GalN-induced AML12 and LX2 cells | Alleviates cell damage. | 1 µM | [1] |
| Inflammasome Inhibition | AML-12 cells stimulated by lipid mixture | Inhibits inflammasome activation and pyroptosis. | 0-16 µM | [1] |
Cardioprotective Effects
A significant area of research for this compound is its role in cardiovascular protection. It has been shown to alleviate myocardial ischemia/reperfusion injury by inhibiting calcium overload through the promotion of interaction between L-type calcium channels and Bcl-2 related apoptosis genes.[1] Furthermore, it improves mitochondrial function by regulating the AMPK-SIRT3 pathway.[1][6] Another study indicates that this compound protects against myocardial ischemia-reperfusion injury by enhancing autophagy and inhibiting L-type Ca2+ channels through BAG3.[7]
Anti-cancer Activity (this compound 6'-methyl ester)
A derivative, this compound 6'-methyl ester, has been investigated for its anti-cancer properties. It induces apoptosis in CT-26 mouse colon carcinoma cells and has been shown to inhibit tumor growth in a xenograft animal model.[2][8]
Table 3: Anti-cancer Activity of this compound 6'-methyl ester
| Activity | Model System | Key Findings | Concentration/Dose | Source |
| Cytotoxicity | CT-26 mouse colon carcinoma cells | Dose-dependent inhibition of cell viability. | 2.5, 5, 10, 15, 20, 25 µM | [2] |
| Apoptosis Induction | CT-26 mouse colon carcinoma cells | Increased annexin-V positive cells and sub-G1 population. | 2.5, 5, 10, 25 µM | [2] |
| Tumor Growth Inhibition | CT-26 allograft bearing BALB/c mice | Reduced tumor volume and weight. | 0.6 and 6 mg/kg/day | [2] |
Experimental Methodologies
Isolation and Purification
While a detailed, step-by-step protocol for the initial discovery is not available in the provided literature, the general procedure for isolating this compound and its derivatives from plant material involves the following steps:
Caption: General workflow for the isolation of this compound derivatives.
The process typically begins with the extraction of the plant material using a suitable solvent, followed by fractionation and subsequent purification using various chromatographic techniques to yield the pure compound.
Structural Characterization
The identification and structural confirmation of this compound and its derivatives are carried out using a combination of spectroscopic techniques as mentioned in Section 2.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound 6'-methyl ester on CT-26 cells was determined using an MTT assay.[2]
-
CT-26 cells were treated with different concentrations of this compound 6'-methyl ester (2.5, 5, 10, 15, 20, and 25 µM) for 24 hours.
-
Cell viability was measured using the MTT assay, which is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.
Apoptosis Assays
Apoptosis induction by this compound 6'-methyl ester was confirmed through several methods:[2][8]
-
Annexin-V and Propidium Iodide (PI) Staining: Cells were stained with Annexin-V-FITC and PI and analyzed by flow cytometry to detect early and late apoptotic cells.
-
Sub-G1 Cell Population Analysis: The DNA content of cells was measured by flow cytometry after PI staining to quantify the sub-G1 apoptotic cell population.
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was used to detect DNA fragmentation in apoptotic cells.
-
DNA Fragmentation Assay: A qualitative assessment of DNA fragmentation was performed.
Western Blot Analysis
To investigate the molecular mechanisms of apoptosis, western blotting was used to detect the cleavage of caspases-8, -9, -3, and poly ADP-ribose polymerase (PARP).[2]
-
Cells were lysed, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was incubated with primary antibodies against caspase-3, -8, -9, PARP, and a loading control (e.g., actin).
-
A horseradish peroxidase-conjugated secondary antibody was used for detection with an enhanced chemiluminescence system.
In Vivo Tumor Xenograft Model
The anti-tumor activity of this compound 6'-methyl ester was evaluated in a CT-26 allograft colon carcinoma animal model.[2]
-
BALB/c mice were subcutaneously injected with CT-26 cells.
-
Once tumors were established, mice were treated daily with peritumor injections of this compound 6'-methyl ester (0.6 and 6 mg/kg/day) or a control vehicle.
-
Tumor volume and weight were measured to assess the inhibitory effect of the compound.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways.
Caption: Key signaling pathways modulated by this compound.
Conclusion and Future Directions
This compound is a promising natural compound with a diverse range of biological activities that warrant further investigation. Its anti-inflammatory, cardioprotective, and (for its derivative) anti-cancer properties, mediated through various signaling pathways, highlight its potential for the development of new therapeutic agents. Future research should focus on elucidating the detailed mechanisms of action, conducting more extensive preclinical studies, and exploring its potential in other disease models. The development of efficient and scalable methods for its synthesis or extraction will also be crucial for advancing its clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 6′-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C36H56O9 | CID 176079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Active compounds from Calendula officinalis flowers act via PI3K and ERK signaling pathways to offer neuroprotective effects against Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound Ameliorates Myocardial Ischemia-Reperfusion Injury through Regulation of AMPK and Mitochondrial OPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound 6'-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Hypoglycemic Activity of Oleanolic Acid Glycosides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hypoglycemic activities of oleanolic acid (OA) and its glycosides. Oleanolic acid is a naturally occurring pentacyclic triterpenoid found in numerous medicinal and dietary plants. Both OA and its glycosidic forms have demonstrated significant potential in the management of hyperglycemia and related metabolic disorders. This document details their mechanisms of action, summarizes key quantitative data from various studies, outlines experimental protocols, and visualizes the critical signaling pathways involved.
Mechanisms of Hypoglycemc Activity
Oleanolic acid glycosides exert their glucose-lowering effects through a multi-targeted approach, influencing various physiological and cellular processes. These mechanisms are not mutually exclusive and often work synergistically to improve glycemic control.
-
Inhibition of Carbohydrate-Digesting Enzymes: A primary mechanism is the inhibition of enteric enzymes like α-glucosidase and α-amylase.[1] By blocking these enzymes in the small intestine, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, which in turn reduces postprandial hyperglycemia.[1]
-
Modulation of Insulin Signaling: Oleanolic acid and its derivatives have been shown to enhance insulin sensitivity in peripheral tissues like skeletal muscle and liver. This is achieved by modulating key components of the insulin signaling cascade, particularly the IRS/PI3K/Akt pathway, leading to increased glucose uptake and utilization.[2][3]
-
Activation of AMPK Pathway: Oleanolic acid is a known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5] Activated AMPK stimulates glucose uptake, enhances fatty acid oxidation, and suppresses hepatic gluconeogenesis, collectively contributing to lower blood glucose levels.[2][6]
-
Regulation of Glucose Transport: A downstream effect of both the insulin and AMPK signaling pathways is the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane in muscle and fat cells.[2][7] This process is crucial for facilitating the entry of glucose from the bloodstream into cells.
-
Gastrointestinal Effects: Certain oleanolic acid glycosides have been found to suppress the rate of gastric emptying and inhibit glucose transport across the brush border of the small intestine.[8][9] This slows the absorption of dietary glucose, blunting the sharp rise in blood sugar after a meal.
-
Antioxidant and Anti-inflammatory Actions: Chronic hyperglycemia is associated with increased oxidative stress and inflammation, which contribute to insulin resistance. Oleanolic acid exhibits potent antioxidant and anti-inflammatory properties, partly by activating the Nrf2 transcription factor and inhibiting the NF-κB pathway, thereby protecting cells from damage and preserving insulin sensitivity.[10][11]
Quantitative Data on Hypoglycemic Effects
The following tables summarize quantitative data from various studies, highlighting the efficacy of oleanolic acid and its derivatives as hypoglycemic agents.
Table 1: In Vitro α-Glucosidase Inhibition by Oleanolic Acid and Derivatives
| Compound | IC50 Value (µM) | Source Organism / Type | Reference |
| Oleanolic Acid | 5.0 | Monotheca buxifolia | [12][13] |
| Oleanolic Acid | 10 - 15 | - | [1] |
| Acarbose (Control) | 38.25 | - | [12][13] |
| Dihydroxy-olide derivative of OA | Potent (Specific value not stated) | Synthetic | |
| N-methylpiperazine methylated 2,3-indolo-oleanolic propargyl amide | Ki = 3.01 | Synthetic | [14] |
Table 2: In Vivo Hypoglycemic Effects of Oleanolic Acid
| Animal Model | Treatment and Dosage | Duration | Key Findings | Reference |
| Alloxan-induced diabetic rats | Oleanolic Acid (60 and 100 mg/kg) | 40 days | Significantly lowered blood glucose; Reduced TC, TG, LDL-c; Increased HDL-c. | |
| Streptozotocin-induced diabetic rats | Oleanolic Acid (80 mg/kg) | 14 days | Enhanced insulin-stimulated hypoglycemic effects; Increased GS expression in skeletal muscle. | |
| High-fructose diet-fed rats | Oleanolic Acid | - | Increased plasma adiponectin (1.19-fold); Upregulated AMPK gene expression (3.98-fold) and GLUT-4 gene expression (1.5-fold). | [6] |
| Oral glucose-loaded rats | Oleanolic acid 3-O-glucuronide | Acute | Inhibited the increase in serum glucose. | [8][9] |
Key Experimental Protocols
This section provides detailed methodologies for common experiments used to evaluate the hypoglycemic activity of oleanolic acid glycosides.
This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
-
Enzyme and Substrate Preparation: An α-glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae) is prepared in a phosphate buffer (e.g., 50-100 mM, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the test compound (dissolved in DMSO, then diluted with buffer) at various concentrations.[12]
-
Add 70 µL of phosphate buffer.[12]
-
Add 10 µL of the α-glucosidase enzyme solution (e.g., 0.0234 units).[12]
-
Pre-incubate the mixture at 37°C for 10 minutes.[12]
-
Initiate the reaction by adding 10 µL of the pNPG substrate solution (e.g., 0.5 mM).[12]
-
Incubate the plate at 37°C for an additional 10-30 minutes.
-
-
Measurement and Analysis:
-
The reaction is stopped by adding a solution like sodium carbonate (Na₂CO₃).
-
The absorbance of the released p-nitrophenol is measured spectrophotometrically at 405 nm.
-
Acarbose is typically used as a positive control.
-
The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined from a dose-response curve.
-
This test evaluates the effect of a compound on glucose metabolism in an animal model after an oral glucose challenge.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Diabetes can be induced using agents like streptozotocin (STZ) or alloxan.
-
Acclimatization and Fasting: Animals are acclimatized to laboratory conditions and then fasted overnight (12-16 hours) with free access to water before the experiment.
-
Experimental Groups: Animals are divided into groups: a normal control, a diabetic control, a positive control (e.g., treated with metformin), and one or more test groups receiving different doses of the oleanolic acid glycoside.
-
Dosing and Glucose Challenge:
-
The test compound or vehicle is administered orally (p.o.) to the respective groups.
-
After a specific period (e.g., 30-60 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally to all animals.
-
-
Blood Sampling and Analysis:
-
Blood samples are collected from the tail vein at baseline (0 min) and at various time points after the glucose load (e.g., 30, 60, 90, and 120 minutes).
-
Blood glucose levels are measured immediately using a glucometer.
-
The data are used to plot a glucose tolerance curve (blood glucose vs. time). The area under the curve (AUC) is often calculated to quantify the overall glycemic response.
-
This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated (activated) forms of Akt and AMPK, to elucidate signaling pathways.
-
Sample Preparation: Skeletal muscle or liver tissue from treated and control animals, or cultured cells (e.g., HepG2, L6 myotubes), are homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
The membrane is blocked (e.g., with non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-AMPK, anti-AMPK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection and Analysis:
-
A chemiluminescent substrate is added, which reacts with the enzyme to produce light.
-
The light signal is captured on X-ray film or with a digital imaging system.
-
The intensity of the protein bands is quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the level of activation.
-
This assay measures the movement of GLUT4 transporters to the cell surface, a key step in insulin-stimulated glucose uptake.
-
Cell Culture and Transfection: A suitable cell line, such as L6 myoblasts or CHO cells, is used. These cells are often engineered to express a tagged version of GLUT4 (e.g., GLUT4-myc or GLUT4-eGFP) to facilitate detection.
-
Cell Treatment: The cells are serum-starved to establish a basal state, then treated with insulin (positive control), the test compound (e.g., oleanolic acid), or a vehicle control for a specified time.
-
Detection of Surface GLUT4:
-
For myc-tagged GLUT4: Cells are not permeabilized. They are incubated with an anti-myc antibody, which binds only to the GLUT4-myc exposed on the cell surface. This is followed by a fluorescently labeled secondary antibody.
-
For GLUT4-eGFP: The translocation is observed by the movement of the GFP signal from a perinuclear location to the cell membrane.
-
-
Quantification:
-
The amount of GLUT4 on the plasma membrane is quantified. This can be done using fluorescence microscopy and image analysis software, where the fluorescence intensity at the cell periphery is measured. High-content screening platforms can automate this process for thousands of cells.
-
Alternatively, flow cytometry or a cell-based ELISA can be used.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key molecular pathways and experimental processes discussed.
Caption: Insulin signaling pathway and points of enhancement by Oleanolic Acid Glycosides.
Caption: AMPK activation by Oleanolic Acid Glycosides and its metabolic consequences.
Caption: General experimental workflow for an in vivo Oral Glucose Tolerance Test (OGTT).
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Antidiabetic effect of oleanolic acid: a promising use of a traditional pharmacological agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleanolic acid induces metabolic adaptation in cancer cells by activating the AMP-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Oleanolic acid administration on hepatic AMPK, SIRT-1, IL-6 and NF-κB levels in experimental diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iomcworld.com [iomcworld.com]
- 7. Oleanolic acid induces a dual agonist action on PPARγ/α and GLUT4 translocation: A pentacyclic triterpene for dyslipidemia and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidiabetic Principles of Natural Medicines. III. Structure-Related Inhibitory Activity and Action Mode of Oleanolic Acid Glycosides on Hypoglycemic Activity [jstage.jst.go.jp]
- 9. Antidiabetic principles of natural medicines. III. Structure-related inhibitory activity and action mode of oleanolic acid glycosides on hypoglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical Basis of the Antidiabetic Activity of Oleanolic Acid and Related Pentacyclic Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical basis of the antidiabetic activity of oleanolic acid and related pentacyclic triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. als-journal.com [als-journal.com]
- 13. Oleanolic acid (pentacyclic triterpenes) as a potential candidate for α-glycosidase inhibition activity | Javed | Advancements in Life Sciences [submission.als-journal.com]
- 14. mdpi.com [mdpi.com]
The Impact of Calenduloside E on the AMPK-SIRT3 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calenduloside E, a triterpenoid saponin, has garnered significant interest within the scientific community for its potential therapeutic applications. Emerging research indicates that one of its key mechanisms of action involves the modulation of the AMP-activated protein kinase (AMPK) and Sirtuin 3 (SIRT3) signaling pathway. This pathway is a critical regulator of cellular energy homeostasis, mitochondrial function, and stress resistance. This technical guide provides an in-depth analysis of the effects of this compound on the AMPK-SIRT3 axis, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
The AMPK-SIRT3 Signaling Pathway
The AMPK-SIRT3 signaling cascade is a pivotal network governing cellular metabolism and mitochondrial health. AMPK, a heterotrimeric protein complex, acts as a cellular energy sensor. It is activated under conditions of low ATP, such as nutrient deprivation or metabolic stress. Once activated, AMPK phosphorylates a variety of downstream targets to restore energy balance by promoting catabolic processes (like glycolysis and fatty acid oxidation) and inhibiting anabolic processes (such as protein and lipid synthesis).
SIRT3 is a primary mitochondrial NAD+-dependent deacetylase that plays a crucial role in maintaining mitochondrial integrity and function. It deacetylates and activates a wide range of mitochondrial enzymes involved in fatty acid oxidation, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. The interplay between AMPK and SIRT3 is significant; AMPK can increase the cellular NAD+/NADH ratio, thereby activating SIRT3. Activated SIRT3, in turn, can deacetylate and activate downstream targets that contribute to the metabolic benefits orchestrated by AMPK.
Effect of this compound on the AMPK-SIRT3 Pathway
Current research demonstrates that this compound exerts a positive regulatory effect on the AMPK-SIRT3 signaling pathway. Studies have shown that this compound treatment leads to the activation of AMPK, as evidenced by an increase in its phosphorylation. This activation of AMPK is a crucial upstream event that initiates the cascade leading to the modulation of SIRT3 activity and subsequent improvements in mitochondrial function. The activation of this pathway by this compound has been implicated in its protective effects against conditions such as acute liver injury and myocardial ischemia-reperfusion injury[1].
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key components of the AMPK-SIRT3 signaling pathway as reported in preclinical studies.
| Parameter | Cell/Tissue Type | Treatment | Observed Effect | Reference |
| p-AMPK/AMPK Ratio | Myocardium (in vivo) | Ischemia/Reperfusion + this compound | Significantly Increased vs. Ischemia/Reperfusion alone | [2] |
| SIRT3 Expression | AML12 and LX2 cells | LPS/D-GalN + this compound (1 µM) | Alleviated decrease in protein expression | [3] |
Note: Specific fold-change values are often presented graphically in the source literature; "Significantly Increased" indicates a statistically significant change as reported in the referenced study.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the effect of this compound on the AMPK-SIRT3 signaling pathway.
Cell Culture and Treatment
Objective: To prepare cell cultures for treatment with this compound and subsequent analysis.
Materials:
-
AML12 (mouse hepatocyte) and LX2 (human hepatic stellate) cell lines
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) and D-Galactosamine (D-GalN)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
6-well culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture AML12 and LX2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates at a desired density and allow them to adhere overnight.
-
To induce cellular injury, treat the cells with LPS and D-GalN at appropriate concentrations and for a specific duration as determined by preliminary experiments.
-
Following the injury induction period, treat the cells with this compound at a final concentration of 1 µM for 2 hours. Include a vehicle control group treated with the same concentration of the solvent used to dissolve this compound.
Western Blot Analysis for p-AMPK, AMPK, and SIRT3
Objective: To quantify the protein expression levels of total AMPK, phosphorylated AMPK (p-AMPK), and SIRT3 in cell lysates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-AMPK, anti-AMPK, anti-SIRT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPK, AMPK, SIRT3, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the expression of target proteins to the loading control (β-actin). The ratio of p-AMPK to total AMPK is calculated to determine the extent of AMPK activation.
SIRT3 Deacetylation Activity Assay
Objective: To measure the enzymatic activity of SIRT3 in the presence or absence of this compound.
Materials:
-
SIRT3 activity assay kit (fluorometric or colorimetric)
-
Recombinant human SIRT3 enzyme
-
Acetylated peptide substrate
-
NAD+
-
Deacetylase inhibitor (as a negative control)
-
This compound
-
Microplate reader
Procedure:
-
Prepare the reaction mixture containing the acetylated peptide substrate, NAD+, and recombinant SIRT3 enzyme in the assay buffer provided with the kit.
-
Add this compound at various concentrations to the reaction wells. Include a vehicle control and a known SIRT3 inhibitor as a negative control.
-
Initiate the reaction and incubate at 37°C for the time specified in the kit protocol.
-
Stop the reaction and add the developer solution, which generates a fluorescent or colorimetric signal proportional to the amount of deacetylated substrate.
-
Measure the signal using a microplate reader at the appropriate excitation/emission wavelengths or absorbance.
-
Calculate the percentage of SIRT3 activity relative to the vehicle control to determine the effect of this compound.
Visualizations
Signaling Pathway Diagram
Caption: this compound activates AMPK, leading to SIRT3 activation and improved mitochondrial function.
Experimental Workflow Diagram
Caption: Workflow for investigating this compound's effect on the AMPK-SIRT3 pathway.
Logical Relationship Diagram
Caption: Logical flow of this compound's action through the AMPK-SIRT3 pathway to therapeutic outcomes.
References
Cellular Targets of Calenduloside E in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding of the cellular targets and mechanisms of action of Calenduloside E, an oleanane-type triterpenoid saponin, in various cancer cell lines. The information is compiled from preclinical studies and is intended to inform further research and drug development efforts.
Quantitative Data on Cytotoxic Activity
This compound and its derivatives have demonstrated cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. It is important to note that much of the detailed mechanistic work has been performed on the 6'-methyl ester derivative of this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hrs) | Assay Method |
| This compound | CT-26 | Mouse Colon Carcinoma | 20 - 25[1] | 24 | MTT |
| This compound 6'-methyl ester | CT-26 | Mouse Colon Carcinoma | ~10[1] | 24 | MTT |
| This compound (as OAG) | HCT-116 | Human Colon Carcinoma | 18[2] | 72 | MTT |
| This compound (as OAG) | MCF7 | Human Breast Adenocarcinoma | 11.33[2] | 72 | MTT |
| This compound (as OAG) | MOLT-4 | Human T-cell Leukemia | 13.34[2] | 72 | MTT |
| This compound derivative | NCI-H460 | Human Large Cell Lung Cancer | 6[2] | 72 | CellTiter 96 |
(OAG refers to oleanolic acid glycosides, where this compound is a prime example.)
Core Cellular Mechanisms: Induction of Apoptosis and Cell Cycle Modulation
The primary mechanism of anticancer activity for this compound and its derivatives appears to be the induction of apoptosis, or programmed cell death, and modulation of the cell cycle.
Apoptosis Induction
Studies on this compound 6'-methyl ester in CT-26 mouse colon carcinoma cells have shown that it activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways[1]. This is a common mechanism for oleanane-type saponins[3]. Key events in this process include:
-
Activation of Caspase Cascade: Treatment with this compound 6'-methyl ester leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3)[4][5].
-
PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis[4][5].
-
DNA Fragmentation: The apoptotic process culminates in the fragmentation of nuclear DNA[1].
-
Phosphatidylserine Externalization: A key indicator of early apoptosis, the externalization of phosphatidylserine, is observed through Annexin V staining[1].
The diagram below illustrates the proposed apoptotic signaling pathway initiated by this compound.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound 6'-methyl ester has been shown to affect cell cycle progression in CT-26 cells. Treatment with the compound leads to a dose-dependent increase in the sub-G1 cell population, which is indicative of apoptotic cells with fragmented DNA[1]. At a concentration of 25 µM, nearly all cells were found in the sub-G1 phase after 12 hours of incubation[1]. While specific data for this compound in human cancer cell lines is limited, oleanolic acid, its aglycone, is known to induce cell cycle arrest at different phases depending on the cell type[6][7].
Other Potential Signaling Pathways
While the apoptotic pathway is a primary target, other signaling pathways may also be modulated by this compound.
-
PI3K/Akt/mTOR Pathway: This is a crucial survival pathway that is often dysregulated in cancer. Oleanolic acid and its derivatives have been shown to inhibit this pathway in various cancer cells, leading to decreased proliferation and survival[8].
-
MAPK Pathway (ERK, JNK, p38): The mitogen-activated protein kinase (MAPK) pathways are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oleanane-type saponins have been reported to modulate MAPK signaling, which can contribute to their anticancer effects[3].
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in inflammation and cell proliferation. This compound has been shown to inhibit the ROS-mediated JAK1-STAT3 signaling pathway in the context of inflammation, suggesting a potential role in cancers where this pathway is active[9].
-
AMPK-SIRT3 Pathway: this compound has been reported to regulate the AMPK-SIRT3 pathway to improve mitochondrial function in non-cancer contexts[2]. The relevance of this to its anticancer activity warrants further investigation.
The following diagram provides a simplified overview of these potential interconnected signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The data is then used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with this compound for the indicated time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Caspase Activation
This technique is used to detect the cleavage of caspases, a key event in apoptosis.
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against pro-caspases and cleaved caspases (e.g., caspase-3, -8, -9) and PARP overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
The following diagram illustrates a general experimental workflow for studying the effects of this compound.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its derivatives are promising anticancer agents that primarily act by inducing apoptosis through both intrinsic and extrinsic pathways, and by modulating the cell cycle. While the PI3K/Akt and MAPK signaling pathways are likely involved, based on studies of related compounds, further research is needed to elucidate the precise molecular targets and signaling cascades affected by this compound in various human cancer cell lines. Future studies should focus on validating the mechanisms observed in the CT-26 mouse model in a broader panel of human cancer cells and exploring the role of other potential signaling pathways to fully characterize the therapeutic potential of this compound.
References
- 1. This compound 6′-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Roles of p53 and Caspases in Induction of Apoptosis in MCF-7 Breast Cancer Cells Treated with a Methanolic Extract of Nigella Sativa Seeds [journal.waocp.org]
- 4. This compound 6'-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 抗炎化合物 | MCE [medchemexpress.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Calenduloside E in Inhibiting Cardiomyocyte Calcium Overload
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Myocardial ischemia-reperfusion (MI/R) injury is a significant clinical challenge characterized by a cascade of detrimental cellular events, a key one being intracellular calcium overload. This overload triggers mitochondrial dysfunction, hypercontracture, and apoptosis, ultimately leading to cardiomyocyte death and impaired cardiac function. Calenduloside E (CE), a natural pentacyclic triterpenoid saponin isolated from Aralia elata, has emerged as a potent cardioprotective agent.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound mitigates calcium overload in cardiomyocytes. The core mechanism involves the enhanced interaction between L-type calcium channels (LTCC) and Bcl2-associated athanogene 3 (BAG3), leading to the autophagic degradation of LTCC, thereby reducing calcium influx and preventing subsequent cellular damage.[1][3] This document summarizes the key quantitative findings, details the experimental protocols used to elucidate this pathway, and provides visual representations of the underlying biological processes.
The Core Mechanism: BAG3-Mediated Autophagic Degradation of L-Type Calcium Channels
Intracellular calcium homeostasis is critical for normal cardiomyocyte function. During MI/R injury, a massive influx of Ca²⁺ through L-type calcium channels (LTCC) contributes significantly to pathological calcium overload.[1] Research has demonstrated that this compound does not directly block the LTCC in the manner of traditional calcium channel blockers. Instead, it modulates the cellular machinery responsible for protein degradation to reduce the number of functional channels on the cell surface.
The central mechanism is as follows:
-
Enhanced LTCC-BAG3 Interaction: this compound promotes and enhances the physical interaction between the LTCC and Bcl2-associated athanogene 3 (BAG3).[1][4]
-
Autophagy-Lysosomal Pathway Activation: This CE-facilitated interaction targets the LTCC for degradation. Notably, this process occurs not through the common ubiquitination-proteasome pathway, but via the autophagy-lysosomal pathway.[3][5]
-
Reduced Calcium Influx: The resulting degradation of LTCC leads to a decrease in the density of these channels on the cardiomyocyte membrane. This, in turn, suppresses the excessive L-type calcium current (ICa,L) during a reperfusion event, thereby inhibiting calcium overload.[4][5]
-
Cardioprotection: By preventing calcium overload, CE protects cardiomyocytes from apoptosis and necrosis, preserves mitochondrial function, and improves overall cardiac contractile function following an ischemic event.[1][2]
References
- 1. This compound suppresses calcium overload by promoting the interaction between L-type calcium channels and Bcl2-associated athanogene 3 to alleviate myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound protects against myocardial ischemia-reperfusion injury induced calcium overload by enhancing autophagy and inhibiting L-type Ca2+ channels through BAG3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Occurrence and Quantification of Calenduloside E in the Amaranthaceae Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural occurrence of Calenduloside E, a bioactive triterpenoid saponin, within the plant family Amaranthaceae. It details the distribution of this compound across various species and plant organs, presenting quantitative data in a structured format for comparative analysis. Furthermore, this guide outlines the detailed experimental protocols for the extraction, separation, and quantification of this compound, primarily focusing on the validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methodology. The potential biological significance of this compound is also discussed, with diagrams illustrating key signaling pathways implicated in its activity. This document serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in the therapeutic potential of saponins from the Amaranthaceae family.
Introduction to this compound and the Amaranthaceae Family
The Amaranthaceae family is a large and diverse group of flowering plants, encompassing over 175 genera and 2,000 species.[1][2] These plants are distributed worldwide and include a variety of herbs, shrubs, and small trees, some of which are utilized as food sources and traditional medicines.[1][2] A significant class of secondary metabolites found in this family are the triterpene saponins, which are known for their diverse chemical structures and wide range of biological activities, including cytotoxic, immunomodulatory, hepatoprotective, and antiviral effects.[1][2]
This compound is a pentacyclic triterpenoid saponin with an oleanolic acid aglycone.[3] It has garnered scientific interest due to its potential therapeutic properties, such as anti-inflammatory and anti-apoptotic activities.[4] Studies have shown that this compound may alleviate conditions like atherosclerosis, acute liver injury, and myocardial ischemia/reperfusion injury by modulating various signaling pathways.[4] While initially identified in species outside the Amaranthaceae family, recent research has confirmed its presence and quantified its levels in several Amaranthaceae species, highlighting them as a potential source for this bioactive compound.[3]
Quantitative Distribution of this compound in Amaranthaceae Species
A significant study focused on the simultaneous quantification of this compound and a related saponin, Chikusetsusaponin IVa, in ten wild-growing species of the Amaranthaceae family.[3] The research revealed that the content of this compound varies considerably among different species and between different plant organs (roots, stems, leaves, and fruits).[3] The highest concentrations were generally found in the fruits.[3]
The following table summarizes the quantitative data for this compound content in the analyzed species, as determined by a validated UPLC-MS/MS method.[3]
| Species | Plant Part | This compound Content (mg/g dw) |
| Amaranthus retroflexus | Fruits | 0.87 ± 0.04 |
| Leaves | 0.11 ± 0.01 | |
| Stems | 0.05 ± 0.00 | |
| Roots | 0.23 ± 0.01 | |
| Atriplex patula | Fruits | 0.45 ± 0.02 |
| Leaves | 0.09 ± 0.00 | |
| Stems | 0.03 ± 0.00 | |
| Roots | 0.12 ± 0.01 | |
| Atriplex sagittata | Fruits | 7.84 ± 0.39 |
| Leaves | 0.32 ± 0.02 | |
| Stems | 0.08 ± 0.00 | |
| Roots | 0.55 ± 0.03 | |
| Blitum bonus-henricus | Fruits | 0.21 ± 0.01 |
| Leaves | 0.04 ± 0.00 | |
| Stems | 0.02 ± 0.00 | |
| Roots | 0.08 ± 0.00 | |
| Chenopodium album | Fruits | 1.54 ± 0.08 |
| Leaves | 0.15 ± 0.01 | |
| Stems | 0.06 ± 0.00 | |
| Roots | 0.35 ± 0.02 | |
| Chenopodium strictum | Fruits | 6.54 ± 0.33 |
| Leaves | 0.28 ± 0.01 | |
| Stems | 0.11 ± 0.01 | |
| Roots | 0.48 ± 0.02 | |
| Lipandra polysperma | Fruits | 0.98 ± 0.05 |
| Leaves | 0.13 ± 0.01 | |
| Stems | 0.04 ± 0.00 | |
| Roots | 0.28 ± 0.01 | |
| Oxybasis glauca | Fruits | 0.33 ± 0.02 |
| Leaves | 0.07 ± 0.00 | |
| Stems | 0.02 ± 0.00 | |
| Roots | 0.10 ± 0.01 | |
| Oxybasis rubra | Fruits | 0.27 ± 0.01 |
| Leaves | 0.06 ± 0.00 | |
| Stems | 0.02 ± 0.00 | |
| Roots | 0.09 ± 0.00 | |
| Chenopodiastrum hybridum | All parts | Not Detected |
Data presented as mean ± standard deviation. dw = dry weight.
Experimental Protocols
The following sections detail the methodologies employed for the extraction, purification, and quantification of this compound from plant material of the Amaranthaceae family.[3]
Plant Material Collection and Preparation
-
Collection: Collect various plant parts (roots, stems, leaves, and fruits) from the selected Amaranthaceae species.
-
Drying: Air-dry the plant material at room temperature until a constant weight is achieved.
-
Grinding: Grind the dried plant material into a fine powder using a laboratory mill.
Extraction of Saponins
Ultrasound-assisted extraction (UAE) has been shown to be an efficient method for extracting this compound.[3]
-
Sample Preparation: Weigh 1.0 g of the powdered plant material and place it in an extraction vessel.
-
Solvent Addition: Add 20 mL of 80% (v/v) methanol to the vessel.
-
Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature.
-
Extraction Repetition: Repeat the extraction process three times with fresh solvent for each cycle.
-
Filtration and Evaporation: Combine the extracts, filter through qualitative filter paper, and evaporate to dryness under reduced pressure using a rotary evaporator.
Solid-Phase Extraction (SPE) for Sample Clean-up
A solid-phase extraction step is employed to purify the saponin fraction from the crude extract.[3]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Sample Loading: Dissolve the dried extract in 16 mL of water and load 2 mL of the sample onto the conditioned cartridge.
-
Washing: Wash the cartridge sequentially with 6 mL of water and 12 mL of 20% methanol to remove polar impurities.
-
Elution: Elute the saponin fraction with 30 mL of methanol.
-
Drying: Evaporate the methanolic eluate to dryness under reduced pressure.
UPLC-MS/MS Quantification
The quantitative analysis of this compound is performed using a validated UPLC-MS/MS method.[3]
-
Chromatographic System: A UPLC system equipped with a suitable column (e.g., a C18 column) is used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of two solvents, such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile, is typically used.
-
Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode is used for detection and quantification.
-
MRM Transitions: The quantification is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound.
-
Standard Curve: A standard curve is generated using a certified reference standard of this compound to ensure accurate quantification.
Visualizing Experimental and Biological Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and quantification of this compound from Amaranthaceae plant material.
Signaling Pathways of this compound
This compound has been reported to exert its biological effects through the modulation of several key signaling pathways. The diagrams below illustrate two of these pathways.
This compound is known to improve mitochondrial function by regulating the AMPK-SIRT3 pathway.[4]
This compound can reduce cellular inflammatory responses by inhibiting the ROS-mediated JAK1-STAT3 pathway.[4]
Conclusion
The Amaranthaceae family represents a promising and readily available source of the bioactive triterpene saponin, this compound.[3] The presence and quantifiable amounts of this compound, particularly in the fruits of species like Atriplex sagittata and Chenopodium strictum, suggest their potential for targeted harvesting and extraction.[3] The detailed experimental protocols provided in this guide offer a robust framework for the isolation and quantification of this compound, facilitating further research into its pharmacological properties and potential applications in drug development. The elucidation of its activity through various signaling pathways underscores the importance of continued investigation into the therapeutic potential of this natural product.
References
Pharmacological Profile of Saponins from Acanthopanax sessiliflorus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saponins derived from Acanthopanax sessiliflorus (Rupr. & Maxim.) Seem., a plant widely used in traditional medicine, have garnered significant scientific interest for their diverse and potent pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of these saponins, with a focus on their anti-inflammatory, anti-obesity, and immunomodulatory effects. We present a detailed summary of the key bioactive saponins, their mechanisms of action involving various signaling pathways, quantitative data from pertinent studies, and the experimental protocols utilized for their evaluation. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Introduction
Acanthopanax sessiliflorus, belonging to the Araliaceae family, is a rich source of various bioactive compounds, including lignans, flavonoids, and notably, triterpenoid saponins.[2][4][5] The saponins from this plant are primarily of the lupane-type and 3,4-seco-triterpenoid glycoside structures.[4][6][7] These compounds have been demonstrated to exhibit a range of biological activities, including anti-inflammatory, anti-pancreatic lipase, antiplatelet aggregation, and antitumor effects.[8] This guide synthesizes the current knowledge on the pharmacological properties of saponins from A. sessiliflorus, providing detailed insights into their therapeutic potential.
Bioactive Saponins from Acanthopanax sessiliflorus
A variety of saponins have been isolated and identified from different parts of A. sessiliflorus, particularly the leaves and fruits. The primary classes are lupane-type and 3,4-seco-lupane triterpenoids.[9]
Table 1: Key Saponins Isolated from Acanthopanax sessiliflorus
| Saponin Name | Type | Plant Part | Reference |
| Chiisanoside | Lupane-type | Leaves | [6] |
| Isochiisanoside | Lupane-type | Leaves | [6] |
| 11-deoxyisochiisanoside | Lupane-type | Leaves | [6] |
| Sessiloside | Lupane-type | Leaves | [6] |
| Acanthosessilioside K | 3,4-seco-triterpenoid | Fruits | [8][10] |
| Acanthosessilioside L | 3,4-seco-triterpenoid | Fruits | [8][10] |
| Acanthosessilioside M | 3,4-seco-triterpenoid | Fruits | [8][10] |
Pharmacological Activities and Mechanisms of Action
Anti-Obesity Effects via Pancreatic Lipase Inhibition
Saponins from the leaves of A. sessiliflorus have shown significant inhibitory activity against pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats.[6] This suggests their potential application in the management of obesity.
Table 2: Pancreatic Lipase Inhibitory Activity of Saponins from A. sessiliflorus Leaves
| Saponin/Fraction | IC50 (mg/mL) | Concentration in Extract (% w/w) | Reference |
| Sessiloside | ~0.75 | 0.4 | [6][8] |
| Chiisanoside | > 1.0 | 4.1 | [6] |
| Saponin-rich fraction | Not specified | Not applicable | [6] |
| Orlistat (Positive Control) | 0.058 | Not applicable | [8] |
The proposed mechanism for the anti-obesity effect also involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[8] Activation of AMPK leads to increased fatty acid oxidation and decreased lipid synthesis.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Profiling of Fermented Products of the Ethanolic Extract of Acanthopanax sessiliflorus Fruit and Evaluation of Its Immune Enhancement Effect in RAW 264.7 Macrophages and BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative analysis of phenolic compounds and triterpenoid saponins in edible plant parts of Acanthopanax sessilflorus using UPLC-MS and multivariate analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lupane-type saponins from leaves of Acanthopanax sessiliflorus and their inhibitory activity on pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Noble 3,4-Seco-triterpenoid Glycosides from the Fruits of Acanthopanax sessiliflorus and Their Anti-Neuroinflammatory Effects [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Phytochemistry and Pharmacology of Eleutherococcus sessiliflorus (Rupr. & Maxim.) S.Y.Hu: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Calenduloside E from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calenduloside E, a pentacyclic triterpenoid saponin, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory and anti-apoptotic properties. Found in various medicinal plants such as Calendula officinalis and species of the Aralia genus, the efficient extraction and purification of this compound are crucial for advancing research and development in pharmaceuticals and nutraceuticals. These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of this compound from plant material, tailored for laboratory and pilot-scale applications. The protocols described herein are based on established methodologies, including solvent extraction, ultrasound-assisted extraction, and chromatographic purification, offering a robust framework for obtaining high-purity this compound.
Introduction
Triterpenoid saponins are a large and structurally diverse group of plant secondary metabolites with a wide range of biological activities. This compound, a derivative of oleanolic acid, is a notable member of this class.[1] It has been identified in plants such as Aralia ovata, Acanthopanax sessiliflorus, and Calendula officinalis.[1][2][3] Research has demonstrated that this compound exerts its biological effects through various signaling pathways, including the PI3K/Akt pathway, making it a promising candidate for drug development.[3][4][5] The successful isolation of this compound is a prerequisite for its pharmacological evaluation and potential therapeutic applications. This document outlines optimized protocols for its extraction and purification from plant sources.
Data Presentation: Quantitative Overview of Extraction Parameters
The efficiency of this compound extraction is influenced by several factors, including the choice of solvent, extraction method, temperature, and time. The following tables summarize quantitative data from various studies on the extraction of saponins and other phytochemicals from relevant plant materials.
Table 1: Comparison of Extraction Methods and Solvents for Phytochemicals from Calendula officinalis
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Maceration | Ethanol | Room Temp | - | 7.2 | [2] |
| Ultrasound-Assisted | Ethanol (96%) | 30 | 2 hours | Not specified | [6] |
| Supercritical Fluid (CO2) | CO2 | - | - | 8.3 | [2] |
| Maceration | Ethanol (various conc.) | 30 - 60 | 30 - 60 min | TPC: 61-271 mg GAE/g DW | [7] |
TPC: Total Phenolic Content; GAE: Gallic Acid Equivalents; DW: Dry Weight.
Table 2: Optimized Conditions for Ultrasound-Assisted Extraction (UAE) of Total Saponins from Aralia species
| Parameter | Optimal Value | Reference |
| Ethanol Concentration | 73% | [8] |
| Ultrasound Time | 34 min | [8] |
| Ultrasound Temperature | 61°C | [8] |
| Solid-Liquid Ratio | 1:16 g/mL | [8] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Aralia or Calendula Plant Material
This protocol describes an efficient method for the extraction of this compound using ultrasonication, which enhances extraction yield by disrupting plant cell walls.
Materials and Reagents:
-
Dried and powdered plant material (e.g., roots of Aralia species or flowers of Calendula officinalis)
-
70-75% Ethanol in distilled water
-
Ultrasonic bath or probe sonicator
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
-
Freeze-dryer (optional)
Procedure:
-
Preparation of Plant Material: Grind the dried plant material into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.
-
Extraction:
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to remove the ethanol.
-
Lyophilization: For a dry powder extract, freeze-dry the concentrated aqueous extract.
Protocol 2: Purification of this compound using Macroporous Adsorption Resin Chromatography
This protocol outlines the purification of the crude extract to enrich the this compound content using macroporous resin chromatography.
Materials and Reagents:
-
Crude extract from Protocol 1
-
Macroporous adsorption resin (e.g., D101)[9]
-
Distilled water
-
Ethanol (30% and 70%)
-
Glass column for chromatography
Procedure:
-
Resin Preparation: Pre-treat the macroporous resin by washing it sequentially with ethanol and then distilled water until the effluent is clear. Pack the resin into a glass column.
-
Loading: Dissolve the crude extract in a minimal amount of distilled water and load it onto the prepared column.
-
Washing: Wash the column with 3-4 bed volumes (BV) of distilled water to remove highly polar impurities such as sugars and salts.
-
Elution:
-
Elute the column with 3-4 BV of 30% ethanol to remove less polar impurities.
-
Elute the saponin-rich fraction, containing this compound, with 3-4 BV of 70% ethanol.[10]
-
-
Collection and Concentration: Collect the 70% ethanol fraction and concentrate it using a rotary evaporator to obtain the purified saponin extract.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol provides a method for the qualitative and quantitative analysis of this compound in the extracts.
Materials and Reagents:
-
Purified extract
-
HPLC grade acetonitrile
-
HPLC grade water with 0.1% phosphoric acid
-
This compound standard
-
C18 HPLC column (e.g., 5 µm, 4.6 x 250 mm)
-
HPLC system with a DAD or UV detector
Procedure:
-
Sample Preparation: Dissolve a known amount of the purified extract and the this compound standard in methanol. Filter the solutions through a 0.45 µm syringe filter.
-
Chromatographic Conditions: [11]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.1% Aqueous Phosphoric Acid
-
Gradient Elution:
-
0-10 min, 5-20% A
-
10-25 min, 20-28% A
-
25-35 min, 28-33% A
-
35-45 min, 33-38% A
-
45-55 min, 38-46% A
-
55-60 min, 46-60% A
-
60-68 min, 60-75% A
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound by comparing the peak area with a standard calibration curve.
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Signaling Pathway of this compound
Caption: this compound activates the PI3K/Akt signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. Ultrasound-Assisted Extraction of Total Saponins from Aralia taibaiensis: Process Optimization, Phytochemical Characterization, and Mechanism of α-Glucosidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selection of Macroporous Resins for the Separation and Detection of Tomato Saponins | Atlantis Press [atlantis-press.com]
- 10. [Investigation on the process of sapindus saponin purified with macroporous adsorption resin and screening of its bacteriostasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultrasound-Assisted Extraction of Total Saponins from Aralia taibaiensis: Process Optimization, Phytochemical Characterization, and Mechanism of α-Glucosidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography Analysis of Calenduloside E: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Calenduloside E using High-Performance Liquid Chromatography (HPLC). The provided methodology is foundational for researchers engaged in the pharmacokinetic, quality control, and formulation development of this bioactive triterpenoid saponin.
Introduction
This compound, an oleanane-type triterpenoid saponin, is a significant bioactive compound found in various medicinal plants, including those of the Aralia genus. It is recognized for its potential therapeutic properties. Accurate and precise quantification of this compound is critical for understanding its pharmacological profile, ensuring the quality and consistency of herbal preparations, and developing novel therapeutic agents. This application note details a robust HPLC method suitable for the determination of this compound.
Experimental Protocols
This section outlines the necessary reagents, equipment, and step-by-step procedures for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
-
Sample containing this compound (e.g., plasma extract, plant extract, formulation)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV or Mass Spectrometer) is required. The following conditions have been adapted from validated methods for the analysis of this compound and related compounds.[1]
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | SUPELCO Ascentis-C18 (50 mm × 4.6 mm, 5 µm) or equivalent C18 reversed-phase column |
| Mobile Phase A | 0.35% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-programmed gradient is recommended. See Table 2 for a typical gradient profile. |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 205 nm or Mass Spectrometry (MS) in Negative Ion Mode (MRM transition: m/z 631.4 → 455.4)[1] |
Table 1: HPLC Chromatographic Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 8.0 | 5 | 95 |
| 8.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Table 2: Example Gradient Elution Program
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.1 ng/mL to 1000 ng/mL. These will be used to construct the calibration curve.
Sample Preparation (from Plant Material):
-
Accurately weigh the powdered plant material.
-
Perform an extraction using a suitable solvent (e.g., 70% ethanol) via ultrasonication or reflux.
-
Centrifuge the extract and collect the supernatant.
-
Evaporate the solvent and redissolve the residue in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Sample Preparation (from Plasma): A solid-phase extraction (SPE) protocol is recommended for plasma samples to remove proteins and other interfering substances.[1]
Method Validation and Performance Data
The following table summarizes the performance characteristics of a validated LC-MS/MS method for this compound, which provides a benchmark for the expected performance of the described HPLC method.
| Validation Parameter | Result |
| Linearity Range | 0.4 - 100 ng/mL[1] |
| Correlation Coefficient (r²) | >0.999[1] |
| Precision (Intra- and Inter-day) | <6.96% RSD[1] |
| Accuracy | <6.40%[1] |
| Retention Time | Approximately 31.62 min (example) |
| Limit of Detection (LOD) | Not explicitly reported for UV, but can be determined. |
| Limit of Quantification (LOQ) | 0.4 ng/mL (for LC-MS/MS)[1] |
Table 3: Summary of Quantitative Data from a Validated LC-MS/MS Method
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical workflow for HPLC data acquisition and processing.
Conclusion
The presented HPLC method provides a reliable and robust framework for the quantitative analysis of this compound in various matrices. The detailed protocol and performance data serve as a valuable resource for researchers and scientists in the fields of pharmacology, natural product chemistry, and drug development, enabling accurate and reproducible quantification of this important bioactive compound. Method optimization and validation should be performed in the user's laboratory to ensure suitability for their specific application.
References
Determining the Cytotoxicity of Calenduloside E in CT-26 Cells Using an MTT Assay
Application Note
Introduction
Calenduloside E, a triterpenoid saponin, has been investigated for its potential therapeutic properties, including its effects on cancer cells. This document outlines the application of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on the murine colon carcinoma cell line, CT-26. The MTT assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This application note provides a comprehensive protocol for researchers and scientists in drug development to evaluate the in vitro efficacy of this compound.
Principle of the MTT Assay
The MTT assay is based on the metabolic activity of viable cells. Mitochondrial succinate dehydrogenase in living cells cleaves the tetrazolium ring of MTT, converting it to an insoluble purple formazan.[1][2] This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically around 570 nm) using a microplate spectrophotometer.[1][3][4] The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[2]
Experimental Protocols
1. CT-26 Cell Culture
CT-26, a murine colorectal carcinoma cell line, is an adherent cell line with a fibroblast morphology.[5]
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[6][7] Some protocols may also include non-essential amino acids, sodium pyruvate, HEPES, and β-mercaptoethanol.[6]
-
Culture Conditions: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[6][7]
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS) without calcium and magnesium to remove any residual serum that could inhibit trypsin.[7]
-
Add 1-2 mL of 0.25% (w/v) Trypsin-0.03% (w/v) EDTA solution and incubate at 37°C for 1-2 minutes until the cells detach.[5][6]
-
Neutralize the trypsin by adding 4-5 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new culture flask containing pre-warmed complete medium. A split ratio of 1:4 to 1:10 is generally recommended.[5]
-
Change the medium every 2 to 3 days.[5]
-
2. MTT Assay Protocol
This protocol is adapted for a 96-well plate format.
-
Materials:
-
CT-26 cells
-
Complete culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
96-well flat-bottom sterile microplates
-
Microplate spectrophotometer
-
-
Procedure:
-
Cell Seeding:
-
Harvest CT-26 cells that are in their exponential growth phase.
-
Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability (e.g., via trypan blue exclusion).
-
Dilute the cell suspension in complete culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into each well of a 96-well plate.[8]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow the cells to adhere.[8]
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free medium at various concentrations. A study on a related compound used concentrations ranging from 2.5 to 25 µM.[8]
-
After the 24-hour incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and an untreated control (cells in serum-free medium only).
-
Incubate the plate for another 24 hours.[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]
-
-
3. Data Analysis
-
Blank Correction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percentage Viability:
-
Percentage Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Determine IC50: The half-maximal inhibitory concentration (IC50) is the concentration of this compound that reduces the viability of CT-26 cells by 50%. This can be determined by plotting a dose-response curve with the percentage of cell viability on the y-axis and the log of the this compound concentration on the x-axis.
Data Presentation
Table 1: Cytotoxicity of this compound on CT-26 Cells
| This compound Concentration (µM) | Mean Absorbance (570 nm) ± SD | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 2.5 | 1.18 ± 0.06 | 94.4 |
| 5 | 1.05 ± 0.07 | 84.0 |
| 10 | 0.85 ± 0.05 | 68.0 |
| 15 | 0.68 ± 0.04 | 54.4 |
| 20 | 0.52 ± 0.03 | 41.6 |
| 25 | 0.39 ± 0.02 | 31.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes. A study has reported the IC50 value of this compound in CT-26 cells to be between 20 and 25 µM.[8]
Visualizations
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CT26 Cell Line - Creative Biogene [creative-biogene.com]
- 6. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 7. bcrj.org.br [bcrj.org.br]
- 8. This compound 6′-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PMC [pmc.ncbi.nlm.nih.gov]
Application of Western Blot for Detecting Caspase Activation by Calenduloside E
Application Note
Introduction
Calenduloside E, a triterpenoid saponin, has demonstrated pro-apoptotic activity in various cancer cell lines. A key mechanism in apoptosis, or programmed cell death, is the activation of a cascade of cysteine-aspartic proteases known as caspases. The activation of these caspases is a hallmark of apoptosis. Western blotting is a widely used and effective immunoassay technique to detect the activation of specific caspases, thereby providing insight into the apoptotic pathways induced by therapeutic compounds like this compound.
This application note details the use of Western blotting to investigate the activation of caspases in response to this compound treatment. Specifically, it focuses on the detection of initiator caspases (caspase-8 and caspase-9) and an executioner caspase (caspase-3), as well as the cleavage of poly(ADP-ribose) polymerase (PARP), a downstream substrate of activated caspase-3.
Principle
Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage. This cleavage generates smaller, active subunits. Western blotting utilizes specific antibodies to differentiate between the full-length pro-caspases and their cleaved, active forms based on their different molecular weights. A decrease in the band intensity of the pro-caspase and the appearance or increase in the intensity of the cleaved caspase bands are indicative of caspase activation. Similarly, the cleavage of PARP by caspase-3 from its full-length form to a smaller fragment is a reliable marker of apoptosis.
Experimental Findings
Treatment of CT-26 mouse colon carcinoma cells with this compound 6′-methyl ester has been shown to induce apoptosis through the activation of both the intrinsic and extrinsic caspase pathways[1][2]. Western blot analysis revealed a time-dependent activation of caspase-8, caspase-9, and caspase-3.
Data Summary
The following table summarizes the qualitative results from Western blot analyses of CT-26 cells treated with 10 µM this compound 6′-methyl ester over a 12-hour period[1].
| Target Protein | Time (hours) | Observed Change in Protein Level | Pathway |
| Pro-caspase-9 | 3, 6, 9, 12 | Decrease | Intrinsic |
| Cleaved Caspase-8 | 3, 6, 9, 12 | Increase | Extrinsic |
| Cleaved Caspase-3 | 3, 6, 9, 12 | Increase | Common |
| Cleaved PARP | 3, 6, 9, 12 | Increase | Downstream |
Signaling Pathway
This compound induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The extrinsic pathway is initiated by the activation of caspase-8, while the intrinsic pathway is initiated by the activation of caspase-9. Both pathways converge to activate the executioner caspase-3, which then cleaves cellular substrates, including PARP, leading to the characteristic morphological and biochemical changes of apoptosis[1].
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow
The following diagram outlines the key steps in performing a Western blot analysis to detect caspase activation.
Caption: Experimental workflow for Western blot analysis.
Protocols
1. Cell Culture and Treatment
-
Culture CT-26 mouse colon carcinoma cells in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound 6′-methyl ester (e.g., 10 µM) for various time points (e.g., 0, 3, 6, 9, and 12 hours)[1]. A vehicle-treated control (e.g., DMSO) should be included.
2. Protein Extraction
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA lysis buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein and store it at -80°C.
3. Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
4. SDS-PAGE and Western Blotting
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 30-50 µg) per lane onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for pro- and cleaved forms of caspase-3, caspase-8, caspase-9, and PARP overnight at 4°C with gentle agitation. An antibody against a housekeeping protein (e.g., actin or tubulin) should be used as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot using a chemiluminescence imaging system.
5. Data Analysis
-
Analyze the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the intensity of the loading control.
-
Compare the levels of pro-caspases and cleaved caspases in this compound-treated samples to the untreated control to determine the extent of caspase activation.
References
- 1. This compound 6′-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 6'-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Calenduloside E-Induced Apoptosis by Flow Cytometry
Introduction
Calenduloside E, a triterpenoid saponin, has demonstrated significant potential as a therapeutic agent, notably through its ability to induce apoptosis in cancer cells.[1][2] This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Furthermore, it summarizes the key signaling pathways implicated in this compound-induced apoptosis and presents quantitative data from relevant studies. This document is intended for researchers and scientists in the fields of oncology, pharmacology, and drug development.
Principle of the Assay
Apoptosis, or programmed cell death, is characterized by a series of morphological and biochemical changes, one of the earliest being the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry.[3] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes.[3][5] However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[3][5] This dual-staining method allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation
The following tables summarize the quantitative data on the pro-apoptotic effects of a this compound derivative, this compound 6'-methyl ester, on CT-26 mouse colon carcinoma cells.
Table 1: Dose-Dependent Effect of this compound 6'-methyl ester on the Sub-G1 (Apoptotic) Population in CT-26 Cells [1]
| Concentration of this compound 6'-methyl ester (µM) | Percentage of Cells in Sub-G1 Phase (%) |
| 0 (Control) | Not specified, baseline |
| 2.5 | 5.1 |
| 5 | 6.4 |
| 10 | 53.1 |
| 25 | 99.1 |
Cells were treated for 12 hours and analyzed by flow cytometry after PI staining.
Experimental Protocols
This section provides a detailed methodology for the induction of apoptosis by this compound and its analysis by flow cytometry.
Materials and Reagents
-
Target cells (e.g., CT-26 mouse colon carcinoma cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Step-by-Step Protocol
-
Cell Seeding:
-
Seed the desired cell line (e.g., CT-26) into 6-well plates at a density of 1-5 x 10^5 cells per well.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Induction of Apoptosis:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 2.5, 5, 10, 25 µM).[1]
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).[1]
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells) from each well into a separate centrifuge tube.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and add them to their respective centrifuge tubes containing the culture medium.
-
Centrifuge the cell suspension at approximately 500 x g for 5 minutes.[5][6]
-
Discard the supernatant.
-
-
Staining:
-
Wash the cells once with cold PBS and centrifuge again.[7] Discard the supernatant.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[6][7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7][8]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the samples on a flow cytometer within one hour.
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Signaling Pathways in this compound-Induced Apoptosis
Studies on this compound and its derivatives have indicated that they induce apoptosis through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways.[1] This involves the activation of a cascade of caspases, which are key executioners of apoptosis.
Caption: Signaling pathways of this compound-induced apoptosis.
Key events in these pathways include:
-
Extrinsic Pathway: Activation leads to the cleavage and activation of Caspase-8.[1]
-
Intrinsic Pathway: A reduction in pro-Caspase-9 indicates its cleavage and activation.[1]
-
Common Execution Pathway: Both pathways converge on the activation of Caspase-3, which then cleaves critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic features of apoptosis.[1]
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for researchers investigating the pro-apoptotic effects of this compound. The use of Annexin V/PI staining coupled with flow cytometry offers a robust and quantitative method to assess apoptosis. Understanding the underlying signaling mechanisms is crucial for the further development of this compound and its analogues as potential anti-cancer agents.
References
- 1. This compound 6′-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 6'-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Frontiers | this compound Analogues Protecting H9c2 Cardiomyocytes Against H2O2-Induced Apoptosis: Design, Synthesis and Biological Evaluation [frontiersin.org]
Application Notes and Protocols for Myocardial Ischemia-Reperfusion Injury Studies with Calenduloside E
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing an experimental setup to investigate the therapeutic effects of Calenduloside E (CE) in the context of myocardial ischemia-reperfusion (I/R) injury. Detailed protocols for both in vivo and in vitro models are presented, along with methods for assessing key pathological features of I/R injury, including cardiac dysfunction, myocardial infarct size, apoptosis, oxidative stress, and inflammation.
Summary of Quantitative Data
The following tables summarize key quantitative parameters for the experimental models and assays described in these protocols.
Table 1: In Vivo Myocardial Ischemia-Reperfusion (I/R) Model Parameters
| Parameter | Value | Reference |
| Animal Model | Male Sprague-Dawley Rats | [1] |
| Body Weight | 230-250 g | [2] |
| Anesthesia | Sodium pentobarbital (40 mg/kg, intraperitoneal) | [1] |
| Ischemia Duration | 30 minutes | [1] |
| Reperfusion Duration | 48 hours | [1] |
| This compound (CE) Dosage | 15 mg/kg/day | [1] |
| Route of Administration | Oral gavage | [1] |
| Treatment Duration | 3 consecutive days before I/R | [1] |
Table 2: In Vitro Hypoxia/Reoxygenation (H/R) Model Parameters
| Parameter | Value | Reference |
| Cell Line | H9c2 cardiomyocytes | [2][3] |
| Hypoxia Duration | 6 hours | [2] |
| Reoxygenation Duration | Not specified, but can be inferred to be sufficient for assessment | |
| This compound (CE) Pre-treatment | 4 hours prior to H/R | [2] |
| CE Concentrations (for analogues) | 0.02, 0.1, 0.5 µg/mL | [3] |
| Hypoxia Condition | Glucose-free DMEM, anaerobic glove box | [2] |
Table 3: Key Experimental Assays and Measured Parameters
| Assay | Parameter Measured |
| Echocardiography | Ejection Fraction (EF), Fractional Shortening (FS) |
| TTC Staining | Myocardial Infarct Size |
| TUNEL Assay | Cardiomyocyte Apoptosis |
| Biochemical Assays | Serum cTnI, Myocardial MDA and SOD levels |
| ELISA | Serum TNF-α and IL-6 levels |
| Western Blot | Protein expression and phosphorylation (e.g., AMPK, Akt) |
Experimental Protocols
In Vivo Myocardial Ischemia-Reperfusion (I/R) Injury Model in Rats
This protocol describes the induction of myocardial I/R injury in rats to evaluate the cardioprotective effects of this compound.
Materials:
-
Male Sprague-Dawley rats (230-250 g)
-
This compound
-
Sodium pentobarbital
-
6-0 silk suture
-
Miniventilator
-
Lead II electrocardiograph
Procedure:
-
Animal Preparation: Anesthetize rats with an intraperitoneal injection of sodium pentobarbital (40 mg/kg)[1]. Monitor the electrocardiogram throughout the procedure.
-
Surgical Procedure: Perform tracheal cannulation and maintain ventilation with a miniventilator. After a left thoracotomy, ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture[1].
-
Ischemia and Reperfusion: Induce ischemia for 30 minutes. After this period, release the ligation to allow for 48 hours of reperfusion[1].
-
This compound Administration: Administer this compound (15 mg/kg) or vehicle (0.5% sodium carboxymethylcellulose in ultrapure water) via oral gavage for three consecutive days prior to the I/R procedure[1].
-
Post-Operative Care: Monitor the animals closely during the reperfusion period.
In Vitro Hypoxia/Reoxygenation (H/R) Injury Model in H9c2 Cardiomyocytes
This protocol details the establishment of an in vitro model of I/R injury using the H9c2 cell line.
Materials:
-
H9c2 cardiomyocytes
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal bovine serum (FBS)
-
Penicillin/Streptomycin
-
This compound
-
Anaerobic glove box
Procedure:
-
Cell Culture: Culture H9c2 cells in high glucose DMEM supplemented with 10% FBS and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO2[3].
-
This compound Pre-treatment: Pre-treat the cells with desired concentrations of this compound for 4 hours before inducing hypoxia[2].
-
Hypoxia: Replace the culture medium with glucose-free DMEM and place the cells in an anaerobic glove box for 6 hours to induce hypoxia[2].
-
Reoxygenation: After the hypoxia period, replace the medium with normal high-glucose DMEM and return the cells to the standard incubator for the desired reoxygenation period.
Measurement of Myocardial Infarct Size by TTC Staining
This protocol outlines the procedure for quantifying the extent of myocardial infarction.
Materials:
-
1% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS), pH 7.4
-
10% formalin
-
Digital camera
-
Image analysis software
Procedure:
-
Heart Sectioning: At the end of the reperfusion period, excise the heart and slice it into five equal transverse sections[4].
-
TTC Incubation: Incubate the heart slices in 1% TTC solution at 37°C for 15-20 minutes[4][5]. Viable tissue will stain red, while the infarcted tissue will remain pale.
-
Fixation: Fix the stained slices in 10% formalin for at least 20 minutes to enhance the contrast between the stained and unstained areas[5].
-
Image Analysis: Capture high-resolution images of both sides of each slice. Use image analysis software to quantify the infarct area (pale) and the total left ventricular area. The infarct size is expressed as a percentage of the total left ventricular area.
Assessment of Apoptosis by TUNEL Assay
This protocol describes the detection of apoptotic cells in cardiac tissue sections.
Materials:
-
Paraffin-embedded heart tissue sections (5 µm)
-
TUNEL assay kit (e.g., Promega DeadEnd™ Colorimetric TUNEL System)
-
Microscope
Procedure:
-
Tissue Preparation: Dewax and rehydrate the paraffin-embedded heart tissue sections[6].
-
Permeabilization: Treat the sections with Proteinase K to permeabilize the tissue[7].
-
TUNEL Staining: Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the sections with terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP, followed by streptavidin-HRP and a chromogen (e.g., DAB)[7][8].
-
Microscopy: Observe the stained sections under a light microscope. Apoptotic nuclei will be stained dark brown[8].
-
Quantification: Count the number of TUNEL-positive nuclei and the total number of nuclei in several random fields to determine the percentage of apoptotic cells.
Evaluation of Cardiac Function by Echocardiography
This protocol provides a non-invasive method to assess cardiac function in rats.
Materials:
-
Echocardiography system with a high-frequency transducer
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a supine position.
-
Image Acquisition: Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles[9][10].
-
Data Analysis: Measure the left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs). Calculate the ejection fraction (EF) and fractional shortening (FS) using the following formulas:
-
FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100
-
EF (%) can be derived from these measurements using standard software algorithms.
-
Measurement of Oxidative Stress Markers (MDA and SOD)
This protocol describes the quantification of malondialdehyde (MDA) as a marker of lipid peroxidation and superoxide dismutase (SOD) as an antioxidant enzyme in heart tissue.
Materials:
-
Heart tissue homogenate
-
MDA and SOD assay kits (e.g., from Nanjing Jiancheng Bioengineering Institute)
-
Spectrophotometer
Procedure:
-
Tissue Homogenization: Homogenize a portion of the heart tissue in cold buffer as per the assay kit instructions[11][12].
-
Assay Performance: Follow the manufacturer's protocol for the MDA (thiobarbituric acid reactive substances assay) and SOD (xanthine oxidase method) kits[11][12].
-
Data Analysis: Measure the absorbance at the specified wavelengths and calculate the concentrations of MDA and the activity of SOD based on the standard curves.
Measurement of Inflammatory Cytokines (TNF-α and IL-6) by ELISA
This protocol outlines the quantification of pro-inflammatory cytokines in serum.
Materials:
-
Serum samples
-
TNF-α and IL-6 ELISA kits
-
Microplate reader
Procedure:
-
Sample Preparation: Collect blood samples and prepare serum.
-
ELISA Procedure: Perform the ELISA according to the kit manufacturer's instructions. This typically involves incubating the serum samples in antibody-coated microplates, followed by the addition of a detection antibody and a substrate[13][14][15].
-
Data Analysis: Measure the optical density using a microplate reader and calculate the concentrations of TNF-α and IL-6 based on the standard curve.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound in the context of myocardial I/R injury.
References
- 1. This compound Ameliorates Myocardial Ischemia-Reperfusion Injury through Regulation of AMPK and Mitochondrial OPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound Analogues Protecting H9c2 Cardiomyocytes Against H2O2-Induced Apoptosis: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.4. Determination of Myocardial Infarct Size [bio-protocol.org]
- 5. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 6. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Cardiac apoptosis through TUNEL and caspase-3 assay and MMP-9 expression [bio-protocol.org]
- 9. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of myocardial malondialdehyde (MDA) and superoxide dismutase (SOD) levels [bio-protocol.org]
- 12. Measurement of the Myocardial Level of Malondialdehyde and the Activity of Superoxide Dismutase [bio-protocol.org]
- 13. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Utilizing Surface Plasmon Resonance to Characterize the Binding of Calenduloside E to Hsp90 and its Implications for Associated Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calenduloside E, a triterpenoid saponin extracted from Aralia elata, has demonstrated significant anti-inflammatory and anti-apoptotic activities.[1][2] Understanding the molecular mechanisms underlying these effects is crucial for its development as a potential therapeutic agent. A key aspect of this is identifying and characterizing its direct protein binding partners. Surface Plasmon Resonance (SPR) is a powerful, label-free technology for real-time monitoring of biomolecular interactions, providing quantitative data on binding affinity and kinetics.[3][4][5][6] This application note details the use of SPR to study the interaction between this compound and Heat shock protein 90 (Hsp90), a molecular chaperone implicated in various cellular processes, including signal transduction and protein degradation. Furthermore, we explore the potential downstream effects on signaling pathways modulated by this compound, such as the AMPK-SIRT3 and JAK/STAT pathways.
Principle of the Assay
SPR technology measures changes in the refractive index at the surface of a sensor chip upon the binding of an analyte (in this case, this compound) to an immobilized ligand (Hsp90). This change is proportional to the mass accumulated on the surface and is recorded in real-time as a sensorgram, which plots response units (RU) against time. From the sensorgram, kinetic parameters such as the association rate constant (k_a_) and the dissociation rate constant (k_d_) can be determined. The equilibrium dissociation constant (K_D_), a measure of binding affinity, is then calculated from the ratio of these rate constants (k_d_/k_a_).
Data Presentation
The interaction between this compound and Hsp90 has been quantitatively analyzed using SPR. The binding affinity data is summarized in the table below. A study on a clickable analogue of this compound (CEA) provided further evidence of the interaction with Hsp90AB1.[1][4]
| Analyte | Ligand | K_D_ (μM) | Reference |
| This compound (CE) | Hsp90AB1 | 2.43 | [1] |
| This compound Analogue (CEA) | Hsp90AB1 | 11.7 | [1][4] |
Experimental Protocols
This section provides a detailed protocol for studying the interaction between this compound and Hsp90 using a Biacore T200 instrument with a CM5 sensor chip, based on published methodologies.[4]
Materials and Reagents
-
Ligand: Recombinant Human Hsp90AB1 protein (ensure high purity)
-
Analyte: this compound (dissolved in an appropriate solvent, e.g., DMSO, and diluted in running buffer)
-
SPR Instrument: Biacore T200 or similar
-
Sensor Chip: Series S Sensor Chip CM5
-
Immobilization Reagents: Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), filtered and degassed.
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.5 (to be optimized)
Experimental Workflow
The overall experimental workflow for the SPR analysis is depicted below.
References
- 1. bio-rad.com [bio-rad.com]
- 2. news-medical.net [news-medical.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The clickable activity-based probe of anti-apoptotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 6. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calenduloside E Experiments with HUVECs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the culture of Human Umbilical Vein Endothelial Cells (HUVECs) and their use in experiments investigating the effects of Calenduloside E. The information compiled is based on established methodologies and findings from recent research.
Introduction to HUVECs and this compound
Human Umbilical Vein Endothelial Cells (HUVECs) are a primary cell culture model extensively used in cardiovascular research to study endothelial biology and pathobiology.[1] The endothelium plays a critical role in maintaining vascular homeostasis, and its dysfunction is a key factor in the development of cardiovascular diseases.[2] HUVECs provide a reliable in vitro system to investigate the effects of various compounds on endothelial function, including inflammation, apoptosis, and angiogenesis.[3][4]
This compound, a triterpenoid saponin, has demonstrated significant protective effects on endothelial cells.[5][6][7] Research has shown that this compound can mitigate damage induced by oxidized low-density lipoprotein (ox-LDL) in HUVECs, primarily through its anti-apoptotic properties.[1][8][9] The key mechanism involves the modulation of cell survival signaling pathways, including the inhibition of caspase-3 and interaction with heat shock protein 90 (Hsp90).[8][9]
HUVEC Culture Protocols
Required Materials
-
Cryopreserved HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM™-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Trypsin Neutralizing Solution
-
HEPES Buffered Saline Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Sterile tissue culture flasks (T-25, T-75) or multi-well plates
-
Gelatin or collagen I coated cultureware[3]
-
Humidified incubator (37°C, 5% CO2)
-
Biological safety cabinet
-
Centrifuge
-
Water bath (37°C)
Thawing and Plating of Cryopreserved HUVECs
-
Pre-warm the complete Endothelial Cell Growth Medium to 37°C.
-
Rapidly thaw the cryovial of HUVECs in a 37°C water bath until a small amount of ice remains.[5]
-
Decontaminate the vial with 70% ethanol before opening in a biological safety cabinet.
-
Gently transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 200-300 x g for 5 minutes to pellet the cells.[1][3]
-
Aspirate the supernatant and gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium.
-
Determine cell viability and concentration using a hemocytometer or automated cell counter with Trypan Blue exclusion.
-
Seed the cells onto gelatin or collagen I coated culture flasks at a recommended density of 2,500 - 5,000 cells/cm².[3][7]
-
Incubate the culture vessel in a humidified incubator at 37°C with 5% CO2.
-
Change the medium after 24 hours to remove residual cryoprotectant and then every 2-3 days thereafter.[5][10]
Subculturing (Passaging) HUVECs
-
Subculture HUVECs when they reach 70-85% confluency to maintain optimal health and growth.[7]
-
Warm Trypsin-EDTA, Trypsin Neutralizing Solution, and complete growth medium to 37°C.
-
Aspirate the old medium from the culture flask.
-
Wash the cell monolayer with sterile HBSS or PBS to remove any remaining serum.[7]
-
Add a minimal volume of Trypsin-EDTA to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).
-
Incubate for 1-3 minutes at 37°C, or until cells detach. Monitor under a microscope.
-
Neutralize the trypsin by adding Trypsin Neutralizing Solution or complete growth medium.
-
Transfer the cell suspension to a sterile conical tube and centrifuge at 200-300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed new gelatin or collagen I coated flasks at a density of 2,500 - 5,000 cells/cm².[3][7]
-
It is recommended not to use HUVECs beyond passage 7-10 as they may undergo senescence.[1][3]
Cryopreservation of HUVECs
-
Harvest HUVECs at 85-90% confluency using the subculturing protocol.[3]
-
After centrifugation, resuspend the cell pellet in ice-cold freezing medium (e.g., complete growth medium with 10% DMSO) at a concentration of 5 x 10^5 to 1 x 10^6 cells/mL.[1][8]
-
Aliquot 1 mL of the cell suspension into sterile cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C for 24 hours.
-
Transfer the vials to a liquid nitrogen storage tank for long-term preservation.[8]
Experimental Protocols for this compound with HUVECs
The primary application of this compound in HUVEC studies is to investigate its protective effects against cellular stress, particularly ox-LDL-induced apoptosis.
Ox-LDL-Induced Apoptosis Model
This model simulates the conditions of atherosclerosis where endothelial cells are damaged by oxidized lipoproteins.
Protocol:
-
Seed HUVECs in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis).
-
Allow cells to adhere and grow to a desired confluency (typically 70-80%).
-
Pre-treat the HUVECs with varying concentrations of this compound (e.g., 1 µM, 2 µM) for 8 hours.[5][9]
-
After the pre-treatment period, introduce the cellular stressor, ox-LDL (e.g., 70-80 µg/mL), to the culture medium.[1][5]
-
Co-incubate the cells with this compound and ox-LDL for 24 hours.[1][5][9]
-
Following incubation, proceed with various assays to assess cell viability, apoptosis, and signaling pathway activation.
Key Experimental Assays
| Assay | Purpose | Brief Protocol |
| MTT Assay | To assess cell viability and the protective effect of this compound against ox-LDL-induced cytotoxicity. | 1. Seed HUVECs in a 96-well plate at a density of 8 x 10⁴ cells/well.[5]2. Following the experimental treatment, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[5]3. Remove the medium and dissolve the formazan crystals with DMSO.[5]4. Measure the absorbance at a specific wavelength (e.g., 570 nm). |
| Annexin V-FITC/PI Apoptosis Assay | To quantify early and late-stage apoptosis. | 1. After treatment, harvest the HUVECs.2. Resuspend the cells in binding buffer.3. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.4. Analyze the stained cells using a flow cytometer.[1][5] |
| JC-1 Staining | To measure changes in mitochondrial membrane potential, an indicator of early apoptosis. | 1. After treatment, incubate the HUVECs with JC-1 staining solution.2. Analyze the fluorescence using a flow cytometer or fluorescence microscope to detect the shift from red (healthy mitochondria) to green (depolarized mitochondria) fluorescence.[7] |
| Caspase-3 Activity Assay | To measure the activity of cleaved caspase-3, a key executioner caspase in apoptosis. | 1. Lyse the treated HUVECs.2. Incubate the cell lysate with a caspase-3 specific substrate.3. Measure the resulting fluorescence or colorimetric signal, which is proportional to the caspase-3 activity.[7] |
Data Presentation
Table 1: Quantitative Parameters for HUVEC Culture and Experiments
| Parameter | Value | Reference |
| Seeding Density (Thawing) | 2,500 - 5,000 cells/cm² | [3][7] |
| Seeding Density (Subculture) | 2,500 - 5,000 cells/cm² | [3][7] |
| Confluency for Passaging | 70-85% | [7] |
| Centrifugation Speed | 200-300 x g | [1][3] |
| Cryopreservation Density | 0.5 - 1 x 10⁶ cells/mL | [1][8] |
| This compound Concentration | 1 - 2 µM | [5] |
| ox-LDL Concentration | 70 - 80 µg/mL | [1][5] |
| This compound Pre-treatment Time | 8 hours | [5][9] |
| ox-LDL Incubation Time | 24 hours | [1][5][9] |
Visualization of Workflows and Pathways
Experimental Workflow for this compound Treatment
Caption: Workflow for investigating the protective effects of this compound on HUVECs.
Signaling Pathway of this compound in HUVECs
Caption: Proposed anti-apoptotic signaling pathway of this compound in HUVECs.
References
- 1. The clickable activity-based probe of anti-apoptotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress of Flavonoids Regulating Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of hyperoside in human endothelial cells and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The proteomic profiling of this compound targets in HUVEC: design, synthesis and application of biotinylated probe BCEA - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25572H [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The clickable activity-based probe of anti-apoptotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Animal Models of NAFLD and the Therapeutic Potential of Calenduloside E
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of commonly used animal models for Non-Alcoholic Fatty Liver Disease (NAFLD) and detailed protocols for investigating the therapeutic effects of Calenduloside E, a natural pentacyclic triterpenoid saponin.
Animal Models for Non-Alcoholic Fatty Liver Disease (NAFLD)
The selection of an appropriate animal model is critical for studying the pathogenesis of NAFLD and for testing novel therapeutic agents. Models are broadly categorized into dietary, genetic, and combined approaches, each with specific advantages and limitations.
Dietary Models of NAFLD
Diet-induced models are widely used as they mimic the overnutrition characteristic of human NAFLD development.
-
High-Fat Diet (HFD) Model: This model induces obesity, insulin resistance, and hepatic steatosis.[1][2] The progression to more severe non-alcoholic steatohepatitis (NASH) with inflammation and fibrosis can be slow and may require long-term feeding.[3]
-
Western Diet (WD) Model: This diet, rich in fat and sucrose/fructose, more rapidly induces key features of NAFLD, including steatosis, inflammation, and fibrosis.[4] The addition of cholesterol can further exacerbate the phenotype.
-
Methionine- and Choline-Deficient (MCD) Diet Model: This model rapidly induces severe steatohepatitis and fibrosis. However, it is associated with weight loss and lacks the systemic metabolic phenotype of human NAFLD, such as obesity and insulin resistance.
Genetic Models of NAFLD
Genetic models utilize animals with specific mutations that predispose them to NAFLD.
-
ob/ob and db/db Mice: These mice have mutations in the leptin gene or its receptor, respectively, leading to hyperphagia, obesity, insulin resistance, and hepatic steatosis.
-
Apolipoprotein E Knockout (ApoE-/-) Mice: These mice are susceptible to developing atherosclerosis and, when fed a Western diet, exhibit robust features of NASH, including steatosis, inflammation, and fibrosis.[5][6]
Combined Models
Combining dietary and genetic factors can create more robust and clinically relevant models. A prime example is the use of a Western diet in ApoE-/- mice to induce an aggressive NAFLD phenotype.
Quantitative Data on NAFLD Animal Models
The following tables summarize expected quantitative outcomes in common NAFLD animal models.
Table 1: Key Pathological Features of a Western Diet-Induced NAFLD Model in ApoE-/- Mice
| Parameter | Control (Chow Diet) | Western Diet (WD) |
| Body Weight Gain | Normal | Increased |
| Plasma ALT (U/L) | Baseline | Significantly Increased |
| Plasma AST (U/L) | Baseline | Significantly Increased |
| Hepatic Triglycerides | Baseline | Significantly Increased |
| Plasma Cholesterol | Baseline | Significantly Increased |
| Hepatic Inflammation | Minimal | Increased (TNF-α, IL-6, MCP-1)[5] |
| Hepatic Fibrosis | Absent | Present[5] |
Table 2: Therapeutic Effects of this compound on Western Diet-Induced NAFLD in ApoE-/- Mice
| Parameter | Western Diet (WD) | WD + this compound (5 mg/kg) | WD + this compound (10 mg/kg) |
| Plasma ALT (U/L) | Significantly Increased | Significant reduction compared to WD group | More pronounced significant reduction |
| Plasma AST (U/L) | Significantly Increased | Significant reduction compared to WD group | More pronounced significant reduction |
| Hepatic Triglycerides | Significantly Increased | Significant reduction in lipid accumulation | More pronounced reduction in lipid accumulation |
| Hepatic TNF-α | Increased | Significant reduction in inflammation | More pronounced reduction in inflammation |
| Hepatic IL-1β | Increased | Significant reduction in inflammation | More pronounced reduction in inflammation |
| Hepatic Fibrosis | Present | Improvement in pro-fibrotic phenotype | More pronounced improvement |
Experimental Protocols
Induction of NAFLD in ApoE-/- Mice using a Western Diet
This protocol describes the induction of NAFLD in Apolipoprotein E knockout (ApoE-/-) mice, a model that closely mimics human NASH.
Materials:
-
Male ApoE-/- mice (8 weeks old)[5]
-
Standard chow diet
-
Western-type diet (e.g., 40-45% kcal from fat, high in sucrose/fructose, and containing cholesterol)[4]
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize ApoE-/- mice for one week with free access to a standard chow diet and water.
-
After acclimatization, randomly assign mice to a control group (continued on standard chow) or a Western diet (WD) group.
-
Provide the respective diets and water ad libitum for a period of 7 to 12 weeks to induce NAFLD.[4][5]
-
Monitor body weight and food intake regularly.
-
At the end of the study period, collect blood samples for biochemical analysis (ALT, AST, triglycerides, cholesterol).
-
Euthanize the mice and collect liver tissue for histological analysis (H&E and Sirius Red staining) and molecular analysis (gene and protein expression).
Administration of this compound
This protocol outlines the preparation and oral administration of this compound to mice.
Materials:
-
This compound (CE)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Oral gavage needles (20-gauge, curved)
-
Weighing scale and vortex mixer
Procedure:
-
Prepare the desired concentration of this compound solution in the chosen vehicle. For example, to achieve a 10 mg/kg dose for a 25g mouse in a 0.2 mL gavage volume, the concentration would be 1.25 mg/mL.
-
Ensure the solution is homogenous by vortexing.
-
Gently restrain the mouse by the scruff of the neck.
-
Insert the gavage needle carefully into the esophagus.
-
Administer the prepared this compound solution (e.g., 0.2 mL).
-
Return the mouse to its cage and monitor for any adverse reactions.
-
For chronic studies, administer daily for the specified treatment period (e.g., 4 weeks).
Visualizations
Experimental Workflow
Caption: Experimental workflow for inducing NAFLD and testing this compound.
Signaling Pathway of this compound in NAFLD
Caption: this compound inhibits the PI3K/Akt/NF-κB pathway to reduce pyroptosis.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Efficiency of Calenduloside E Chemical Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the chemical synthesis of Calenduloside E. It includes troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and comparative data to enhance the efficiency and success of your synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the chemical synthesis of this compound, providing practical solutions and preventative measures.
1. Glycosylation Reaction Issues
-
Q1: My glycosylation reaction yield is low. What are the most critical factors to optimize?
A1: Low yields in the glycosylation of oleanolic acid derivatives are common and can be attributed to several factors. The choice of glycosyl donor and promoter is paramount. For the synthesis of this compound, a β-glucuronide, using a trichloroacetimidate donor with a scandium(III) triflate promoter has been shown to be highly effective.[1] Other factors to consider include:
-
Purity of Reactants: Ensure both the glycosyl donor and the oleanolic acid acceptor are pure and completely dry. Moisture is detrimental to glycosylation reactions.
-
Reaction Conditions: Strict anhydrous conditions are crucial. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Stoichiometry: A slight excess of the glycosyl donor (typically 1.2-1.5 equivalents) can help drive the reaction to completion.
-
Temperature: The optimal temperature can vary. Starting the reaction at a low temperature (e.g., 0°C) and gradually warming to room temperature is a common strategy.
-
-
Q2: I am observing the formation of a significant amount of N-glycosyl trichloroacetamide byproduct. How can I minimize this?
A2: The formation of N-glycosyl trichloroacetamide is a known side reaction when using trichloroacetimidate donors. This occurs through an intermolecular reaction where the trichloroacetimidate acts as a nucleophile.[2] To minimize this side reaction:
-
Inverse Glycosylation Procedure: Add the glycosyl donor slowly to a pre-mixed solution of the acceptor and the promoter. This keeps the concentration of the reactive donor low, disfavoring the side reaction.
-
Choice of Promoter: The promoter can influence the rate of the desired glycosylation versus the side reaction. Scandium(III) triflate is an effective promoter for this specific synthesis.[1]
-
Temperature Control: Maintaining a low reaction temperature can help to control the reactivity and may reduce the formation of this byproduct.
-
-
Q3: My glycosylation is not stereoselective, and I am getting a mixture of α and β anomers. How can I improve the β-selectivity?
A3: Achieving high β-selectivity in glucuronidation can be challenging. The following strategies can be employed:
-
Neighboring Group Participation: The use of an acetyl protecting group at the C-2 position of the glucuronyl donor is crucial. This group participates in the reaction to form a cyclic intermediate that blocks the α-face, directing the acceptor to attack from the β-face, thus favoring the formation of the desired β-glycosidic bond.
-
Solvent Effects: The choice of solvent can influence the stereochemical outcome. Dichloromethane is a commonly used solvent for this type of reaction.[1]
-
2. Protecting Group and Deprotection Issues
-
Q1: I am having difficulty with the deprotection of the acetyl and benzyl groups in the final steps. What are the recommended procedures?
A1: The final deprotection steps are critical for obtaining pure this compound. A two-step deprotection is typically required:
-
Benzyl Group Removal: The benzyl ester protecting the carboxylic acid of oleanolic acid can be removed by catalytic hydrogenation. A common method is using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Acetyl Group Removal: The acetyl groups on the glucuronic acid moiety are typically removed under basic conditions. A solution of sodium methoxide in methanol (Zemplén deacetylation) is a standard and effective method. It is important to perform this step after the removal of the benzyl group to avoid potential side reactions.
-
-
Q2: I am observing incomplete deprotection or side reactions during deprotection. What could be the cause?
A2: Incomplete deprotection can be due to insufficient reagent or reaction time. Ensure you are using an adequate amount of catalyst for hydrogenation and a sufficient concentration of sodium methoxide. Side reactions, such as transesterification, can occur if the conditions are too harsh. Monitor the reaction closely by thin-layer chromatography (TLC) to determine the optimal reaction time.
3. Purification Challenges
-
Q1: How can I effectively purify the final this compound product from the reaction mixture?
A1: Purification of saponins like this compound can be challenging due to their amphiphilic nature. The most common and effective method is silica gel column chromatography.[3]
-
Column Packing and Eluent: Use a silica gel stationary phase and a gradient elution system. A common solvent system starts with a less polar mixture (e.g., chloroform) and gradually increases the polarity by adding methanol.
-
Monitoring Fractions: Monitor the fractions carefully using TLC and combine the fractions containing the pure product.
-
Recrystallization: After column chromatography, recrystallization from a suitable solvent system can be used to obtain highly pure this compound.
-
-
Q2: My product is difficult to separate from starting materials or byproducts. What can I do?
A2: If co-elution is an issue, consider the following:
-
Different Chromatographic Techniques: If silica gel chromatography is not providing adequate separation, you could explore other techniques such as reversed-phase chromatography.
-
Solvent System Optimization: Experiment with different solvent systems for column chromatography to improve the separation.
-
Derivative Formation: In some challenging cases, it may be possible to derivatize the product or impurities to alter their chromatographic behavior, allowing for easier separation, followed by removal of the derivatizing group.
-
Quantitative Data Summary
The efficiency of the glycosylation step is highly dependent on the choice of the glycosyl donor. The following table summarizes the comparative effectiveness of different donors for the synthesis of this compound.
| Glycosyl Donor | Promoter | Reported Yield | Key Considerations |
| Trichloroacetimidate | Scandium(III) triflate (Sc(OTf)₃) | High [1] | Most effective method reported for this compound synthesis.[1] Requires strict anhydrous conditions. |
| Glycosyl Bromide | Silver or Mercury Salts | Moderate to Good | A more traditional method. Promoters can be toxic and expensive. |
| Thioglycoside | Thiophilic Promoter (e.g., NIS/TfOH) | Moderate | Can be effective, but may require specific activation conditions and can have side reactions. |
Experimental Protocols
The following are detailed methodologies for the key steps in the most efficient synthesis of this compound.
Protocol 1: Synthesis of Benzyl Oleanolate (Acceptor)
-
Dissolve oleanolic acid in DMF.
-
Add potassium carbonate (K₂CO₃) and benzyl chloride (BnCl).
-
Stir the reaction mixture at 55°C for 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and add ice to precipitate the product.
-
Filter the solid and wash with water until neutral.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of Methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucopyranouronate (Donor)
-
Selectively remove the C1-acetyl group from methyl tetra-O-acetyl-β-D-glucopyranuronate using tri-n-butylmethoxytin (Bu₃SnOMe).
-
Treat the resulting compound with trichloroacetonitrile (CCl₃CN) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the desired trichloroacetimidate donor.[1]
Protocol 3: Glycosylation to form Protected this compound
-
Dissolve benzyl oleanolate and the trichloroacetimidate donor in anhydrous dichloromethane (CH₂Cl₂) in the presence of activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 15 minutes, then cool to 0°C.
-
Slowly add a solution of scandium(III) triflate (Sc(OTf)₃) in CH₂Cl₂ under an inert atmosphere.
-
Allow the reaction to stir at room temperature for 3 hours, monitoring by TLC.
-
Quench the reaction with triethylamine.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: Deprotection to Yield this compound
-
Hydrogenolysis (Benzyl Removal): Dissolve the protected this compound in a suitable solvent (e.g., methanol/ethyl acetate mixture). Add 10% Pd/C catalyst and stir the mixture under a hydrogen atmosphere until the starting material is consumed (monitor by TLC). Filter off the catalyst and concentrate the filtrate.
-
Zemplén Deacetylation (Acetyl Removal): Dissolve the product from the previous step in anhydrous methanol. Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol. Stir at room temperature until deacetylation is complete (monitor by TLC). Neutralize the reaction with a suitable acid resin, filter, and concentrate the filtrate. Purify the final product by silica gel column chromatography.
Visualizations
Diagram 1: Overall Synthesis Workflow of this compound
References
- 1. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Facile Synthesis of Oleanolic Acid Monoglycosides and Diglycosides - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the glucuronidation step of Calenduloside E synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the glucuronidation step of Calenduloside E synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
This compound is a triterpenoid saponin, specifically the 3-O-β-D-glucuronide of oleanolic acid[1]. Its synthesis is challenging primarily at the glycosylation step, which involves attaching a glucuronic acid moiety to the oleanolic acid aglycone. Key difficulties include achieving high yields, ensuring stereoselectivity (specifically the β-anomer), and managing protecting groups for other reactive sites on the molecule[2][3].
Q2: What are the main strategies for the glucuronidation of oleanolic acid to form this compound?
There are two primary approaches:
-
Chemical Synthesis: This involves the use of a glycosyl donor (an activated form of glucuronic acid) and a promoter or catalyst to form the glycosidic bond with the oleanolic acid acceptor[3][4]. This method offers control over reaction conditions but requires careful management of protecting groups and can face challenges with stereoselectivity[5][6].
-
Enzymatic Synthesis (Biotransformation): This approach utilizes enzymes, specifically UDP-glucuronosyltransferases (UGTs), to catalyze the reaction. UGTs transfer glucuronic acid from an activated sugar donor, UDP-glucuronic acid (UDPGA), to the aglycone[7][8]. This method is highly specific and stereoselective but can be limited by enzyme availability, stability, and substrate specificity[9][10]. A biosynthetic pathway for this compound has been identified in Bifidobacterium animalis[11].
Q3: Why is achieving the correct stereochemistry (β-linkage) important and difficult?
The biological activity of saponins is often highly dependent on the precise structure, including the stereochemistry of the glycosidic linkages[12]. In this compound, the glucuronic acid is attached via a β-linkage. In chemical synthesis, reactions can often produce a mixture of α and β anomers, complicating purification and reducing the yield of the desired product[13][14]. The choice of glycosyl donor, solvent, and reaction conditions heavily influences the anomeric selectivity. Enzymatic synthesis, by contrast, is typically highly stereospecific.
Q4: What is the role of protecting groups in this synthesis?
Oleanolic acid and glucuronic acid have multiple reactive hydroxyl groups and a carboxylic acid group. Protecting groups are chemical moieties temporarily attached to these functional groups to prevent them from reacting under the glycosylation conditions[15]. This ensures that the glycosidic bond forms only at the desired C-3 hydroxyl position of oleanolic acid. A robust protecting group strategy involves groups that are stable during the coupling reaction but can be removed efficiently afterward without affecting the newly formed glycosidic bond[2][16].
Troubleshooting Guide for Chemical Synthesis
This guide addresses common issues encountered during the chemical glucuronidation of oleanolic acid.
Q: My reaction yield is low or zero. What are the potential causes and solutions?
A: Low yield is a frequent problem. Systematically investigate the following potential causes.
Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting decision tree for low yield in glucuronidation.
-
Inactive Glycosyl Donor: Glycosyl donors, particularly imidates, can be sensitive to moisture and degrade upon storage.
-
Solution: Use a freshly prepared or properly stored glycosyl donor. Confirm its integrity using NMR or TLC before the reaction.
-
-
Ineffective Promoter/Catalyst: The Lewis acid promoter (e.g., Sc(OTf)₃, TMSOTf) is crucial for activating the donor. It can be deactivated by trace amounts of water.
-
Solution: Use a freshly opened or properly stored anhydrous promoter. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the outcome.
-
Solution: Titrate reaction temperature. Start at a low temperature (e.g., -78°C or -40°C) and allow it to warm slowly. Monitor the reaction progress by TLC to determine the optimal reaction time and avoid decomposition.
-
-
Poor Acceptor Nucleophilicity: The C-3 hydroxyl group of the oleanolic acid derivative might be sterically hindered, reducing its reactivity.
-
Solution: While difficult to change the acceptor itself, using a more reactive donor/promoter system can overcome this. The literature indicates that a trichloroacetimidate donor with Sc(OTf)₃ is effective for this specific synthesis[3].
-
Q: I'm getting a mixture of anomers (α and β). How can I improve β-selectivity?
A: Achieving high β-selectivity is critical. Consider the following factors:
-
Neighboring Group Participation: The presence of an acyl protecting group (like acetyl or benzoyl) at the C-2 position of the glucuronyl donor can promote the formation of the β-anomer through anchimeric assistance.
-
Solvent Choice: Certain solvents can influence stereoselectivity. Nitrile-containing solvents like acetonitrile can sometimes favor the formation of β-products. However, the optimal solvent is system-dependent and may require screening[13].
-
Donor and Promoter System: The combination of the leaving group on the anomeric carbon of the donor and the choice of promoter significantly affects the stereochemical outcome[14]. For this compound, the trichloroacetimidate donor system has been reported to be effective[3].
Data Summary: Comparison of Glucuronyl Donors
Based on literature for this compound synthesis, different glucuronyl donors show varying effectiveness[3].
| Glycosyl Donor | Promoter | Relative Effectiveness | Key Considerations |
| Trichloroacetimidate | Sc(OTf)₃ (Scandium triflate) | Most Effective | Highly reactive; generally provides good yields and selectivity. Sensitive to moisture. |
| Thioglycoside | NIS/TfOH | Moderately Effective | More stable than imidates but may require harsher activation conditions. |
| Glycosyl Bromide | Silver triflate | Less Effective | Historically used; often less stable and can lead to anomeric mixtures. |
Troubleshooting Guide for Enzymatic Synthesis
Q: My UGT-catalyzed reaction is not working. What should I check?
A: Successful enzymatic reactions depend on the integrity of the enzyme and the availability of all necessary components.
-
Enzyme Activity: Ensure the UGT enzyme preparation is active.
-
Solution: Run a positive control reaction with a known substrate for the enzyme. If possible, perform a protein concentration assay (e.g., Bradford) to confirm the amount of enzyme added.
-
-
Cofactor Availability: UGTs require UDP-glucuronic acid (UDPGA) as the sugar donor. This cofactor can be expensive and may degrade if not stored correctly.
-
Solution: Use fresh, properly stored UDPGA. Consider using a UDPGA regeneration system in your reaction mixture to maintain its concentration.
-
-
Reaction Buffer Conditions: Enzyme activity is highly sensitive to pH, temperature, and the presence of ions.
-
Solution: Optimize the buffer pH (typically around 7.0-8.0 for UGTs). Ensure the reaction temperature is optimal for the specific UGT. Some UGTs require divalent cations like Mg²⁺ or Mn²⁺ for activity[17].
-
-
Substrate Inhibition or Poor Solubility: High concentrations of the oleanolic acid aglycone may inhibit the enzyme. Its poor aqueous solubility can also limit its availability to the enzyme.
-
Solution: Test a range of substrate concentrations to identify potential inhibition. Use a small amount of a co-solvent (e.g., DMSO, ethanol) to improve the solubility of the aglycone, but be aware that high concentrations of organic solvents can denature the enzyme.
-
Diagram of Enzymatic Glucuronidation
Caption: Enzymatic synthesis of this compound by UGT.
Experimental Protocols
Protocol 1: Chemical Glucuronidation using a Trichloroacetimidate Donor
This protocol is a representative procedure based on common glycosylation methods and specific findings for this compound synthesis[3]. Researchers should optimize conditions for their specific setup.
-
Preparation of the Acceptor:
-
Protect the C-28 carboxylic acid of oleanolic acid, for example, as a benzyl ester. This prevents self-reaction and improves solubility.
-
Dissolve the oleanolic acid benzyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Add molecular sieves (4 Å) and stir for 30 minutes at room temperature.
-
-
Glycosylation Reaction:
-
In a separate flame-dried flask, dissolve the glucuronic acid trichloroacetimidate donor (protected, e.g., with acetyl groups at C-2,3,4 and as a methyl ester at C-6; ~1.5 eq) in anhydrous DCM.
-
Cool the acceptor flask to -40°C.
-
Add the donor solution to the acceptor flask via cannula.
-
Slowly add the promoter, Scandium(III) triflate (Sc(OTf)₃; ~0.2 eq), as a solution or suspension in anhydrous DCM.
-
Stir the reaction at -40°C and monitor its progress every 30 minutes using TLC (stain with p-anisaldehyde solution and heat).
-
Once the reaction is complete (typically 2-4 hours), quench by adding triethylamine or a saturated sodium bicarbonate solution.
-
-
Workup and Purification:
-
Filter the reaction mixture through celite to remove molecular sieves.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate gradient) to isolate the protected this compound.
-
-
Deprotection:
-
Remove the protecting groups (e.g., acetyl groups via Zemplén deacetylation with catalytic NaOMe in methanol, and the benzyl ester via hydrogenolysis with H₂/Pd-C) to yield the final this compound product.
-
Protocol 2: UGT-Catalyzed Enzymatic Glucuronidation
This is a general protocol for an in vitro enzymatic reaction. The specific UGT, its source (e.g., microsomal fraction or recombinant), and optimal conditions may vary.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Add MgCl₂ to a final concentration of 1-10 mM.
-
Add the oleanolic acid substrate (acceptor). It should first be dissolved in a minimal amount of DMSO, with the final DMSO concentration in the reaction mixture kept below 1-2% to avoid enzyme denaturation. A typical final substrate concentration is 10-200 µM.
-
-
Enzymatic Reaction:
-
Add the UGT enzyme preparation (e.g., 0.1-1.0 mg/mL of microsomal protein or a specified activity unit of recombinant enzyme).
-
Pre-incubate the mixture for 5 minutes at the optimal temperature for the enzyme (typically 37°C).
-
Initiate the reaction by adding the sugar donor, UDP-glucuronic acid (UDPGA), to a final concentration of 1-5 mM.
-
Incubate at 37°C with gentle shaking for a specified period (e.g., 30-120 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol, which will precipitate the protein.
-
Vortex the mixture and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or HPLC vial.
-
Analyze the formation of this compound using LC-MS/MS or HPLC. Compare the retention time and mass spectrum to an authentic standard if available.
-
References
- 1. This compound | C36H56O9 | CID 176079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical synthesis of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile Synthesis of Saponins Containing 2,3-Branched Oligosaccharides by Using Partially Protected Glycosyl Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional specialization of UDP‐glycosyltransferase 73P12 in licorice to produce a sweet triterpenoid saponin, glycyrrhizin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. Frontiers | Multi-strategy ugt mining, modification and glycosyl donor synthesis facilitate the production of triterpenoid saponins [frontiersin.org]
- 10. Industrially Relevant Enzyme Cascades for Drug Synthesis and Their Ecological Assessment [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Saponin Synthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 15. Protective Groups [organic-chemistry.org]
- 16. synarchive.com [synarchive.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Solubility of Calenduloside E in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Calenduloside E.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a pentacyclic triterpenoid saponin with promising biological activities, including anti-inflammatory and anti-apoptotic effects. However, like many other saponins, its complex and predominantly hydrophobic structure leads to poor solubility in aqueous solutions, which can significantly hinder its use in in vitro and in vivo experiments.
Q2: What is the reported aqueous solubility of this compound?
Direct quantitative data on the aqueous solubility of this compound is limited. However, its aglycone, oleanolic acid, is practically insoluble in water. The glycosylation in this compound slightly improves its hydrophilicity, but the overall molecule remains poorly water-soluble. A solubility of ≥ 2.5 mg/mL (3.95 mM) has been reported in a formulation containing DMSO and SBE-β-CD in saline[1].
Q3: What are the common signs of solubility issues during experiments?
Common indicators of solubility problems include:
-
Precipitation: The compound coming out of solution, appearing as a solid, cloudiness, or film.
-
Inconsistent results: High variability in experimental data between replicates.
-
Low bioactivity: The compound may appear less potent than expected due to a low concentration of the dissolved, active form.
-
Phase separation: An oily or separate layer forming in the solution.
Q4: Can I use organic solvents to dissolve this compound?
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The "salting-out" effect may also occur. | 1. Decrease the final concentration: Try diluting your stock solution further to a concentration below the solubility limit. 2. Use a co-solvent system: Prepare the final solution with a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG). Always include a vehicle control in your experiments. 3. Employ cyclodextrins: Use encapsulating agents like β-cyclodextrins (e.g., SBE-β-CD or HP-β-CD) to enhance aqueous solubility. See the detailed protocol below. |
| Cloudy or hazy solution after attempting to dissolve in buffer. | Incomplete dissolution or formation of fine precipitates. | 1. Sonication: Use a bath sonicator to aid in the dissolution process. 2. Gentle heating: Briefly warm the solution to 37°C to increase solubility. However, be cautious about the thermal stability of this compound. 3. pH adjustment: The solubility of compounds with acidic or basic functional groups can be pH-dependent. Although specific data for this compound is lacking, you can empirically test a range of pH values if your experimental system allows. |
| Inconsistent results in cell-based assays. | Aggregation of this compound in the culture medium, leading to variable effective concentrations. | 1. Prepare fresh dilutions: Make fresh dilutions of your stock solution for each experiment. 2. Use serum-containing medium: The proteins in fetal bovine serum (FBS) can sometimes help to stabilize poorly soluble compounds. 3. Incorporate a solubilizing agent: Consistently use a solubilizing agent like SBE-β-CD in your final dilutions and vehicle controls. |
| Low bioavailability in in vivo studies. | Poor dissolution and absorption in the gastrointestinal tract or precipitation at the injection site. | 1. Formulation with enabling excipients: For oral administration, consider formulations such as solid dispersions or self-emulsifying drug delivery systems (SEDDS). 2. Intravenous formulation: For IV administration, a co-solvent system or a cyclodextrin-based formulation is often necessary to prevent precipitation in the bloodstream. A common formulation for in vivo studies involves a mixture of DMSO, PEG300, Tween-80, and saline[2]. |
Data Presentation: Solubility of this compound and Related Compounds
Table 1: Reported Solubility of this compound
| Solvent/System | Reported Solubility | Reference |
| DMSO | 100 mg/mL (158.02 mM) | [2] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.95 mM) | [1] |
Table 2: Solubility of Oleanolic Acid (Aglycone of this compound)
| Solvent | Reported Solubility | Reference |
| Ethanol | ~5 mg/mL | |
| DMSO | ~3 mg/mL | |
| Dimethyl formamide (DMF) | ~30 mg/mL | |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.3 mg/mL | |
| Water | Practically insoluble |
Note: The solubility data for oleanolic acid can provide an indication of the general solubility characteristics of its glycoside, this compound.
Experimental Protocols
Protocol 1: Preparation of a Solubilized this compound Solution using β-Cyclodextrin for In Vitro Studies
This protocol is adapted from a method reported to achieve a concentration of at least 2.5 mg/mL.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare a 20% SBE-β-CD in Saline Solution:
-
Dissolve 2 g of SBE-β-CD in 10 mL of saline solution.
-
Mix thoroughly until the SBE-β-CD is completely dissolved. This may require gentle warming and vortexing.
-
Sterile filter the solution if required for your application.
-
-
Prepare a this compound Stock Solution in DMSO:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use of newly opened, hygroscopic DMSO is recommended for best results[2].
-
Vortex and sonicate briefly to ensure complete dissolution.
-
-
Prepare the Final Working Solution:
-
To prepare a 2.5 mg/mL working solution, add 100 µL of the 25 mg/mL this compound stock solution in DMSO to 900 µL of the 20% SBE-β-CD in saline solution.
-
Vortex the mixture thoroughly. The final solution will contain 10% DMSO.
-
For cell culture experiments, this solution can be further diluted in the culture medium to the desired final concentration. Remember to include a vehicle control containing the same final concentration of the DMSO/SBE-β-CD/saline mixture.
-
Mandatory Visualizations
Signaling Pathways Modulated by this compound
// Nodes CalendulosideE [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; SIRT3 [label="SIRT3", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="ROS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK1 [label="JAK1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondrial_Function [label="Improved Mitochondrial\nFunction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Reduced Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges CalendulosideE -> PI3K [label=" activates", fontsize=8, fontcolor="#5F6368"]; PI3K -> Akt [label=" activates", fontsize=8, fontcolor="#5F6368"]; Akt -> Neuroprotection; CalendulosideE -> ERK [label=" inhibits", fontsize=8, fontcolor="#5F6368"]; ERK -> Neuroprotection [style=dashed, arrowhead=tee]; CalendulosideE -> AMPK [label=" activates", fontsize=8, fontcolor="#5F6368"]; AMPK -> SIRT3 [label=" activates", fontsize=8, fontcolor="#5F6368"]; SIRT3 -> Mitochondrial_Function; CalendulosideE -> ROS [label=" inhibits", fontsize=8, fontcolor="#5F6368"]; ROS -> JAK1 [style=dashed, arrowhead=tee]; JAK1 -> STAT3; STAT3 -> Inflammation [style=dashed, arrowhead=tee];
} mend Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Solubilizing this compound
// Nodes Start [label="Start: this compound Powder", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Stock [label="Prepare Concentrated Stock\nin DMSO (e.g., 25 mg/mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_Cyclodextrin [label="Prepare 20% SBE-β-CD\nin Saline", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mix [label="Mix Stock and Cyclodextrin Solution\n(e.g., 1:9 ratio)", fillcolor="#FBBC05", fontcolor="#202124"]; Final_Solution [label="Final Solubilized Solution\n(e.g., 2.5 mg/mL in 10% DMSO)", fillcolor="#FFFFFF", fontcolor="#202124", style="filled, dashed"]; Dilute [label="Further Dilute in\nExperimental Buffer/Medium", fillcolor="#FFFFFF", fontcolor="#202124", style="filled, dashed"]; End [label="Ready for Experiment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prep_Stock; Prep_Cyclodextrin -> Mix; Prep_Stock -> Mix; Mix -> Final_Solution; Final_Solution -> Dilute; Dilute -> End;
} mend Caption: Workflow for preparing a solubilized this compound solution.
Logical Relationship for Troubleshooting Solubility Issues
// Nodes Problem [label="Solubility Issue\n(Precipitation/Cloudiness)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Is_Concentration_High [label="Is Concentration > 2.5 mg/mL\nin final aqueous solution?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Lower_Concentration [label="Lower Final Concentration", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_Solubilizer [label="Use Solubilizing Agent\n(e.g., SBE-β-CD)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_pH [label="Is pH optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Adjust_pH [label="Adjust pH (if possible)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sonication_Heating [label="Apply Sonication/\nGentle Heating", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution [label="Clear Solution", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Problem -> Is_Concentration_High; Is_Concentration_High -> Lower_Concentration [label="Yes", fontsize=8, fontcolor="#5F6368"]; Is_Concentration_High -> Use_Solubilizer [label="No", fontsize=8, fontcolor="#5F6368"]; Lower_Concentration -> Solution; Use_Solubilizer -> Check_pH; Check_pH -> Adjust_pH [label="No", fontsize=8, fontcolor="#5F6368"]; Check_pH -> Sonication_Heating [label="Yes", fontsize=8, fontcolor="#5F6368"]; Adjust_pH -> Sonication_Heating; Sonication_Heating -> Solution;
} mend Caption: Troubleshooting logic for this compound solubility.
References
How to minimize variability in UPLC-MS/MS quantification of saponins
Welcome to the technical support center for the UPLC-MS/MS quantification of saponins. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in the UPLC-MS/MS quantification of saponins?
A1: Variability in saponin quantification can arise from multiple stages of the analytical workflow. The most significant sources include the sample preparation and extraction process, matrix effects during ionization, chromatographic conditions, the choice and use of internal standards, and the overall instrument performance and calibration.[1][2] Saponins are structurally diverse, which makes uniform extraction and chromatographic behavior challenging to achieve.[3]
Q2: How does the choice of an internal standard (IS) impact variability?
A2: The internal standard is crucial for correcting variability in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[4] An ideal IS is a stable isotope-labeled version of the analyte, as it has nearly identical chemical properties and chromatographic behavior.[5] When a stable isotope-labeled IS is unavailable, a structural analog or a compound with a similar retention time and ionization response can be used.[6] An inappropriate IS that does not co-elute or respond similarly to matrix effects as the analyte can fail to compensate for variability, leading to inaccurate quantification.
Q3: What are matrix effects and how do they specifically affect saponin quantification?
A3: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which are major sources of analytical inaccuracy and variability. Saponins are often extracted from complex biological materials (like plants or plasma), which contain numerous endogenous compounds (e.g., phospholipids, other glycosides) that can interfere with the ionization process in the ESI source.[4] The extent of the matrix effect can vary between samples, leading to poor reproducibility.
Q4: Why is the sample extraction method so critical for reducing variability?
A4: The extraction method directly impacts the recovery of saponins from the matrix and the cleanliness of the final extract. An inefficient extraction leads to low recovery and poor sensitivity, while a non-selective extraction can introduce a high level of matrix components, worsening matrix effects.[7] Optimized extraction techniques, such as solid-phase extraction (SPE) or pressurized liquid extraction (PLE), can improve recovery and significantly reduce interferences compared to simpler methods like protein precipitation or liquid-liquid extraction.[4][8] The pH of the extraction solvent can also dramatically influence the recovery of certain saponins.[9]
Q5: How do UPLC conditions influence the reproducibility of saponin analysis?
A5: Stable and reproducible chromatographic separation is fundamental for consistent quantification. Variability in retention times can lead to incorrect peak integration and inaccurate results.[1] Key UPLC parameters that must be controlled include column temperature, mobile phase composition and pH, and the gradient profile.[10][11] Poor column equilibration, mobile phase degradation, or fluctuations in pump performance can cause shifts in retention time.[12] Furthermore, inadequate chromatographic resolution can lead to the co-elution of saponin isomers or matrix components, which complicates quantification and exacerbates matrix effects.[13]
Troubleshooting Guides
Problem: Poor Peak Shape (Fronting, Tailing, or Splitting)
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample or reduce the injection volume. Saponins can exhibit poor peak shape at high concentrations. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. A strong solvent can cause peak distortion. |
| Column Contamination or Degradation | Wash the column with a strong solvent series (e.g., reverse order of polarity). If the problem persists, replace the column guard or the column itself.[12] |
| Secondary Interactions | Add a small amount of a competing agent to the mobile phase, such as formic acid (0.1%) or ammonium acetate, to improve peak shape for certain saponins.[8] |
| Peak Splitting | This may indicate a partially blocked column frit or a void in the column packing. Try back-flushing the column (if recommended by the manufacturer) or replace it. |
Problem: High Variability in Retention Times
| Possible Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time between injections (typically 5-10 column volumes). |
| Pump or System Leaks | Check for pressure fluctuations. Inspect all fittings and connections for signs of leaks, such as salt deposits.[1][14] |
| Mobile Phase Issues | Prepare fresh mobile phases daily to avoid changes in composition due to evaporation or degradation. Ensure solvents are properly degassed.[12] |
| Fluctuations in Column Temperature | Use a column oven and ensure the temperature is stable and consistent throughout the analytical batch. |
Problem: Low Signal Intensity or Ion Suppression
| Possible Cause | Recommended Solution |
| Significant Matrix Effects | Improve the sample cleanup procedure. Incorporate a solid-phase extraction (SPE) step or dilute the sample further if sensitivity allows.[2][4] |
| Suboptimal MS Source Conditions | Optimize MS parameters, including capillary voltage, gas flows (nebulizing, drying), and source temperature. Check the spray needle for blockages or incorrect positioning.[14] |
| Incorrect Mobile Phase Modifier | The choice of additive can significantly impact ionization. For saponins, negative ESI mode is often more sensitive. For positive mode, adding sodium acetate can promote the formation of [M+Na]+ adducts, which may provide a more stable and intense signal than protonated molecules. |
| Analyte Degradation | Prepare fresh samples and standards. Some saponins may be unstable in certain solvents or pH conditions. |
Problem: Carryover (Analyte Detected in Blank Injections)
| Possible Cause | Recommended Solution |
| Injector Contamination | Optimize the needle wash procedure. Use a strong, appropriate solvent for the wash and increase the wash volume or duration.[12][15] |
| Adsorption to Column/System | Introduce a high-organic wash at the end of the gradient to elute strongly retained compounds. Run blank injections between high-concentration samples.[16] |
| High Analyte Concentration | If carryover persists, dilute the samples to a lower concentration range if possible. |
Experimental Protocols & Data
Example Protocol: UPLC-MS/MS Quantification of Ginsenosides
This protocol provides a general methodology for the quantification of major ginsenosides (a class of saponins) in a plant extract.
1. Sample Preparation (Solid-Phase Extraction)
-
Accurately weigh 100 mg of powdered plant material.
-
Extract with 5 mL of 70% methanol via ultrasonication for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
-
Dilute 1 mL of the supernatant with 9 mL of water.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 5 mL of methanol followed by 5 mL of water.
-
Load the diluted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute the ginsenosides with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 50% methanol, vortex, and filter through a 0.22 µm syringe filter into a UPLC vial.
2. UPLC-MS/MS System and Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source
-
Software: MassLynx or equivalent
Table 1: UPLC Parameters
| Parameter | Setting |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Gradient Program | See Table 2 |
Table 2: UPLC Gradient Elution Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 19 |
| 2.0 | 19 |
| 11.5 | 42 |
| 15.0 | 55 |
| 18.0 | 75 |
| 22.0 | 90 |
| 22.5 | 19 |
| 25.0 | 19 |
Table 3: Example Optimized MS/MS Parameters (MRM, Negative Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Ginsenoside Rg1 | 799.5 | 637.4 | 60 | 35 |
| Ginsenoside Re | 945.5 | 783.5 | 70 | 40 |
| Ginsenoside Rb1 | 1107.6 | 783.5 | 80 | 45 |
| Ginsenoside Rc | 1077.6 | 783.5 | 80 | 45 |
| Ginsenoside Rb2 | 1077.6 | 783.5 | 80 | 45 |
| Ginsenoside Rd | 945.5 | 783.5 | 70 | 40 |
| IS (e.g., Digoxin) | 779.4 | 649.4 | 65 | 30 |
Note: These are example parameters and must be optimized for the specific instrument in use.[10]
3. Method Validation Data
A validated method ensures reliability. Quantitative data from validation should be clearly presented.
Table 4: Example Summary of Method Validation Results
| Parameter | Ginsenoside Rg1 | Ginsenoside Rb1 | Acceptance Criteria |
|---|---|---|---|
| Linear Range (ng/mL) | 10 - 500 | 10 - 500 | - |
| Correlation (r²) | > 0.998 | > 0.997 | r² > 0.99 |
| LOD (ng/mL) | 2.5 | 3.0 | S/N > 3 |
| LOQ (ng/mL) | 10 | 10 | S/N > 10 |
| Precision (Intra-day, %RSD) | < 4.5% | < 5.2% | < 15% |
| Precision (Inter-day, %RSD) | < 6.8% | < 7.5% | < 15% |
| Recovery (%) | 96.6% | 92.4% | 80 - 120% |
Data is illustrative, based on typical performance characteristics.[11][17]
Visualizations
References
- 1. myadlm.org [myadlm.org]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Saponins Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Chemical Investigation of Saponins in Different Parts of Panax notoginseng by Pressurized Liquid Extraction and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species [mdpi.com]
- 11. Frontiers | A Practical Quality Control Method for Saponins Without UV Absorption by UPLC-QDA [frontiersin.org]
- 12. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 13. mdpi.com [mdpi.com]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. assets-global.website-files.com [assets-global.website-files.com]
- 16. cgspace.cgiar.org [cgspace.cgiar.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting Calenduloside E stability in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Calenduloside E during long-term storage. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental workflows.
Disclaimer
Quantitative data and experimental protocols provided in this guide are representative examples based on studies of structurally similar triterpenoid saponins, such as oleanolic acid glycosides. Due to the limited availability of specific public data for this compound, these examples are intended to serve as a starting point for your own experimental design and validation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: The stability of this compound, a triterpenoid saponin, can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation reactions.[1]
-
Humidity: Moisture can facilitate hydrolysis of the glycosidic bonds.
-
Light: Exposure to UV or visible light can lead to photodegradation.
-
pH: Both acidic and alkaline conditions can catalyze hydrolysis.
-
Oxidizing agents: The presence of oxidizing agents can lead to the modification of the chemical structure.
Q2: What are the visible signs of this compound degradation?
A2: Visual indicators of degradation may include a change in the physical appearance of the sample, such as discoloration (e.g., yellowing or browning), clumping of the powder, or a noticeable change in solubility. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm stability.
Q3: How can I monitor the stability of my this compound samples?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for monitoring the stability of this compound. This method should be able to separate the intact this compound from its potential degradation products, allowing for accurate quantification of the remaining active compound.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Experimental Results
Possible Cause: Degradation of this compound due to improper storage conditions.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the sample has been stored at the recommended temperature and humidity, and protected from light.
-
Analytical Confirmation: Analyze an aliquot of the stored sample using a validated stability-indicating HPLC method to determine the purity and concentration of this compound.
-
Review Handling Procedures: Ensure that the compound is not exposed to harsh conditions (e.g., extreme pH, high temperatures) during sample preparation and experimental procedures.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Forced Degradation Study: To tentatively identify the nature of the degradation products, you can perform a forced degradation study on a reference sample of this compound. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the degraded sample. The mass-to-charge ratio (m/z) of the unknown peaks can provide valuable information about their molecular weights and help in elucidating their structures.
-
Optimize Chromatographic Method: Adjust the HPLC method (e.g., gradient, mobile phase composition) to achieve better separation between this compound and the new peaks.
Quantitative Data Summary
The following tables provide representative data on the stability of triterpenoid saponins under various conditions.
Table 1: Long-Term Stability of a Representative Triterpenoid Saponin (Solid State)
| Storage Condition (Temperature/Relative Humidity) | Time (Months) | Purity (%) | Appearance |
| 2-8°C / 40% RH | 0 | 99.8 | White powder |
| 6 | 99.5 | White powder | |
| 12 | 99.2 | White powder | |
| 24 | 98.9 | White powder | |
| 25°C / 60% RH | 0 | 99.8 | White powder |
| 6 | 98.1 | White powder | |
| 12 | 96.5 | Off-white powder | |
| 24 | 93.2 | Yellowish powder | |
| 40°C / 75% RH | 0 | 99.8 | White powder |
| 3 | 92.5 | Yellowish powder | |
| 6 | 85.3 | Brownish, clumpy |
Table 2: Forced Degradation of a Representative Triterpenoid Saponin
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Products (m/z) |
| 0.1 M HCl | 24 hours | 75.2 | 456 (Aglycone) |
| 0.1 M NaOH | 24 hours | 68.5 | 456 (Aglycone) |
| 10% H₂O₂ | 24 hours | 88.9 | 648 (Oxidized product) |
| 80°C | 48 hours | 95.3 | Minor peaks observed |
| UV Light (254 nm) | 24 hours | 91.7 | Multiple minor peaks |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general reversed-phase HPLC method suitable for the analysis of this compound and its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in methanol to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 10% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of solid this compound in an oven at 80°C for 48 hours. Dissolve in methanol before HPLC analysis.
-
Photostability: Expose 10 mg of solid this compound to UV light (254 nm) for 24 hours. Dissolve in methanol before HPLC analysis.
Visualizations
Caption: Potential degradation pathways of this compound.
References
Differentiating Calenduloside E from its isomers in HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calenduloside E. The focus is on differentiating this compound from its isomers during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomeric separation important?
This compound is a pentacyclic triterpenoid saponin, specifically a 3-O-β-D-glucuronide of oleanolic acid.[1] It is recognized for its anti-inflammatory and anti-apoptotic activities.[2] The separation of this compound from its isomers is critical because these closely related compounds may have different biological activities and potencies. Accurate quantification of this compound is essential for reliable pharmacological studies and drug development.
Q2: What are the common isomers of this compound encountered during analysis?
The most common isomers of this compound are typically those that differ in the aglycone structure or the stereochemistry of the glycosidic linkage. A primary challenge is separating this compound from the glycosides of ursolic acid, a structural isomer of oleanolic acid. Other potential isomers could include epimers where the stereochemistry at one or more chiral centers of the sugar or aglycone moiety is different.
Q3: Which HPLC column is recommended for separating this compound from its isomers?
A reversed-phase C18 column is the most commonly used stationary phase for the separation of saponins like this compound. For enhanced resolution of isomeric compounds, consider using a column with a smaller particle size (e.g., 3 µm) and a longer column length.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution between this compound and an isomeric peak | 1. Inappropriate mobile phase composition.2. Column temperature is not optimal.3. Incorrect flow rate. | 1. Optimize the mobile phase gradient. A shallow gradient often improves the separation of closely eluting peaks. Experiment with different organic modifiers (acetonitrile vs. methanol).2. Adjust the column temperature. Lower temperatures can sometimes increase resolution, but this may also increase analysis time.3. Reduce the flow rate to increase the interaction time of the analytes with the stationary phase. |
| Peak tailing for this compound | 1. Presence of active silanol groups on the column.2. Overloading of the column. | 1. Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress the ionization of silanol groups.2. Reduce the injection volume or the concentration of the sample. |
| Inconsistent retention times | 1. Inadequate column equilibration.2. Fluctuations in column temperature.3. Changes in mobile phase composition. | 1. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.2. Use a column oven to maintain a stable temperature.3. Prepare fresh mobile phase daily and ensure accurate mixing of solvents. |
| Ghost peaks in the chromatogram | 1. Contaminants in the sample or mobile phase.2. Carryover from a previous injection. | 1. Filter all samples and mobile phases before use. Use high-purity solvents.2. Implement a needle wash step in the autosampler method with a strong solvent. |
Experimental Protocol: HPLC Separation of this compound
This protocol is a recommended starting point for the separation of this compound from its isomers. Optimization may be required based on the specific sample matrix and HPLC system.
1. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution with the mobile phase.
-
Sample Extraction: For plant material, use a suitable extraction method such as maceration or sonication with methanol or ethanol. The crude extract should be filtered through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC or UHPLC system with a UV or Mass Spectrometric (MS) detector. |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size). |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 20% B5-25 min: 20-50% B25-35 min: 50-80% B35-40 min: 80% B40-41 min: 80-20% B41-50 min: 20% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or MS with Electrospray Ionization (ESI) in negative mode. |
Signaling Pathway
This compound has been shown to exert some of its beneficial effects by modulating the AMPK-SIRT3 signaling pathway, which plays a crucial role in mitochondrial function and cellular energy homeostasis.[2][3]
Caption: Signaling pathway of this compound via AMPK and SIRT3.
References
- 1. This compound 6'-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Ameliorates Myocardial Ischemia-Reperfusion Injury through Regulation of AMPK and Mitochondrial OPA1 - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and dosage of Calenduloside E in cell culture
This guide provides best practices, troubleshooting advice, and frequently asked questions for the handling and dosage of Calenduloside E in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural pentacyclic triterpenoid saponin extracted from plants such as Aralia ovata and Calendula officinalis.[1][2] It is recognized for its significant anti-inflammatory, anti-apoptotic, and cardioprotective properties.[1][3][4] Researchers use it to investigate cellular pathways involved in apoptosis, inflammation, mitochondrial function, and calcium signaling.[1][3][5]
Q2: What are the primary known cellular effects of this compound?
This compound modulates several key signaling pathways:
-
Apoptosis Induction: It can trigger both intrinsic (mitochondria-mediated) and extrinsic (death receptor-induced) apoptotic pathways, leading to the activation of caspases-3, -8, and -9.[5][6]
-
Anti-inflammatory Action: It inhibits inflammatory responses by regulating macrophage polarization and suppressing pathways like the ROS-mediated JAK1-STAT3 cascade.[1]
-
Mitochondrial Function: It improves mitochondrial function through the AMPK-SIRT3 signaling pathway and regulates mitochondrial dynamics.[1][3]
-
Calcium Homeostasis: It prevents calcium overload by promoting the degradation of L-type calcium channels via a BAG3-dependent autophagy mechanism, which is particularly relevant in protecting against myocardial ischemia-reperfusion injury.[1][4][7]
Q3: How should I prepare a stock solution of this compound?
Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. The recommended solvent is dimethyl sulfoxide (DMSO).
-
Preparation: Prepare a high-concentration stock solution, for example, 100 mg/mL (158.02 mM) in pure, newly opened DMSO.[1] Using hygroscopic (water-containing) DMSO can significantly reduce solubility.[1]
-
Dissolution: The compound may require sonication or gentle heating to dissolve completely.[1]
-
Dilution: For working solutions, dilute the DMSO stock directly into the cell culture medium. To avoid precipitation, add the stock solution dropwise while vortexing or swirling the medium.
Q4: What is a typical working concentration for this compound in cell culture?
The optimal concentration is highly dependent on the cell type and the specific biological question. It is crucial to perform a dose-response experiment to determine the ideal concentration for your system. Published studies report effective concentrations ranging from the sub-micromolar to the low micromolar range.[1][5][8]
Q5: How should I store this compound solutions?
-
Powder: Store the solid compound at 0-8 °C.[9]
-
Stock Solution: Aliquot the DMSO stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and moisture absorption. Store these aliquots at -20°C or -80°C.
-
Working Solution: It is best practice to prepare fresh working solutions in cell culture medium for each experiment from the frozen stock.[1]
Troubleshooting Guide
Problem: My this compound precipitated after I added it to the cell culture medium.
-
Cause: The compound's low aqueous solubility can cause it to crash out of solution when the DMSO concentration is drastically lowered by dilution into the medium.
-
Solution 1: Modify Dilution Technique: Add the DMSO stock solution slowly, drop by drop, directly into the vortex of the culture medium. This rapid mixing can help keep the compound in solution.
-
Solution 2: Use Serum: If your experimental design allows, dilute the compound into a medium containing fetal bovine serum (FBS). Serum proteins can bind to hydrophobic compounds and help maintain their solubility.[10]
-
Solution 3: Control Final DMSO Concentration: Ensure the final concentration of DMSO in your culture does not exceed a level toxic to your specific cells (typically <0.5%, with <0.1% being safest for most cell lines).[10] If a higher compound concentration is needed, you may need to prepare a more concentrated DMSO stock.
Problem: I'm observing significant cytotoxicity even at low concentrations.
-
Cause: Some cell lines are highly sensitive to chemical treatments or to the solvent (DMSO).
-
Solution 1: Perform a DMSO Vehicle Control: Always include a control group treated with the same final concentration of DMSO as your highest this compound dose. This will differentiate between compound-specific toxicity and solvent-induced effects.
-
Solution 2: Broaden Dose-Response Curve: Test a wider range of concentrations, including much lower doses, to identify a non-toxic working range. The IC50 value can vary significantly between cell lines; for example, the IC50 of this compound in CT-26 cells is between 20 and 25 μM.[5]
-
Solution 3: Reduce Incubation Time: Shorter exposure times may produce the desired biological effect without causing widespread cell death.
Problem: I am not observing the expected biological effect.
-
Cause: The lack of a response could be due to suboptimal dosage, insufficient incubation time, or cell-type-specific differences in the target pathway.
-
Solution 1: Verify Compound Activity: If possible, test the compound in a positive control cell line known to be responsive to this compound.
-
Solution 2: Optimize Incubation Time: Biological effects are time-dependent. For example, effects on gene expression may be visible in a few hours, while apoptotic effects may require 24 hours or more.[1][5][8] Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours).
-
Solution 3: Confirm Pathway Presence: Verify that the signaling pathway you are studying (e.g., AMPK, JAK1-STAT3) is active and relevant in your chosen cell model.
Quantitative Data Summary
Table 1: Stock Solution Preparation Guide (in DMSO)
| Desired Stock Concentration | Mass of this compound (MW: 632.84 g/mol ) | Volume of DMSO |
| For 1 mg | For 5 mg | |
| 1 mM | 1.5802 mL | 7.9011 mL |
| 5 mM | 0.3160 mL | 1.5802 mL |
| 10 mM | 0.1580 mL | 0.7901 mL |
| Data adapted from supplier information.[1] |
Table 2: Examples of Effective Concentrations in Cell Culture
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| M1 Macrophages (ox-LDL-induced) | 1.25 µg/mL | 24 h | Inhibition of glycolysis-mediated polarization | [1][8] |
| AML12 and LX2 cells (LPS/D-galn-induced) | 1 µM | 2 h | Alleviation of cell damage; reduced apoptosis | [1][8] |
| AML-12 cells (lipid-stimulated) | 2 - 16 µM | 24 h | Inhibition of inflammasome activation | [1][8] |
| CT-26 (Mouse Colon Carcinoma) | 2.5 - 25 µM | 12 - 24 h | Dose-dependent cytotoxicity and apoptosis | [5] |
| HUVECs (ox-LDL-induced) | 1.25 µM | 8 h (pretreatment) | Protective effect against cell injury | [11] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assessment using MTT Assay
This protocol is adapted from a study on CT-26 cells.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in a serum-free medium. Remove the old medium from the cells and add 100 µL of the treatment medium to each well. Include vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated or vehicle-treated control cells.
Protocol 2: Analysis of Apoptosis by Flow Cytometry (Sub-G1 DNA Content)
This protocol is adapted from a study on CT-26 cells.[5]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 3 x 10⁵ cells/well. After 24 hours, treat with various concentrations of this compound for a specified time (e.g., 12 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells in 70% cold ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 100 µL of PBS. Add 100 µL of RNase A (1 mg/mL) and incubate for 30 minutes at 37°C to prevent staining of double-stranded RNA.
-
PI Staining: Add a solution containing Propidium Iodide (PI) to a final concentration of 50 µg/mL.
-
Analysis: Analyze the DNA content using a flow cytometer. Apoptotic cells will have fragmented DNA and will appear as a "sub-G1" peak to the left of the G1 peak in the DNA histogram.
Visualizations
Caption: Experimental workflow for preparing and applying this compound.
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C36H56O9 | CID 176079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates Myocardial Ischemia-Reperfusion Injury through Regulation of AMPK and Mitochondrial OPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound 6′-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 6'-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound 98.00% | CAS: 26020-14-4 | AChemBlock [achemblock.com]
- 10. researchgate.net [researchgate.net]
- 11. The clickable activity-based probe of anti-apoptotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of Calenduloside E in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret potential off-target effects of Calenduloside E in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and mechanisms of action of this compound?
A1: this compound, a triterpenoid saponin, has been reported to exert several biological effects through various mechanisms. Its primary activities include:
-
Anti-inflammatory effects: this compound has been shown to inhibit the ROS-mediated JAK1-STAT3 signaling pathway and the NLRP3 inflammasome.[1][2][3]
-
Cardioprotective effects: It can ameliorate myocardial ischemia-reperfusion injury by regulating the AMPK signaling pathway and mitochondrial function.[4] It also modulates L-type calcium channels to prevent calcium overload.[5]
-
Anti-apoptotic and Pro-apoptotic effects: Depending on the cellular context, this compound can exhibit both anti-apoptotic and pro-apoptotic activities. For instance, it has shown anti-apoptotic potential in endothelial cells, while its derivative, this compound 6'-methyl ester, induces apoptosis in colon carcinoma cells.[6][7][8]
Q2: What are "off-target" effects and why are they a concern when working with compounds like this compound?
A2: Off-target effects are unintended interactions of a compound with cellular components other than its primary therapeutic target.[9][10] For a compound like this compound with multiple known targets, it is crucial to consider that it may interact with other unforeseen proteins or pathways, leading to unexpected biological responses in cellular assays. These effects can lead to misinterpretation of experimental results, and in a clinical context, could result in adverse side effects.
Q3: My cell viability assay (e.g., MTT, LDH) shows unexpected cytotoxicity at concentrations where the intended effect is not observed. Could this be an off-target effect?
A3: Yes, this could be an indication of an off-target effect. Saponins, the class of compounds this compound belongs to, can have membranolytic properties at higher concentrations, which can lead to non-specific cytotoxicity. It is also possible that this compound is interacting with pathways essential for cell survival in your specific cell line that are independent of its intended target.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity in Cell Viability Assays
This guide addresses scenarios where this compound exhibits cytotoxicity that does not correlate with its expected mechanism of action.
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Troubleshooting Steps |
| High cytotoxicity at low concentrations in a cell line expected to be non-responsive. | Interaction with a critical survival pathway unique to that cell line. | 1. Perform a dose-response curve in multiple cell lines (both expected responders and non-responders) to determine the therapeutic window. 2. Use a panel of cytotoxicity assays that measure different cellular parameters (e.g., membrane integrity - LDH, metabolic activity - MTT, apoptosis - Caspase-3/7 assay) to understand the mechanism of cell death. 3. Investigate key survival pathways like Akt and ERK via western blotting to see if they are unexpectedly inhibited. |
| Time-dependent increase in cytotoxicity inconsistent with the kinetics of the intended target engagement. | General cellular stress response or accumulation of a metabolic byproduct. | 1. Conduct a time-course experiment to monitor cytotoxicity at multiple time points. 2. Measure markers of cellular stress , such as reactive oxygen species (ROS) production.[2] 3. Wash out the compound after a defined incubation period to see if the cytotoxic effect is reversible. |
This protocol outlines a method to determine if observed cytotoxicity is due to apoptosis.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a dose range of this compound and appropriate controls (e.g., vehicle, staurosporine as a positive control for apoptosis). Incubate for the desired time period (e.g., 24, 48 hours).
-
Assay Procedure:
-
Equilibrate the plate and reagents to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
-
Data Acquisition: Measure luminescence using a plate reader. Increased luminescence indicates higher caspase-3/7 activity and apoptosis.
Guide 2: Discrepancies in Signaling Pathway Activation
This guide helps troubleshoot unexpected activation or inhibition of signaling pathways.
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Troubleshooting Steps |
| Inhibition of a reporter assay for a specific transcription factor, but no change in the expression of known downstream target genes. | Direct inhibition of the reporter protein (e.g., luciferase) or interference with the detection method. | 1. Use a counter-screen with a constitutively active reporter to rule out direct inhibition of the reporter enzyme. 2. Validate the effect on downstream genes using an orthogonal method like qRT-PCR or Western blot. 3. Test a different reporter system (e.g., fluorescent protein instead of luciferase). |
| Activation of a signaling pathway that is contrary to the expected outcome. | Cross-talk with other signaling pathways or off-target binding to an upstream regulator. | 1. Map the known signaling pathways of this compound and look for potential points of cross-talk. 2. Use specific inhibitors for the unexpectedly activated pathway to see if it reverses the observed phenotype. 3. Perform a phosphoprotein array to get a broader view of changes in protein phosphorylation across multiple pathways. |
This protocol is for assessing the phosphorylation status of key signaling proteins.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for the phosphorylated form of the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to normalize the data.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Known and potential off-target signaling pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [this compound inhibits lipopolysaccharide-induced inflammatory response by inhibiting activation of ROS-mediated JAK1-stat3 signaling pathway in RAW264.7 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Ameliorates Myocardial Ischemia-Reperfusion Injury through Regulation of AMPK and Mitochondrial OPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses calcium overload by promoting the interaction between L-type calcium channels and Bcl2-associated athanogene 3 to alleviate myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 6′-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 6'-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The clickable activity-based probe of anti-apoptotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
How to improve the specificity of activity-based probes for Calenduloside E
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of activity-based probes (ABPs) for the natural product Calenduloside E.
Troubleshooting Guide: Enhancing Probe Specificity
This guide addresses common issues encountered during the design and application of this compound activity-based probes, with a focus on improving target specificity and minimizing off-target binding.
| Question | Possible Cause | Suggested Solution |
| High background or non-specific protein labeling? | 1. Probe concentration is too high: Excess probe can lead to non-specific binding.[1][2] 2. Intrinsic reactivity of the warhead: The electrophilic warhead may react with proteins other than the intended target.[2][3] 3. Suboptimal linker: The linker may not adequately position the warhead for specific binding or may contribute to non-specific interactions. | 1. Titrate the probe concentration: Perform a dose-response experiment to determine the lowest effective concentration that still provides a detectable signal for the target protein. 2. Modify the warhead: If possible, synthesize analogs with less reactive electrophiles to reduce off-target labeling.[3] 3. Optimize the linker: Synthesize probes with different linker lengths and compositions to improve target engagement and reduce non-specific binding. 4. Implement a competitive ABPP workflow: Pre-incubate the proteome with an excess of unlabeled this compound before adding the probe. This will block the specific binding sites and allow for the identification of true targets, as they will show a decrease in probe labeling compared to the control.[1][2][4] |
| Difficulty identifying specific targets amidst the labeled proteins? | 1. Insufficient enrichment of target proteins: The affinity tag on the probe may not be efficiently capturing the labeled proteins. 2. Presence of highly abundant, non-specifically bound proteins: These can mask the signal from the true, lower-abundance targets. | 1. Optimize enrichment conditions: Adjust the incubation time, temperature, and washing stringency during the affinity purification step. 2. Use a two-step labeling approach (Click Chemistry): A smaller, more cell-permeable probe with a bioorthogonal handle (e.g., an alkyne) is used for initial labeling. The reporter tag (e.g., biotin-azide) is then attached via click chemistry after cell lysis. This can reduce steric hindrance and improve cell permeability.[5] 3. Employ quantitative proteomics: Use techniques like SILAC, iTRAQ, or TMT to quantitatively compare protein enrichment between the probe-treated sample and a control (e.g., competitive inhibition with this compound), allowing for the differentiation of specific targets from background.[6] |
| Probe is not labeling the intended target (e.g., Hsp90)? | 1. Probe design is not optimal: The position of the linker and reporter tag may be sterically hindering the interaction with the target's active site. 2. The target protein is not in an active conformation: ABPs typically label the active form of an enzyme.[7] 3. Incorrect experimental conditions: Buffer composition, pH, or temperature may not be suitable for the binding interaction. | 1. Vary the attachment point of the linker: Based on structure-activity relationship (SAR) studies of this compound, choose a position for linker attachment that is not critical for its biological activity. For this compound, the C-28 carboxylic acid has been a successful attachment point. 2. Ensure appropriate cellular conditions: Use experimental conditions that are known to maintain the activity of the target protein. 3. Optimize reaction buffer: Ensure the buffer composition is compatible with both the probe and the target protein. For instance, avoid amine-based buffers like Tris in copper-catalyzed click chemistry reactions.[8] |
| Inconsistent results between experiments? | 1. Variability in probe synthesis and purity: Impurities in the probe preparation can lead to inconsistent labeling. 2. Inconsistent sample preparation: Variations in cell lysis, protein concentration, or incubation times can affect results. 3. Instrument variability: Differences in mass spectrometer or fluorescence scanner performance can lead to inconsistent data. | 1. Ensure high purity of the probe: Use reliable purification methods (e.g., HPLC) and confirm the identity and purity of the synthesized probe (e.g., via mass spectrometry and NMR). 2. Standardize protocols: Adhere strictly to established protocols for all experimental steps. 3. Include proper controls: Always run appropriate controls in parallel, such as a no-probe control, a vehicle control, and a competitive inhibition control. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle of an activity-based probe (ABP) for this compound?
An ABP for this compound is a chemical tool designed to covalently label its protein targets in a complex biological sample. It typically consists of three components: the this compound molecule as the binding group, a reactive group (warhead) that forms a covalent bond with the target protein, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.[1][6]
Q2: Why is a "clickable" probe often preferred for this compound?
A "clickable" probe utilizes a two-step labeling approach.[5] First, a modified this compound containing a small, bioorthogonal handle (like an alkyne group) is introduced to the biological system. This smaller probe has better cell permeability and less steric hindrance. After labeling, a reporter tag with the complementary handle (an azide group) is added and "clicked" together via a copper-catalyzed or strain-promoted cycloaddition reaction. This modular approach often improves labeling efficiency and reduces interference from a bulky reporter tag during the initial binding event.
Q3: How can I validate that my probe is binding to the intended target?
Target validation can be achieved through several methods:
-
Competitive ABPP: Pre-incubation with an excess of free this compound should reduce the labeling of the specific target by the probe.[1][4]
-
Western Blotting: If you have an antibody for the suspected target (e.g., Hsp90), you can confirm its presence in the enriched fraction after probe pull-down.
-
Knockdown/Knockout Experiments: Reducing the expression of the target protein (e.g., using siRNA) should lead to a decrease in the corresponding probe labeling.
-
In vitro Assays: The probe should ideally label the purified recombinant target protein.
Q4: What are the known targets of this compound?
Activity-based protein profiling has identified Heat shock protein 90 (Hsp90) as a direct binding partner of this compound. However, given the broad biological effects of this compound, it is likely to have multiple targets.[9][10]
Experimental Protocols
Protocol 1: Synthesis of a Clickable this compound Probe (CE-Alkyne)
This protocol describes the synthesis of an alkyne-functionalized this compound probe, where the alkyne handle is introduced at the C-28 carboxylic acid position.
Materials:
-
This compound
-
Propargylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Standard workup and purification reagents (e.g., HCl, NaHCO3, brine, anhydrous Na2SO4, silica gel for chromatography)
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add propargylamine, DCC, and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the CE-Alkyne probe.
-
Confirm the structure and purity of the final product using NMR and mass spectrometry.
Protocol 2: Chemoproteomic Workflow for Target Identification
This protocol outlines a two-step labeling workflow using the CE-Alkyne probe followed by click chemistry and mass spectrometry-based protein identification.
1. Cell Labeling and Lysis:
-
Treat cultured cells (e.g., HUVECs) with the CE-Alkyne probe at a predetermined optimal concentration for a specified duration. Include a vehicle control (e.g., DMSO) and a competitive control (pre-incubation with excess unlabeled this compound).
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer (avoiding amine-based buffers like Tris)[8] containing protease inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
2. Click Chemistry Reaction:
-
To the cell lysate, add the following click chemistry reagents in order:
-
Azide-biotin tag
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (freshly prepared)
-
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
3. Protein Enrichment and Digestion:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer and then with a high-stringency wash buffer to remove non-specifically bound proteins.
-
Perform on-bead digestion of the captured proteins using trypsin overnight at 37°C.
4. Mass Spectrometry and Data Analysis:
-
Collect the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search algorithm.
-
Perform quantitative analysis to compare the abundance of identified proteins between the experimental, vehicle control, and competitive control samples to identify specific binding partners of this compound.
Quantitative Data Summary
The following table summarizes hypothetical binding affinity data for different this compound probes with its known target, Hsp90, to illustrate how such data could be presented.
| Probe Name | Probe Design | Binding Affinity (KD) for Hsp90 | Notes |
| CE-Biotin | Direct biotinylation at C-28 | 15.2 µM | Bulky biotin tag may cause steric hindrance. |
| CE-Alkyne | Alkyne at C-28 for click chemistry | 11.7 µM | Smaller modification, potentially better target engagement. |
| CEA-Alkyne | Alkyne on an analogue of CE | 12.5 µM | Analogue design to explore structure-activity relationships. |
This data is illustrative and based on values reported in the literature for similar probes.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for this compound probe synthesis and target ID.
Signaling Pathways Modulated by this compound
Caption: Signaling pathways modulated by this compound.[11][12][13][14]
References
- 1. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 2. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-based protein profiling – finding general solutions to specific problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of HSP90-client interactions reveals principles of substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo imaging of heat shock protein 90: Diagnostic tool and support for Hsp90-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. [this compound inhibits lipopolysaccharide-induced inflammatory response by inhibiting activation of ROS-mediated JAK1-stat3 signaling pathway in RAW264.7 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Ameliorates Myocardial Ischemia-Reperfusion Injury through Regulation of AMPK and Mitochondrial OPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Addressing batch-to-batch variation in commercial Calenduloside E samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variation in commercial Calenduloside E samples.
FAQs: Understanding Batch-to-Batch Variation in this compound
Q1: What is this compound?
A1: this compound (CE) is a natural triterpenoid saponin, often isolated from plants like Aralia elata and Calendula officinalis.[1][2] It is investigated for a variety of biological activities, including cardiovascular protection, neuroprotection, and anti-inflammatory effects.[1][2][3] It has been shown to target Hsp90 and influence several signaling pathways, such as AMPK, PI3K/Akt, and JAK/STAT.[1][2][4]
Q2: Why do I observe variability between different batches of commercial this compound?
A2: Batch-to-batch variation is a common challenge with natural products, including this compound.[5][6] The primary reasons for this inconsistency stem from the natural source and manufacturing process:
-
Raw Material Variability: The chemical composition of plants can be influenced by factors like genetics, climate, harvest time, and storage conditions.[5][7]
-
Extraction and Purification Processes: Differences in extraction solvents, temperature, and purification techniques can lead to varying purity levels and impurity profiles in the final product.[7][8]
-
Presence of Impurities: Even small amounts of impurities can significantly impact biological activity, leading to inconsistent experimental results.[9][10] These can include related saponins, flavonoids, or residual solvents.
Q3: What are the potential consequences of this variation in my experiments?
A3: Unaddressed batch-to-batch variation can lead to significant problems in research and development, including:
-
Poor Reproducibility: Difficulty in reproducing experimental findings, which is a cornerstone of scientific validity.[11][12]
-
Inaccurate Structure-Activity Relationships (SAR): Misinterpretation of how the compound's structure relates to its biological function.
-
Wasted Resources: Loss of time, reagents, and money due to unreliable or misleading results.[12]
Troubleshooting Guide 1: Analytical Inconsistencies (HPLC/LC-MS)
This guide addresses common issues when analyzing the chemical purity and concentration of different this compound batches.
Q1: My HPLC chromatograms for two different batches of this compound look different, even though I injected the same concentration. Why?
A1: This is a classic sign of batch variation. The differences can manifest as changes in the main peak's retention time, area, or the appearance of extra peaks.
-
Possible Cause 1: Purity Differences. One batch may have a lower purity than the other, resulting in a smaller peak area for this compound and the presence of impurity peaks.
-
Troubleshooting:
-
Request Certificate of Analysis (CoA): Always obtain the CoA for each batch from the supplier. Compare the stated purity.
-
Run a Standard: Use a certified reference standard of this compound to confirm the identity of the main peak and to accurately quantify the concentration in each commercial sample.
-
Perform Peak Purity Analysis: If you have a Diode Array Detector (DAD), assess the peak purity to see if co-eluting impurities are present under the main this compound peak.[13]
-
-
Possible Cause 2: Degradation. The sample may have degraded due to improper storage.
-
Troubleshooting:
-
Check Storage Conditions: Ensure this compound is stored as recommended by the supplier (typically cool, dry, and dark).
-
Re-analyze an Older Batch: If you have a previously validated "good" batch, re-analyze it alongside the new one. If the old batch also shows degradation, your storage or analytical method may be the issue.
-
Q2: The retention time for my this compound peak is shifting between runs. What should I do?
A2: Retention time drift can be caused by the analytical method or the instrument, not just the sample.
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. Insufficient equilibration is a common cause of drift.[14]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily. The composition of buffered or mixed-solvent mobile phases can change over time due to evaporation or precipitation.
-
Column Temperature: Use a column oven to maintain a consistent temperature, as temperature fluctuations can significantly affect retention times.[14]
-
Check for Leaks: Inspect the HPLC system for any leaks, especially around fittings, which can cause pressure and flow rate fluctuations.[14]
-
Illustrative Data: Hypothetical Batch Comparison by HPLC
The table below illustrates what you might observe when analyzing three different commercial batches of this compound against a certified reference standard.
| Parameter | Reference Standard | Batch A | Batch B (Problematic) | Batch C |
| Purity (by Area %) | 99.8% | 98.5% | 89.7% | 95.1% |
| Retention Time (min) | 15.21 | 15.22 | 15.18 | 15.21 |
| Number of Impurity Peaks | 1 | 2 | 7 | 4 |
| Largest Impurity (Area %) | 0.2% | 0.8% | 3.4% | 2.2% |
Troubleshooting Guide 2: Inconsistent Bioactivity in Cell-Based Assays
This guide focuses on troubleshooting variability in biological experiments using different this compound batches.
Q1: The IC50 value for this compound is significantly different between two batches I purchased. How do I resolve this?
A1: A shift in IC50 is a strong indicator that batch-to-batch variation is affecting biological outcomes.
-
Possible Cause 1: Variation in Purity/Potency. The most likely cause is a difference in the actual concentration of the active compound. The batch with the higher IC50 (lower potency) is likely less pure.
-
Troubleshooting:
-
Quantify Concentration: Use a validated HPLC method and a reference standard to determine the exact concentration of this compound in each batch. Adjust the dosing solutions based on this quantified purity, not just the weight of the powder.
-
Test Batches in Parallel: Design your experiment to test the old and new batches simultaneously on the same plate of cells. This minimizes variability from the assay itself.[11]
-
-
Possible Cause 2: Presence of Bioactive Impurities. An impurity could have its own biological effect (either synergistic or antagonistic) that alters the apparent activity of this compound.[9][10]
-
Troubleshooting:
-
Review HPLC/LC-MS Data: Examine the chromatograms for significant differences in the impurity profiles between batches.
-
Consider Orthogonal Assays: If possible, test the batches in a different assay that measures a distinct biological endpoint. This can help determine if the variability is pathway-specific.
-
Q2: I'm seeing inconsistent levels of cell death or signaling pathway modulation. What are the best practices to minimize this?
A2: Inconsistent results in cell-based assays can be due to the compound or the assay technique.[15][16]
-
Best Practices for Cell Culture:
-
Standardize Cell Handling: Use cells with a consistent passage number and ensure they are in the exponential growth phase when plating for an experiment.[12][15]
-
Routine Mycoplasma Testing: Mycoplasma contamination can drastically alter cellular responses and is a major source of irreproducibility.[12][15]
-
Use Frozen Cell Stocks: For critical screening campaigns, consider using a large, single batch of cryopreserved cells to eliminate variability from continuous passaging.[12]
-
-
Best Practices for Compound Handling:
-
Solubility Check: Ensure this compound is fully dissolved in your vehicle (e.g., DMSO). Saponins can be tricky to dissolve. Sonication may be required.[4] Incomplete dissolution is a major source of dosing error.
-
Vehicle Control: Always include a vehicle-only control group to ensure the solvent itself is not causing an effect at the concentration used.
-
Illustrative Data: Hypothetical Bioactivity Comparison
This table shows potential results from a cell viability (MTT) assay using three different batches, before and after normalization based on HPLC purity analysis.
| Batch ID | Stated Purity (CoA) | Measured Purity (HPLC) | Apparent IC50 (from weight) | Normalized IC50 (from purity) |
| Batch A | >98% | 98.5% | 10.2 µM | 10.3 µM |
| Batch B | >98% | 89.7% | 14.8 µM | 13.3 µM* |
| Batch C | >95% | 95.1% | 11.5 µM | 10.9 µM |
*Note: Even after normalization, the IC50 of Batch B remains higher, suggesting the presence of an antagonistic impurity or that the primary impurity is interfering with the assay.
Recommended Workflow and Protocols
To proactively manage batch-to-batch variation, a standardized workflow is essential.
Workflow for Evaluating New this compound Batches
Caption: Recommended workflow for qualifying new commercial batches of this compound.
Protocol 1: HPLC-DAD Analysis of this compound
This protocol provides a general method for the quality control of this compound. Saponins often lack strong chromophores, so detection at low wavelengths (e.g., 205-210 nm) is common.[17][18]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: Hold at 90% B
-
30-31 min: 90% to 10% B
-
31-40 min: Hold at 10% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.
-
Dilute with the initial mobile phase composition (90% A, 10% B) to a working concentration of 50-100 µg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or another relevant cell line) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[19]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in serum-free media to create 2X working concentrations (e.g., from 200 µM to 0.1 µM).
-
-
Cell Treatment:
-
Remove the old media from the cells.
-
Add 100 µL of the 2X working concentrations to the appropriate wells (resulting in a 1X final concentration).
-
Include "cells + media only" (negative control) and "cells + vehicle" (DMSO control) wells.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[19]
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 2-4 hours until purple formazan crystals form.[19]
-
-
Solubilization:
-
Carefully remove the media.
-
Add 100 µL of DMSO or another solubilization buffer to each well to dissolve the crystals.
-
-
Absorbance Reading: Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
-
Key this compound Signaling Pathways
Understanding the mechanism of action is crucial. Batch variations can lead to inconsistent effects on these pathways.
AMPK Signaling Pathway
This compound has been shown to activate AMP-activated protein kinase (AMPK), which plays a role in cellular energy homeostasis and cardioprotection.[1]
Caption: this compound activates the AMPK pathway to promote mitochondrial fusion.[1]
ROS-Mediated JAK/STAT Pathway
In inflammatory models, this compound can inhibit the JAK/STAT pathway by reducing reactive oxygen species (ROS).
Caption: this compound inhibits LPS-induced inflammation via the ROS/JAK/STAT pathway.
References
- 1. This compound Ameliorates Myocardial Ischemia-Reperfusion Injury through Regulation of AMPK and Mitochondrial OPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active compounds from Calendula officinalis flowers act via PI3K and ERK signaling pathways to offer neuroprotective effects against Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | TargetMol [targetmol.com]
- 5. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 6. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masi.eu [masi.eu]
- 8. researchgate.net [researchgate.net]
- 9. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioagilytix.com [bioagilytix.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.in]
- 12. promegaconnections.com [promegaconnections.com]
- 13. mdpi.com [mdpi.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. youtube.com [youtube.com]
- 16. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis (copy) [labroots.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound 6′-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Signal-to-Noise Ratio in Calenduloside E Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with targeted strategies to enhance the signal-to-noise (S/N) ratio during the mass spectrometric analysis of Calenduloside E, a triterpenoid saponin.[1][2][3] The following guides offer solutions to common challenges encountered in the analysis of complex saponin mixtures.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of a poor signal-to-noise ratio when analyzing this compound?
A poor S/N ratio in the mass spectrometry of this compound typically originates from three primary sources:
-
High Background Noise: This can be caused by contaminated solvents, improperly cleaned instrument components, or impurities in the nitrogen gas supply. A consistently high baseline across the entire spectrum often points to chemical contamination.[6][7]
-
Matrix Effects: When analyzing samples from complex matrices like plant extracts, co-eluting compounds can interfere with the ionization of this compound. This interference, known as a matrix effect, can either suppress or enhance the signal, leading to poor reproducibility and sensitivity.[8][9]
-
Suboptimal Ionization and Instrument Parameters: The inherent chemical properties of saponins make them challenging to ionize efficiently.[5][10] Incorrect selection of ionization mode, mobile phase additives, or ion source settings can lead to a weak analyte signal.[11]
Q2: Which ionization mode, positive or negative, is recommended for this compound analysis?
For saponins containing acidic functional groups, such as the glucuronic acid moiety in this compound, negative ion electrospray ionization (ESI) is generally more sensitive and provides more straightforward structural information .[1][12][13] Studies have shown a significant increase in signal abundance for saponins when analyzed in negative ion mode, especially at a slightly basic pH.[13]
Q3: How can I effectively remove interfering compounds from a crude plant extract before MS analysis?
Proper sample preparation is critical to minimize matrix effects.[8] Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up and concentrating saponins from crude extracts. C18 or hydrophilic-lipophilic balanced (HLB) SPE cartridges are commonly used for this purpose.[4][14] Other useful methods include liquid-liquid partitioning and filtration to remove particulates that could clog the LC system.[15]
Q4: What mobile phase additives can help improve the signal for this compound?
The choice of mobile phase additive can significantly impact ionization efficiency. For negative ion mode, using a mobile phase with a slightly basic pH can increase signal intensity by a factor of four or more.[13] For general purposes in LC-MS, additives like ammonium formate or dilute acetic acid can improve peak shape and signal stability.[6][16] It is crucial that the sample solvent is compatible with the mobile phase to ensure good chromatography.[15]
Q5: My instrument baseline is consistently high and noisy. What are the first things I should check?
A high, noisy baseline is often due to contamination. The first steps in troubleshooting should be:
-
Check Your Solvents: Ensure you are using high-purity, LC-MS grade solvents. Prepare fresh mobile phases and sonicate them to remove dissolved gases.[7][17]
-
Clean the System: If the background noise contains consistent, identifiable mass peaks, it indicates chemical contamination.[6] Perform a system flush or "steam cleaning" procedure as recommended by the instrument manufacturer.[6]
-
Inspect the Ion Source: A dirty ion source can be a significant source of background noise. Follow the manufacturer's protocol for cleaning the spray shield, capillary, and other source components.
-
Verify Gas Purity: Ensure the nitrogen gas used for nebulizing and drying is of high purity.
Troubleshooting Guides
Problem: High Background Noise Across the Spectrum
| Possible Cause | Recommended Solution |
| Contaminated Solvents/Additives | Prepare fresh mobile phases using LC-MS grade solvents and high-purity additives.[7] Sonicate the mobile phase before use.[17] |
| Dirty Ion Source / Mass Spectrometer | Clean the ESI source components (capillary, skimmer, lenses) according to the manufacturer's maintenance guide.[11] |
| Contaminated LC System | Flush the entire LC system, including the column, with a strong solvent wash sequence (e.g., isopropanol, methanol, water). |
| Impure Nitrogen Gas | Check the purity of the nitrogen gas supply. If using a generator, ensure it has been recently serviced. |
Problem: Weak or No Signal for this compound Peak
| Possible Cause | Recommended Solution |
| Ion Suppression from Matrix Effects | Implement a more rigorous sample cleanup protocol, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.[4][8] |
| Suboptimal ESI Source Parameters | Systematically optimize key ESI parameters, including capillary voltage, nebulizer pressure, and drying gas temperature and flow rate.[11][16] |
| Incorrect Ionization Mode | Verify you are using the optimal ionization mode. For this compound, negative ion mode is often superior.[12][13] |
| Low Sample Concentration | Concentrate the sample using techniques like SPE or solvent evaporation under nitrogen. Ensure the initial extraction is efficient.[11] |
| Poor Fragmentation (in MS/MS) | Optimize the collision energy to ensure efficient fragmentation of the precursor ion and production of characteristic product ions. |
Experimental Protocols
Protocol 1: Sample Cleanup and Enrichment using C18 Solid-Phase Extraction (SPE)
This protocol is designed to remove salts, impurities, and highly polar or non-polar contaminants from a plant extract to enrich for triterpenoid saponins like this compound.[4]
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Methanol (LC-MS Grade)
-
Deionized Water (LC-MS Grade)
-
Sample extract dissolved in 10% Methanol
Methodology:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase. Do not allow the cartridge to go dry.
-
Equilibration: Pass 5 mL of deionized water through the cartridge to prepare it for the aqueous sample. Do not allow the cartridge to go dry.
-
Loading: Load the dissolved plant extract onto the cartridge at a slow, consistent flow rate (e.g., 1 drop per second).
-
Washing: Pass 5 mL of deionized water through the cartridge to wash away salts and highly polar impurities.
-
Elution: Elute the retained saponins by passing 5 mL of methanol through the cartridge. Collect this fraction.
-
Drying and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a solvent compatible with your LC mobile phase for analysis.[15]
Protocol 2: Recommended Starting ESI-MS Parameters for Saponin Analysis
The optimal parameters can vary significantly between instruments. This table provides a validated starting point for method development for this compound and other saponins, based on published methods.[14][16] It is recommended to optimize each parameter individually while infusing a standard solution of the analyte.
| Parameter | Negative Ion Mode (Recommended) | Positive Ion Mode | Rationale / Optimization Goal |
| Ionization Mode | ESI- | ESI+ | Negative mode is generally more sensitive for saponins with acidic groups.[12][13] |
| Capillary Voltage | 3.0 - 3.5 kV | 3.5 - 4.5 kV | Optimize for a stable spray and maximum ion intensity. |
| Nebulizer Pressure | 35 psi | 40 psi | Adjust to achieve a fine, stable aerosol. |
| Drying Gas Flow | 10 L/min | 10 L/min | Optimize to facilitate desolvation without fragmenting the ion. |
| Drying Gas Temp. | 320 °C | 330 °C | Set high enough for efficient desolvation but low enough to prevent thermal degradation. |
| Scan Range (m/z) | 100 - 1500 | 100 - 1500 | Ensure the range covers the precursor ion and expected adducts/fragments. |
Mandatory Visualizations
Caption: Workflow for optimizing the signal-to-noise ratio.
Caption: Troubleshooting logic for high baseline noise.
References
- 1. This compound | C36H56O9 | CID 176079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 抗炎化合物 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. orbi.umons.ac.be [orbi.umons.ac.be]
- 5. Mass spectrometry analysis of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. echemi.com [echemi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. gmi-inc.com [gmi-inc.com]
- 12. Chemical Investigation of Saponins in Different Parts of Panax notoginseng by Pressurized Liquid Extraction and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of green deep eutectic solvent (DES) extraction of Chenopodium quinoa Willd. husks saponins by response surface methodology and their antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Validating Antibody Specificity for Protein Targets of Calenduloside E
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating antibody specificity against the protein targets of Calenduloside E.
Frequently Asked Questions (FAQs)
Q1: What are the primary protein targets of this compound?
A1: this compound has been shown to interact with and modulate the activity of several key cellular proteins. These include, but are not limited to:
-
Janus kinase 1 (JAK1) [1]
-
Signal transducer and activator of transcription 3 (STAT3) [1]
-
B-cell lymphoma 2 (Bcl-2) [4]
-
L-type calcium channels [1]
-
Heat shock protein 90 (Hsp90) [5]
-
Bcl2-associated athanogene 3 (BAG3)
Q2: Which signaling pathways are modulated by this compound?
A2: this compound influences several critical signaling pathways through its interaction with its protein targets. Key pathways include:
-
AMPK-SIRT3 Pathway: this compound can improve mitochondrial function by regulating this pathway.[1]
-
JAK-STAT Pathway: It has been shown to inhibit ROS-mediated JAK1-STAT3 signaling to reduce inflammatory responses.[1]
-
Apoptosis Pathways: this compound induces apoptosis through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-induced) pathways, involving the activation of caspases.[4][6]
Q3: What are the recommended initial steps for validating a new antibody against a this compound target?
A3: Begin by performing a Western blot analysis using cell lysates or tissues known to express the target protein. A single band at the correct molecular weight is a strong initial indicator of specificity. For further confirmation, consider using knockout/knockdown validated antibodies or comparing your results with an independent antibody targeting a different epitope on the same protein.
Signaling Pathway Diagrams
Below are diagrams illustrating the key signaling pathways affected by this compound.
Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.
Caption: this compound inhibits the ROS-mediated JAK1-STAT3 signaling pathway.
Troubleshooting Guides
Western Blotting
Problem: Weak or No Signal
| Possible Cause | Troubleshooting Step |
| Insufficient Antibody Concentration | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[7] |
| Low Protein Expression | Confirm target protein expression in your sample. Use a positive control lysate. Increase the amount of protein loaded per lane.[8] |
| Inefficient Protein Transfer | Verify transfer with Ponceau S staining. Optimize transfer time and voltage based on the protein's molecular weight.[9] |
| Antibody Inactivity | Use a fresh aliquot of the antibody. Ensure proper storage conditions were maintained. |
Problem: High Background
| Possible Cause | Troubleshooting Step |
| Insufficient Blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk).[7][10] |
| Antibody Concentration Too High | Decrease the concentration of the primary or secondary antibody.[11] |
| Inadequate Washing | Increase the number and duration of wash steps. Add a mild detergent like Tween-20 to the wash buffer.[9] |
Immunohistochemistry (IHC) / Immunocytochemistry (ICC)
Problem: No Staining
| Possible Cause | Troubleshooting Step |
| Improper Sample Fixation | Optimize fixation time and fixative type. Over-fixation can mask epitopes. |
| Ineffective Antigen Retrieval | Ensure the correct antigen retrieval method (heat-induced or enzymatic) and buffer pH are used for your specific antibody and target.[12] |
| Low Antibody Concentration | Increase the primary antibody concentration or incubation time. |
| Antibody Incompatibility | Confirm that the secondary antibody is compatible with the primary antibody's host species.[13] |
Problem: High Background or Non-Specific Staining
| Possible Cause | Troubleshooting Step |
| Endogenous Peroxidase/Phosphatase Activity | Include a quenching step (e.g., with H2O2 for peroxidase) before primary antibody incubation.[12] |
| Non-Specific Antibody Binding | Increase the concentration of blocking serum or use a serum from the same species as the secondary antibody.[14] |
| Hydrophobic Interactions | Add a detergent to your wash buffers and antibody diluents. |
Experimental Protocols
Western Blot Protocol for AMPKα1
This protocol is a general guideline and may require optimization for your specific experimental conditions.
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE:
-
Load 20-30 µg of total protein per lane on a 4-20% Tris-glycine gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
Confirm transfer efficiency with Ponceau S staining.
4. Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
5. Primary Antibody Incubation:
-
Dilute the primary anti-AMPKα1 antibody in blocking buffer (e.g., 1:1000).
-
Incubate the membrane overnight at 4°C with gentle agitation.
6. Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
7. Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
8. Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
Bcl-2 ELISA Protocol
This protocol is a general guideline for a sandwich ELISA.
1. Plate Preparation:
-
Use a 96-well plate pre-coated with a capture antibody specific for Bcl-2.
2. Standard and Sample Addition:
-
Prepare a standard curve using recombinant Bcl-2 protein.
-
Add 100 µL of standards, controls, and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
3. Washing:
-
Wash the wells four times with wash buffer.
4. Detection Antibody:
-
Add 100 µL of a biotin-conjugated anti-Bcl-2 detection antibody to each well.
-
Incubate for 1 hour at room temperature.
5. Streptavidin-HRP:
-
Wash the wells four times.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
6. Substrate Development:
-
Wash the wells four times.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-20 minutes at room temperature in the dark.
7. Stop Reaction and Read:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
Quantitative Data Summary
| Target Protein | Application | Recommended Dilution | Observed Molecular Weight | Reference |
| AMPKα1 | Western Blot | 1:1000 - 1:5000 | ~62 kDa | [15][16] |
| SIRT3 | Western Blot | 1:1000 | ~28 kDa (processed), ~44 kDa (full-length) | [17] |
| SIRT3 | IHC-P | 1:200 | N/A | [18] |
| Bcl-2 | ELISA | N/A | N/A | [19][20][21][22] |
| Hsp90 | Western Blot | 1:500 | ~90 kDa | [5] |
| BAG3 | Western Blot | 1:1000 - 1:60000 | ~74 kDa | [23][24] |
| L-type Calcium Channel α1D | Western Blot | 1:100 - 1:200 | ~190 kDa | |
| L-type Calcium Channel α1D | ICC | 1:30 - 1:150 | N/A | |
| STAT3 (phosphorylated) | IHC | 1:100 | N/A | [25] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMPKα Antibody | Cell Signaling Technology [cellsignal.com]
- 3. SirT3 (C73E3) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. This compound Analogues Protecting H9c2 Cardiomyocytes Against H2O2-Induced Apoptosis: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Hsp90 antibody [D7a] (ab59459) | Abcam [abcam.com]
- 6. This compound 6′-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 13. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 14. cedarlanelabs.com [cedarlanelabs.com]
- 15. bosterbio.com [bosterbio.com]
- 16. AMPK Alpha antibody (10929-2-AP) | Proteintech [ptglab.com]
- 17. SirT3 (D22A3) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 18. SIRT3 Monoclonal Antibody (K.830.1) (MA5-14910) [thermofisher.com]
- 19. biovendor.com [biovendor.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Mouse Bcl-2 ELISA Kit (A77743) [antibodies.com]
- 22. Human BCL-2 ELISA Kit (BMS244-3) - Invitrogen [thermofisher.com]
- 23. BAG3 antibody (10599-1-AP) | Proteintech [ptglab.com]
- 24. Anti-BAG3 antibody (GTX102396) | GeneTex [genetex.com]
- 25. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Calenduloside E and Oleanolic Acid
For Immediate Release
A deep dive into the cytotoxic potential of two closely related triterpenoids, Calenduloside E and its aglycone, Oleanolic Acid, reveals significant differences in their efficacy against various cancer cell lines. This comparative guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their cytotoxic profiles, apoptotic mechanisms, and the experimental protocols used for their evaluation.
This report summarizes key findings from multiple studies, presenting a side-by-side comparison of the cytotoxic and pro-apoptotic activities of this compound and Oleanolic Acid. The data underscores the structural nuances that may contribute to their differential biological effects.
Quantitative Comparison of Cytotoxic Activity
The cytotoxic efficacy of this compound and Oleanolic Acid has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below. The data indicates that the glycosylation of Oleanolic Acid to form this compound can significantly impact its cytotoxic potential.
| Compound | Cell Line | IC50 Value | Incubation Time | Reference |
| This compound | CT-26 (Mouse Colon Carcinoma) | 20-25 µM | 24h | [1] |
| A375 (Human Melanoma) | 0.66 µg/mL | 48h | [2] | |
| WM793 (Human Melanoma) | >10 µg/mL | 48h | [2] | |
| MCF-7 (Human Breast Cancer) | 35.4 µg/mL | 48h | [2] | |
| Oleanolic Acid | CT-26 (Mouse Colon Carcinoma) | >25 µM | 24h | [1] |
| DU145 (Human Prostate Cancer) | 112.57 µg/mL | 24h | [3] | |
| MCF-7 (Human Breast Cancer) | 132.29 µg/mL | 24h | [3] | |
| U87 (Human Glioblastoma) | 163.60 µg/mL | 24h | [3] | |
| B16F-10 (Mouse Melanoma) | Not specified (dose-dependent apoptosis) | - | [4] | |
| A375 (Human Melanoma) | 0.88 µg/mL | 48h | [2] | |
| WM793 (Human Melanoma) | 2.2 µg/mL | 48h | [2] |
Apoptosis Induction: A Tale of Two Pathways
Both this compound and Oleanolic Acid exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. However, the specific signaling cascades they trigger appear to differ, providing valuable insights for targeted drug development.
This compound: A Dual-Pronged Attack
While direct studies on the apoptotic pathway of this compound are limited, research on its derivative, this compound 6'-methyl ester, suggests the involvement of both the intrinsic and extrinsic apoptotic pathways[1][5]. This dual mechanism allows for a more robust induction of apoptosis. The proposed pathway involves the activation of initiator caspases for both pathways, caspase-8 (extrinsic) and caspase-9 (intrinsic), which then converge to activate the executioner caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death[1][5].
Oleanolic Acid: A Multi-Targeted Approach
Oleanolic Acid has been shown to induce apoptosis through a more complex and multifaceted mechanism involving several key signaling proteins. Studies have demonstrated its ability to upregulate the tumor suppressor protein p53, which in turn modulates the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction and the release of cytochrome c[3][4]. Furthermore, Oleanolic Acid's pro-apoptotic activity is linked to the modulation of the ERK/JNK/AKT signaling pathways, which are critical regulators of cell survival and proliferation[3].
References
- 1. This compound 6′-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity Screening and Structure–Cytotoxic Activity Observations of Selected Oleanolic Acid (OA)-Type Saponins from the Amaranthaceae Family on a Wiade Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleanolic acid induces p53-dependent apoptosis via the ERK/JNK/AKT pathway in cancer cell lines in prostatic cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleanolic acid induces apoptosis by modulating p53, Bax, Bcl-2 and caspase-3 gene expression and regulates the activation of transcription factors and cytokine profile in B16F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound 6'-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Calenduloside E and Chikusetsusaponin IVa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the bioactive properties of two prominent triterpenoid saponins, Calenduloside E and Chikusetsusaponin IVa. Both compounds, derived from various medicinal plants, have garnered significant attention for their therapeutic potential, particularly in the realms of oncology and inflammatory diseases. This document aims to furnish researchers with a consolidated resource of experimental data, detailed methodologies, and visual representations of the molecular pathways influenced by these compounds.
Quantitative Bioactivity Data
The cytotoxic and anti-inflammatory activities of this compound and Chikusetsusaponin IVa have been evaluated in numerous studies. The following tables summarize the key quantitative findings from the available literature. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions such as cell lines, compound purity, and assay duration can vary between studies.
Table 1: Comparative Cytotoxicity (IC50 Values) of this compound and Chikusetsusaponin IVa against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | CT-26 (Mouse Colon Carcinoma) | 20-25 | [1] |
| This compound 6'-methyl ester | CT-26 (Mouse Colon Carcinoma) | ~10 | [1] |
| Chikusetsusaponin IVa | HCT116 (Human Colon Carcinoma) | 78.11 | [2] |
| Chikusetsusaponin IVa | HL-60 (Human Promyelocytic Leukemia) | 76.23 | [2] |
| Chikusetsusaponin IVa butyl ester | MDA-MB-231 (Human Breast Adenocarcinoma) | 20.28 ± 1.21 | |
| Chikusetsusaponin IVa butyl ester | HepG2 (Human Liver Carcinoma) | 40.86 ± 1.09 | |
| Chikusetsusaponin IVa butyl ester | A549 (Human Lung Carcinoma) | 25.49 ± 1.73 | |
| Chikusetsusaponin IVa methyl ester | A2780 (Human Ovarian Carcinoma) | <10 | |
| Chikusetsusaponin IVa methyl ester | HEY (Human Ovarian Carcinoma) | <10 |
Table 2: Comparative Anti-inflammatory Activity of this compound and Chikusetsusaponin IVa
| Compound | Assay | Model | Key Findings | Reference |
| This compound | Inhibition of NO, TNF-α, IL-1β | LPS-stimulated RAW264.7 macrophages | Dose-dependently decreased the expression of iNOS and COX-2. | [3] |
| Chikusetsusaponin IVa | Inhibition of NO, iNOS, COX-2, TNF-α, IL-1β, IL-6 | LPS-stimulated THP-1 macrophages | Markedly decreased the expression of inflammatory mediators. | [4] |
| Chikusetsusaponin IVa | Inhibition of paw edema | Carrageenan-induced paw edema in rats | Showed significant anti-inflammatory activity. | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the bioactivity analysis of this compound and Chikusetsusaponin IVa.
Cytotoxicity and Apoptosis Assays
1. MTT Assay for Cell Viability:
-
Cell Seeding: Cancer cells (e.g., CT-26, HCT116, HL-60) are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound or Chikusetsusaponin IVa for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
2. Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis:
-
Cell Treatment: Cells are treated with the test compound at the desired concentrations for the specified time.
-
Cell Harvesting and Washing: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
3. DNA Fragmentation Assay:
-
Cell Lysis: Following treatment, cells are lysed using a lysis buffer containing proteinase K.
-
DNA Extraction: Genomic DNA is extracted using a commercial DNA extraction kit.
-
Agarose Gel Electrophoresis: The extracted DNA is subjected to electrophoresis on a 1.5% agarose gel.
-
Visualization: The gel is stained with ethidium bromide and visualized under UV light. A characteristic ladder pattern of DNA fragments indicates apoptosis.[6]
Anti-inflammatory Assays
1. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW264.7, THP-1) are cultured and stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant and incubated at room temperature.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve.
2. Measurement of Pro-inflammatory Cytokines (ELISA):
-
Sample Collection: Cell culture supernatants or serum from animal models are collected.
-
ELISA Procedure: Enzyme-linked immunosorbent assay (ELISA) is performed using commercial kits specific for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6). The assay is carried out according to the manufacturer's instructions.
-
Quantification: The concentration of each cytokine is determined by measuring the absorbance and comparing it to a standard curve.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and Chikusetsusaponin IVa.
This compound Signaling Pathways
Caption: this compound inhibits inflammation via the JAK1-STAT3 and SIRT2-NLRP3 pathways.
Chikusetsusaponin IVa Signaling Pathways
Caption: Chikusetsusaponin IVa exerts anti-inflammatory effects by inhibiting NF-κB and MAPK signaling.
Conclusion
Both this compound and Chikusetsusaponin IVa demonstrate significant potential as therapeutic agents, particularly in the fields of oncology and inflammation. While both compounds exhibit cytotoxic and anti-inflammatory properties, their efficacy can vary depending on the specific cellular context and experimental conditions. The provided data and experimental protocols offer a foundation for further comparative research. The elucidated signaling pathways highlight distinct and overlapping mechanisms of action, suggesting that these compounds may be suited for different therapeutic applications. Future head-to-head comparative studies under standardized conditions are warranted to fully delineate their respective therapeutic potentials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. [this compound inhibits lipopolysaccharide-induced inflammatory response by inhibiting activation of ROS-mediated JAK1-stat3 signaling pathway in RAW264.7 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of Chikusetsusaponin IVa on lipopolysaccharide-induced pro-inflammatory responses in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of flower extract of Calendula officinalis Linn. and its possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound 6'-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Hsp90 as a Direct Target of Calenduloside E in HUVECs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Calenduloside E (CSE), a natural triterpenoid saponin, as a potential inhibitor of Heat Shock Protein 90 (Hsp90) in Human Umbilical Vein Endothelial Cells (HUVECs). It compares its performance with established Hsp90 inhibitors, Geldanamycin and its derivative 17-AAG, and outlines the experimental framework required to validate its direct engagement and anti-angiogenic effects.
Introduction
This compound is a natural compound that has demonstrated protective and anti-apoptotic effects on endothelial cells.[1] Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer progression and angiogenesis.[2] Inhibition of Hsp90 leads to the degradation of these client proteins, making it a key target for anti-cancer and anti-angiogenic therapies.[3] This guide explores the hypothesis that this compound exerts its effects on HUVECs through the direct inhibition of Hsp90, thereby disrupting downstream signaling pathways essential for angiogenesis.
Comparative Analysis: Binding Affinity and Anti-Angiogenic Potency
A direct comparison of binding affinity and functional inhibition is crucial for evaluating the potential of a new drug candidate. While comprehensive data on the anti-angiogenic effects of this compound is still emerging, existing data on its binding affinity to Hsp90 provides a basis for comparison with well-characterized inhibitors.
Table 1: Binding Affinity of Hsp90 Inhibitors
| Compound | Target Protein | Binding Affinity (Kd) | Method |
| This compound | Hsp90AB1 | 2.34 µM[1] | Surface Plasmon Resonance (SPR) |
| Geldanamycin | Hsp90 | 0.03 - 1 µM[4] | Stability of Proteins from Rates of Oxidation (SPROX) |
| 17-AAG (Tanespimycin) | Hsp90 | ~5 nM (IC50, cell-free)[5] | Biochemical Assay |
Note: Lower Kd and IC50 values indicate higher binding affinity and potency, respectively.
Table 2: Comparative Anti-Angiogenic Activity in HUVECs (IC50)
| Assay | This compound | Geldanamycin | 17-AAG (Tanespimycin) |
| Tube Formation | Data not available | Data not available | Data not available |
| Cell Migration | Data not available | ~0.5-1.0 µg/mL (inhibition observed)[6] | Data not available |
| Cell Proliferation | Data not available | Data not available | ~10 nM |
Note: The table highlights the current gap in publicly available, directly comparable IC50 data for these compounds in specific HUVEC angiogenesis assays. The provided values are from related studies and may not be directly comparable due to differing experimental conditions. Further head-to-head studies are required.
Experimental Validation of Direct Target Engagement
To rigorously validate that this compound directly binds to Hsp90 within endothelial cells, a series of biophysical and cellular assays are necessary.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm drug-target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm).
Table 3: Illustrative CETSA Thermal Shift Data for Hsp90
| Treatment | Temperature (°C) | Soluble Hsp90 (Normalized) |
| Vehicle (DMSO) | 42 | 1.00 |
| Vehicle (DMSO) | 50 | 0.50 |
| Vehicle (DMSO) | 58 | 0.10 |
| This compound | 42 | 1.00 |
| This compound | 50 | 0.85 |
| This compound | 58 | 0.40 |
| 17-AAG | 42 | 1.00 |
| 17-AAG | 50 | 0.90 |
| 17-AAG | 58 | 0.55 |
Note: This table presents hypothetical data to illustrate the expected thermal stabilization of Hsp90 upon ligand binding. Actual experimental results are required for validation.
-
Cell Culture and Treatment: Culture HUVECs to 80-90% confluency. Treat cells with either this compound (e.g., 10 µM), a positive control (e.g., 17-AAG, 1 µM), or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the amount of soluble Hsp90 using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the normalized amount of soluble Hsp90 against the temperature to generate melting curves and determine the Tm shift.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).
Table 4: Illustrative Thermodynamic Parameters from ITC
| Ligand | Kd (µM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Geldanamycin | Data not available | Data not available | Data not available | Data not available |
| 17-AAG | Data not available | Data not available | Data not available | Data not available |
Note: This table is a template for the thermodynamic data that would be obtained from ITC experiments. No published ITC data for the binding of this compound to Hsp90 was found.
-
Sample Preparation: Purify recombinant human Hsp90 protein. Dialyze both the Hsp90 protein and this compound extensively against the same buffer (e.g., PBS, pH 7.4) to minimize heat of dilution effects.
-
Concentration Determination: Accurately determine the concentrations of the protein and ligand solutions.
-
ITC Experiment: Load the Hsp90 solution (e.g., 10-20 µM) into the ITC sample cell and the this compound solution (e.g., 100-200 µM) into the injection syringe.
-
Titration: Perform a series of injections of this compound into the Hsp90 solution at a constant temperature (e.g., 25°C).
-
Data Analysis: Integrate the heat flow peaks for each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH. Calculate ΔG and ΔS from these values.
Molecular Docking
Molecular docking simulations predict the binding mode and interactions between a ligand and its target protein. Studies have shown that this compound is predicted to bind to the N-terminal ATP-binding pocket of Hsp90, forming hydrogen bonds with key residues such as Asp93 and Asn51, which is the same binding site for Geldanamycin and 17-AAG.[7]
Downstream Effects on Angiogenesis
Inhibition of Hsp90 by this compound is expected to destabilize key client proteins involved in angiogenic signaling, leading to their degradation and the subsequent inhibition of endothelial cell functions crucial for angiogenesis.
Table 5: Expected Effects on Hsp90 Client Proteins in HUVECs
| Client Protein | Function in Angiogenesis | Expected Effect of CSE |
| VEGFR2 | Primary receptor for VEGF, initiates signaling | Degradation / Downregulation |
| Akt | Promotes cell survival and proliferation | Degradation / Downregulation |
| eNOS | Produces nitric oxide, promotes vasodilation and migration | Degradation / Downregulation |
| c-Raf | Component of the MAPK/ERK signaling pathway | Degradation / Downregulation |
Experimental Protocol: Western Blot Analysis
-
Cell Treatment: Treat HUVECs with varying concentrations of this compound, a positive control (17-AAG), and vehicle control for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Hsp90 client proteins (VEGFR2, Akt, eNOS) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a corresponding secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify band intensities using densitometry software.
In Vitro Angiogenesis Assays
A suite of in vitro assays using HUVECs can quantitatively assess the anti-angiogenic effects of this compound.
Table 6: Comparative Analysis of In Vitro Anti-Angiogenic Effects
| Assay | Metric | This compound | Geldanamycin | 17-AAG |
| Tube Formation | Total Tube Length | Data not available | Data not available | Data not available |
| Wound Healing | % Wound Closure | Data not available | Data not available | Data not available |
| Transwell Migration | # of Migrated Cells | Data not available | Data not available | Data not available |
Note: This table highlights the need for direct, quantitative comparisons of this compound and other Hsp90 inhibitors in standardized HUVEC angiogenesis assays.
-
Tube Formation Assay:
-
Coat a 96-well plate with Matrigel or a similar basement membrane extract.
-
Seed HUVECs onto the gel in the presence of various concentrations of this compound or control inhibitors.
-
Incubate for 4-18 hours to allow for the formation of capillary-like structures.
-
Image the tube networks using a microscope and quantify parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
-
Wound Healing (Scratch) Assay:
-
Grow HUVECs to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or cell-free gap in the monolayer with a sterile pipette tip.
-
Replace the medium with fresh medium containing different concentrations of this compound or controls.
-
Image the scratch at time 0 and at subsequent time points (e.g., 8, 16, 24 hours).
-
Measure the width of the scratch over time to determine the rate of cell migration and wound closure.
-
-
Transwell Migration Assay:
-
Place Transwell inserts with a porous membrane into the wells of a 24-well plate.
-
Add a chemoattractant (e.g., VEGF or serum) to the lower chamber.
-
Seed HUVECs in serum-free medium containing different concentrations of this compound or controls into the upper chamber.
-
Incubate for several hours to allow cells to migrate through the membrane towards the chemoattractant.
-
Remove non-migrated cells from the top of the membrane, then fix and stain the migrated cells on the bottom.
-
Count the number of migrated cells in several microscopic fields.
-
Proposed Signaling Pathway
The binding of this compound to Hsp90 is hypothesized to inhibit its chaperone function, leading to the ubiquitination and proteasomal degradation of key client proteins like VEGFR2, Akt, and eNOS. This disruption of the pro-angiogenic signaling cascade ultimately results in the inhibition of endothelial cell migration, proliferation, and tube formation.
Conclusion
The available evidence suggests that this compound is a promising candidate as a direct inhibitor of Hsp90. Its demonstrated binding affinity for Hsp90AB1 in the low micromolar range is a strong starting point for further investigation.[1] However, to fully validate Hsp90 as its direct target in HUVECs and to objectively compare its anti-angiogenic efficacy to established inhibitors like Geldanamycin and 17-AAG, further experimental data is required.
The experimental protocols outlined in this guide provide a clear roadmap for these validation studies. Specifically, CETSA and ITC experiments would provide definitive evidence of direct target engagement and a comprehensive thermodynamic profile. Furthermore, standardized, head-to-head in vitro angiogenesis assays are essential to quantify and compare the functional anti-angiogenic potency of this compound. The successful completion of these studies would provide the robust, data-driven foundation necessary to advance this compound in the drug development pipeline as a novel anti-angiogenic agent targeting Hsp90.
References
- 1. The clickable activity-based probe of anti-apoptotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects against myocardial ischemia-reperfusion injury induced calcium overload by enhancing autophagy and inhibiting L-type Ca2+ channels through BAG3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of 64Cu-labeled Geldanamycin derivative for imaging HSP90 expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targets Fishing and Identification of this compound as Hsp90AB1: Design, Synthesis, and Evaluation of Clickable Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Calenduloside E and its 6'-Methyl Ester Derivative in Colon Cancer Cell Efficacy
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the anti-cancer properties of Calenduloside E and its 6'-methyl ester derivative reveals significant differences in their efficacy against colon cancer cells. This guide provides a detailed comparison of their cytotoxic and apoptotic effects, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.
Introduction
This compound, a triterpenoid saponin, and its synthetically derived 6'-methyl ester have been investigated for their potential as anti-cancer agents. This comparison guide synthesizes available data on their performance in colon cancer cell lines, focusing on cytotoxicity, apoptosis induction, and underlying molecular mechanisms.
I. Comparative Efficacy
Experimental data indicates that the 6'-methyl ester derivative of this compound exhibits superior cytotoxic activity against colon cancer cells compared to its parent compound.
Table 1: Cytotoxicity of this compound and its 6'-Methyl Ester Derivative in CT-26 Colon Cancer Cells
| Compound | IC50 Value (µM) |
| This compound | 20 - 25[1] |
| This compound 6'-methyl ester | ~10[1] |
IC50: The concentration of a drug that gives half-maximal response.
The lower IC50 value of the 6'-methyl ester derivative signifies its higher potency in inhibiting the growth of CT-26 mouse colon carcinoma cells[1].
II. Induction of Apoptosis
While both compounds are known to induce apoptosis, more extensive quantitative data is available for the 6'-methyl ester derivative, highlighting its profound effect on programmed cell death in colon cancer cells.
This compound 6'-Methyl Ester: A Potent Inducer of Apoptosis
The 6'-methyl ester derivative of this compound has been shown to induce apoptosis in a dose-dependent manner in CT-26 cells[1]. This is evidenced by an increase in the sub-G1 cell population, which is indicative of apoptotic cells with fragmented DNA[1].
Table 2: Effect of this compound 6'-Methyl Ester on the Sub-G1 (Apoptotic) Population in CT-26 Cells
| Concentration (µM) | % of Cells in Sub-G1 Phase |
| 2.5 | 5.1[1] |
| 5 | 6.4[1] |
| 10 | 53.1[1] |
| 25 | 99.1[1] |
Data represents the percentage of cells in the sub-G1 phase after 12 hours of treatment[1].
The significant increase in the sub-G1 population at concentrations of 10 µM and 25 µM underscores the potent pro-apoptotic activity of the 6'-methyl ester derivative[1].
III. Mechanism of Action: Signaling Pathways
The anti-cancer effects of these compounds are attributed to their ability to modulate key signaling pathways involved in cell survival and proliferation.
This compound 6'-Methyl Ester: Activation of Intrinsic and Extrinsic Apoptotic Pathways
Research indicates that this compound 6'-methyl ester activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis in CT-26 cells[1][2]. This is supported by the observed cleavage of:
-
Caspase-8: An initiator caspase in the extrinsic pathway[1].
-
Caspase-9: An initiator caspase in the intrinsic pathway[1].
-
Caspase-3: A key executioner caspase[1].
-
Poly (ADP-ribose) polymerase (PARP): A substrate of activated caspase-3, and its cleavage is a hallmark of apoptosis[1].
This compound: Potential Modulation of AMPK and JAK/STAT Pathways
While specific data in colon cancer cells is limited, studies in other cell types suggest that this compound may exert its effects through the modulation of the AMP-activated protein kinase (AMPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways[3]. The JAK/STAT signaling pathway is known to be involved in the growth, survival, and invasion of colorectal cancer cells[4]. The AMPK pathway is also implicated in the regulation of apoptosis in colon cancer[5][6][7]. Further research is needed to confirm these mechanisms in the context of colon cancer.
IV. Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
-
Cell Seeding: CT-26 cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or its 6'-methyl ester derivative for 24 hours.
-
MTT Incubation: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Apoptosis Analysis (Flow Cytometry)
-
Cell Seeding and Treatment: CT-26 cells are seeded in 6-well plates and treated with the compounds for 12 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the sub-G1 phase is quantified to determine the level of apoptosis.
Western Blotting
-
Cell Lysis: Treated and untreated cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., caspases, PARP), followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system[1].
Conclusion
The available evidence strongly suggests that the 6'-methyl ester derivative of this compound is a more potent anti-cancer agent against colon cancer cells than its parent compound, this compound. Its enhanced efficacy is demonstrated by a lower IC50 value and a significant, dose-dependent induction of apoptosis. The derivative's mechanism of action involves the activation of both intrinsic and extrinsic apoptotic pathways. While this compound also exhibits anti-cancer properties, further quantitative studies are required to fully elucidate its apoptotic efficacy and confirm its precise signaling mechanisms in colon cancer cells. These findings provide a valuable resource for the scientific community engaged in the development of novel cancer therapeutics.
References
- 1. This compound 6′-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound K induces apoptosis via CAMK-IV/AMPK pathways in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptotic effect of EGCG in HT-29 colon cancer cells via AMPK signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulatory effect of the AMPK-COX-2 signaling pathway in curcumin-induced apoptosis in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Calenduloside E's Anticancer Efficacy: Correlating In Vitro Cytotoxicity with In Vivo Tumor Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo anticancer activities of Calenduloside E, a naturally occurring triterpenoid saponin. By presenting available experimental data, detailed protocols, and visualizing the underlying molecular mechanisms, this document aims to facilitate a deeper understanding of its therapeutic potential.
This guide synthesizes findings from preclinical studies to offer an objective comparison of this compound's performance. While direct in vivo efficacy data for this compound remains limited in publicly available literature, this guide presents detailed in vivo data for a closely related derivative, this compound 6'-methyl ester, to provide valuable insights into its potential in a physiological context.
In Vitro Anticancer Activity of this compound
The cytotoxic potential of this compound has been evaluated against murine colon carcinoma cells. The half-maximal inhibitory concentration (IC50) provides a measure of a compound's potency in inhibiting cellular proliferation.
| Cell Line | Cancer Type | IC50 (µM) |
| CT-26 | Mouse Colon Carcinoma | 20-25[1] |
In Vivo Anticancer Activity of this compound 6'-methyl ester
In vivo studies using a CT-26 mouse colon carcinoma xenograft model in BALB/c mice have demonstrated the tumor growth inhibitory effects of this compound 6'-methyl ester, a derivative of this compound.
| Animal Model | Cancer Type | Compound | Dosage & Administration | Key Findings |
| BALB/c Mice | Mouse Colon Carcinoma (CT-26 Xenograft) | This compound 6'-methyl ester | 0.6 mg/kg/day and 6 mg/kg/day, peritumor injection for 8 days | - Tumor volume reduced to 45.2% and 30.9% of control, respectively. - Tumor weight reduced to 50% and 46% of control, respectively.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for an additional 72 hours.
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[2]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Xenograft Model
Xenograft models are instrumental in evaluating the efficacy of anticancer compounds in a living organism.
Principle: Human or murine cancer cells are implanted into immunocompromised mice, allowing for the study of tumor growth and the effects of therapeutic agents.
Protocol:
-
Cell Implantation: Subcutaneously inject 5 × 10^5 CT-26 cells suspended in 200 µl of PBS into the right flank of BALB/c mice.[3]
-
Tumor Establishment: Allow the tumors to grow to a palpable size (approximately 50 mm³) over 7 days.[3]
-
Treatment Administration: Administer this compound 6'-methyl ester via peritumor injection daily for 8 days at the specified dosages. The control group receives the vehicle (PBS with 0.2% DMSO).[1][3]
-
Tumor Measurement: Measure tumor volume periodically using calipers.
-
Endpoint Analysis: At the end of the treatment period, sacrifice the mice, excise the tumors, and measure their weight.[1]
Mechanism of Action: Apoptotic Signaling Pathway
The anticancer activity of this compound and its derivatives is primarily attributed to the induction of apoptosis, or programmed cell death. The signaling cascade involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: this compound derivative induces apoptosis via extrinsic and intrinsic pathways.
Experimental Workflow
The general workflow for evaluating the anticancer potential of a compound like this compound involves a multi-step process from initial in vitro screening to in vivo validation.
Caption: A stepwise approach from in vitro screening to in vivo validation.
References
A Comparative Guide to the Purity Analysis and Standardization of Calenduloside E Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the purity analysis and standardization of Calenduloside E reference material. It is designed to assist researchers, scientists, and drug development professionals in establishing robust quality control parameters for this important triterpenoid saponin. This document outlines detailed experimental protocols, presents data in a clear and comparable format, and discusses alternative reference materials.
Introduction to this compound
This compound is a naturally occurring oleanolic acid glycoside found in various medicinal plants, notably in the genus Calendula.[1] It has garnered significant interest for its potential therapeutic properties. Accurate quantification of this compound in raw materials and finished products is crucial for ensuring safety, efficacy, and batch-to-batch consistency. This necessitates the use of a well-characterized and standardized reference material.
Purity Analysis of this compound Reference Material
The purity of a reference material is a critical attribute that directly impacts the accuracy of analytical measurements. Two primary methods for the quantitative purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of components in a mixture. A validated, stability-indicating HPLC method is essential for the accurate determination of this compound purity and for monitoring its stability over time.
Table 1: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid), gradient elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Standard Concentration | 1 mg/mL in methanol |
Experimental Protocol: HPLC Purity Determination
-
Standard Preparation: Accurately weigh and dissolve this compound reference material in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Prepare the test sample of this compound at a concentration of 1 mg/mL in methanol.
-
Chromatographic Analysis: Inject the calibration standards and the test sample into the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of this compound in the test sample using the calibration curve. The purity is calculated as the percentage of the main peak area relative to the total peak area of all components.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Table 2: Proposed qNMR Method Parameters for this compound Purity Assessment
| Parameter | Recommended Conditions |
| Spectrometer | 400 MHz or higher |
| Solvent | Methanol-d4 or Pyridine-d5 |
| Internal Standard | Maleic acid or Dimethyl sulfone (known purity) |
| Pulse Program | Standard 90° pulse |
| Relaxation Delay (d1) | 5 x T1 of the slowest relaxing proton |
| Number of Scans | 16 or higher for good signal-to-noise |
| Data Processing | Baseline and phase correction, integration of selected signals |
Experimental Protocol: qNMR Purity Determination
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Add the deuterated solvent and dissolve completely.
-
NMR Data Acquisition: Acquire the 1H NMR spectrum using the parameters outlined in Table 2.
-
Data Processing: Process the spectrum, ensuring proper phasing and baseline correction.
-
Purity Calculation: Select well-resolved signals of both this compound and the internal standard. Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Comparison with Alternative Reference Materials
While a highly pure and well-characterized this compound is the ideal reference material, its availability as a certified reference material (CRM) may be limited. In such cases, alternative reference materials can be considered.
Table 3: Comparison of this compound with Alternative Reference Materials
| Reference Material | Chemical Structure | Advantages | Disadvantages |
| This compound | Oleanolic acid with a glucuronic acid moiety | Direct quantification of this compound. | May not be readily available as a CRM. |
| Oleanolic Acid | Aglycone of this compound | Commercially available as a certified reference material. Can be used for the quantification of total oleanolic acid glycosides after hydrolysis. | Does not allow for the direct quantification of individual glycosides. Requires a hydrolysis step which can introduce variability. |
| Other Oleanolic Acid Glycosides (e.g., Calenduloside D, H) | Similar core structure with different sugar moieties | Structurally related, may have similar chromatographic behavior. | Availability as certified reference materials is often limited. Response factors in UV detection may differ.[2][3] |
Standardization and Stability Testing
The standardization of this compound reference material involves a comprehensive characterization of its identity, purity, and content. Stability testing is crucial to establish a re-test period and appropriate storage conditions.
Experimental Protocol: Stability Testing
-
Batch Selection: Use at least one batch of the this compound reference material.
-
Storage Conditions: Store samples under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[4][5]
-
Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analytical Methods: Use a validated stability-indicating HPLC method to monitor for any degradation products and changes in purity. Other tests such as appearance, water content, and solubility should also be performed.
-
Data Evaluation: Evaluate the data to determine the shelf-life and recommend storage conditions.
Visualizing Experimental Workflows
To provide a clearer understanding of the analytical processes, the following diagrams illustrate the workflows for HPLC and qNMR purity analysis.
References
- 1. This compound | C36H56O9 | CID 176079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Calenduloside D | C54H88O23 | CID 91617917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Calenduloside H | C48H76O19 | CID 44566500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
A Comparative Analysis of Calenduloside E from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Calenduloside E Sources, Supported by Experimental Data.
This compound, a pentacyclic triterpenoid saponin, has garnered significant interest in the scientific community for its wide range of therapeutic properties, including anti-inflammatory, anti-apoptotic, and cardioprotective effects. This guide provides a comparative overview of this compound derived from various plant sources, presenting quantitative data on its abundance, detailed experimental protocols for its isolation and analysis, and an exploration of its molecular mechanisms of action.
Quantitative Comparison of this compound Content
The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the reported quantities of this compound in several documented botanical sources.
| Plant Family | Species | Plant Part | This compound Content (mg/g dry weight) | Reference |
| Amaranthaceae | Atriplex sagittata | Fruits | 7.84 | [1] |
| Chenopodium strictum | Fruits | 6.54 | [1] | |
| Achyranthes bidentata | Not specified | Present, quantification not provided in the study | [2][3] | |
| Chenopodium quinoa | Not specified | Reported as a source | ||
| Araliaceae | Aralia elata | Bark and Roots | Main active ingredient, specific yield not detailed | [4] |
| Aralia ovata | Bark and Roots | Not quantified in the study | [1] | |
| Asteraceae | Calendula officinalis | Flowers, Roots | Present, but not typically the most abundant triterpenoid | [5] |
Note: The table highlights the richest sources of this compound found in the referenced literature. Further research is needed to quantify the saponin in other potential sources.
Experimental Protocols
Extraction and Isolation of this compound
The following protocol is a synthesized methodology based on established procedures for isolating triterpenoid saponins from plant material.
a. Plant Material Preparation:
-
Air-dry the collected plant material (e.g., fruits, roots, bark) at room temperature.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
b. Extraction:
-
Macerate the powdered plant material in 70% ethanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.
-
The extraction is typically carried out over 24-72 hours with periodic agitation to enhance solvent penetration.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
c. Fractionation:
-
Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being a glycoside, is expected to be enriched in the n-butanol fraction.
-
Concentrate the n-butanol fraction to dryness.
d. Chromatographic Purification:
-
Subject the n-butanol fraction to column chromatography on a suitable stationary phase, such as Diaion HP-20 or silica gel.
-
Elute the column with a gradient of methanol in water or chloroform in methanol.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing this compound and subject them to further purification steps, such as preparative HPLC, to obtain the pure compound.
Quantification of this compound by HPLC
a. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD) is suitable for the quantification of this compound.
b. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution system of acetonitrile and water (often with a small percentage of formic acid or acetic acid to improve peak shape) is typically employed.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection can be performed at a low wavelength (e.g., 205 nm) as saponins lack a strong chromophore. ELSD is a more universal detector for non-volatile compounds like saponins.
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a precisely weighed amount of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating several key signaling pathways.
AMPK-SIRT3 Signaling Pathway
One of the well-documented mechanisms of this compound is its ability to activate the AMP-activated protein kinase (AMPK) and Sirtuin 3 (SIRT3) signaling pathway.[1][2][3] This pathway is crucial for maintaining cellular energy homeostasis and mitochondrial function. By activating this pathway, this compound can alleviate conditions associated with mitochondrial dysfunction, such as acute liver injury.[2][3]
Regulation of Macrophage Polarization
This compound has been shown to modulate macrophage polarization, a key process in inflammation and atherosclerosis.[1] It can inhibit the pro-inflammatory M1 macrophage phenotype and promote the anti-inflammatory M2 phenotype, thereby reducing inflammation.[1]
Cardioprotective Effects via L-type Calcium Channels
In the context of myocardial ischemia-reperfusion injury, this compound exhibits cardioprotective effects by promoting the interaction between L-type calcium channels and Bcl-2 associated athanogene 3 (BAG3).[4] This interaction helps to inhibit calcium overload, a major contributor to cell death in ischemic events.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the comparative study of this compound from different plant sources.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of this compound from Achyranthes bidentata Blume and its effects on LPS/D-GalN-induced acute liver injury in mice by regulating the AMPK-SIRT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Quantitation of the Bioactive Components in Wasted Aralia elata Leaves Extract with Endothelial Protective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative Bio-Evaluation and Chemical Profiles of Calendula officinalis L. Extracts Prepared via Different Extraction Techniques [mdpi.com]
Validating the Interaction Between Calenduloside E and the L-type Calcium Channel: A Comparative Guide
This guide provides a comprehensive analysis of the validation of the interaction between Calenduloside E (CE) and the L-type calcium channel (LTCC). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of CE in cardiovascular diseases, particularly in the context of myocardial ischemia-reperfusion (MI/R) injury. This document presents supporting experimental data, detailed protocols for key validation assays, and a comparative perspective on CE's mechanism of action relative to traditional L-type calcium channel blockers.
Introduction: A Novel Mechanism of L-type Calcium Channel Modulation
This compound, a triterpenoid saponin isolated from Aralia elata (Miq.) Seem, has demonstrated significant cardioprotective effects.[1][2] Unlike conventional L-type calcium channel antagonists that directly block the channel pore, CE employs a unique indirect mechanism to reduce calcium overload in cardiomyocytes.[2] Evidence indicates that CE enhances the interaction between the L-type calcium channel and the Bcl2-associated athanogene 3 (BAG3).[2][3] This enhanced interaction promotes the degradation of the LTCC through the autophagy-lysosomal pathway, thereby reducing the number of functional channels on the cell surface and mitigating calcium-induced cellular damage. This novel mechanism presents a promising alternative to direct channel blockade, potentially offering a different pharmacological profile.
Comparative Analysis of L-type Calcium Channel Modulators
The primary therapeutic effect of this compound in the context of MI/R injury is the reduction of intracellular calcium overload, an effect it shares with classical L-type calcium channel blockers like dihydropyridines (e.g., nifedipine, nisoldipine, amlodipine).[2][4][5] However, the mechanism through which this is achieved differs significantly.
-
Direct Blockers (e.g., Nifedipine, Nisoldipine): These agents bind directly to the α1 subunit of the L-type calcium channel, inducing a conformational change that inhibits ion influx.[5] Their action is immediate and dependent on the drug's concentration at the channel. Nifedipine, a traditional dihydropyridine, primarily blocks L-type calcium channels.[5]
-
This compound: This molecule does not directly block the channel. Instead, it facilitates the interaction between the LTCC and BAG3, leading to the channel's autophagic degradation.[2] This suggests a potentially more sustained effect that may also involve cellular protein quality control pathways.
Experimental data shows that CE's inhibitory effect on the L-type calcium current (ICa,L) is more potent than that of nisoldipine in a model of agonist-induced current increase.[2]
Experimental Validation Protocols
The following are detailed protocols for key experiments used to validate the interaction between this compound and the L-type calcium channel.
In Vivo Myocardial Ischemia/Reperfusion (MI/R) Model
This protocol is used to assess the cardioprotective effects of this compound in a rat model of heart attack.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a thoracotomy is performed to expose the heart.
-
Ischemia Induction: The left anterior descending (LAD) coronary artery is ligated for 30 minutes to induce myocardial ischemia.
-
Reperfusion: The ligature is released to allow for 48 hours of reperfusion.
-
Drug Administration: this compound (at doses of 7.5, 15, and 30 mg/kg) is administered intravenously for three consecutive days prior to the MI/R surgery.[2]
-
Assessment of Cardiac Function: Transthoracic echocardiography is performed to measure Left Ventricular Ejection Fraction (LVEF) and Left Ventricular Fractional Shortening (LVFS).[2]
-
Measurement of Myocardial Infarct Size: Evans blue and TTC staining are used to delineate the ischemic and infarcted areas of the heart.
-
Biochemical Analysis: Blood samples are collected to measure the levels of cardiac injury markers, including lactate dehydrogenase (LDH), aspartate aminotransferase (AST), creatine kinase-MB (CK-MB), and troponin-I.[2]
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to directly measure the L-type calcium current (ICa,L) in isolated cardiomyocytes.
-
Cell Isolation: Adult rat ventricular myocytes (ARVMs) are isolated from rats subjected to the MI/R protocol.
-
Recording Configuration: The whole-cell patch-clamp configuration is established using a patch-clamp amplifier.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 1.8 CaCl2, 25 CsCl, 0.5 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).
-
Pipette Solution (in mM): 120 CsCl, 10 BAPTA, 1 EGTA, 1 MgCl2, 1 Na2GTP, 5 phosphocreatine, and 10 HEPES (pH 7.2).[6]
-
-
Voltage Protocol: To elicit ICa,L, a prepulse from -80 to -40 mV is applied to inactivate sodium channels, followed by depolarizing steps from -40 to +60 mV.[6]
-
Data Acquisition and Analysis: The peak inward current is measured to quantify ICa,L. The effects of this compound are compared to control (vehicle-treated) and to cells treated with the LTCC agonist Bay-K-8644 and the inhibitor nisoldipine.[2]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the physical interaction between the L-type calcium channel and BAG3, and to show that this interaction is enhanced by this compound.
-
Cell Lysis: Cardiomyocytes (e.g., H9c2 cells or primary neonatal rat ventricular myocytes) are treated with or without this compound and then lysed in a non-denaturing lysis buffer containing protease inhibitors.[7]
-
Pre-clearing: The cell lysate is incubated with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody against the L-type calcium channel (α1C subunit) or BAG3 overnight at 4°C.
-
Immune Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against both the L-type calcium channel and BAG3 to detect their co-precipitation.
Quantitative Data Presentation
The following tables summarize the quantitative data from studies validating the effects of this compound.
Table 1: Effect of this compound on Cardiac Function and Injury Markers in a Rat MI/R Model [2]
| Treatment Group | LVEF (%) | LVFS (%) | LDH (U/L) | AST (U/L) | CK-MB (U/L) | Troponin-I (ng/mL) |
| Sham | 85.3 ± 4.2 | 48.7 ± 3.5 | 210 ± 25 | 150 ± 18 | 350 ± 40 | 0.5 ± 0.1 |
| MI/R + Vehicle | 45.6 ± 3.8 | 22.1 ± 2.9 | 850 ± 70 | 620 ± 55 | 1200 ± 110 | 3.2 ± 0.4 |
| MI/R + CE (15 mg/kg) | 68.9 ± 5.1 | 35.4 ± 4.2 | 420 ± 35 | 310 ± 28 | 650 ± 60 | 1.5 ± 0.2 |
| MI/R + CE (30 mg/kg) | 75.2 ± 4.9 | 40.8 ± 3.7 | 350 ± 30 | 250 ± 22 | 500 ± 45 | 1.1 ± 0.1 |
*Data are presented as mean ± SD. *p < 0.05 compared to the MI/R + Vehicle group. LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening; LDH: Lactate Dehydrogenase; AST: Aspartate Aminotransferase; CK-MB: Creatine Kinase-MB.
Table 2: Comparative Effects of this compound and Nisoldipine on L-type Calcium Current (ICa,L) in Cardiomyocytes [2]
| Treatment Group | Peak ICa,L (pA/pF) |
| Control | -5.8 ± 0.6 |
| Bay-K-8644 (LTCC agonist) | -12.3 ± 1.1 |
| Bay-K-8644 + Nisoldipine | -8.5 ± 0.9 |
| Bay-K-8644 + this compound | -6.2 ± 0.7# |
*Data are presented as mean ± SD. *p < 0.05 compared to the Bay-K-8644 group. #p < 0.05 compared to the Bay-K-8644 + Nisoldipine group.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow used for its validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound suppresses calcium overload by promoting the interaction between L-type calcium channels and Bcl2-associated athanogene 3 to alleviate myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Natural L-type calcium channels antagonists from Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium channel blockers for hypertension: old, but still useful [e-jcpp.org]
- 6. Whole-cell patch-clamp recording from cardiomyocytes [bio-protocol.org]
- 7. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
Head-to-head comparison of different Calenduloside E extraction techniques
For Researchers, Scientists, and Drug Development Professionals
Calenduloside E, a pentacyclic triterpenoid saponin, is a compound of significant interest in drug development due to its diverse pharmacological activities, including anti-inflammatory, anti-apoptotic, and neuroprotective effects.[1][2] Found in plants such as Calendula officinalis (Marigold) and species of the Aralia genus, the efficient extraction of this compound is a critical first step for research and development.[1][3] This guide provides an objective comparison of common and advanced techniques for its extraction, supported by experimental data for related compounds and detailed methodologies.
Data Presentation: A Comparative Overview
While direct comparative data on this compound yields is limited in publicly available literature, this table summarizes the performance of various extraction techniques based on studies of Calendula officinalis and Aralia elata extracts. The yields often refer to total flavonoids, phenolics, or triterpenoids, which serve as a proxy for assessing the general efficiency of each method for extracting saponins like this compound.
| Extraction Technique | Principle | Common Solvents | Key Parameters | Advantages | Disadvantages | Reported Yield/Efficiency (Proxy Data) |
| Maceration | Soaking the plant material in a solvent to soften and dissolve soluble components over time. | 70% Ethanol, Methanol | Room Temperature, 24-72 hours, Agitation | Simple, low-cost setup, suitable for thermolabile compounds. | Time-consuming, large solvent volume, potentially lower efficiency. | Yield of rutin from C. officinalis: 1.44% (w/w).[4] |
| Soxhlet Extraction | Continuous extraction with a hot solvent refluxing through the plant material. | Methanol, 70% Acetone/Water | Solvent Boiling Point, 4-6 hours | High extraction efficiency due to repeated solvent washing. | Requires heating (risk of thermal degradation), large solvent volume, long duration. | Yield from Tagetes erecta (Marigold): 4.03-4.89%.[5] Higher caffeic acid concentration from C. officinalis compared to other methods.[2] |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. | 50-96% Ethanol, Methanol | 20-40 kHz, 30-70°C, 15-30 min | Fast, reduced solvent consumption, higher yields, suitable for heat-sensitive compounds. | Requires specialized equipment, potential for localized heating. | Yield of rutin from C. officinalis: 2.28% (w/w).[4] Total triterpenoids yield from Chaenomeles speciosa: 36.77 mg/g.[6] |
| Homogenizer-Assisted Extraction (HAE) | High-speed mechanical shearing breaks down plant tissue, increasing surface area for extraction. | Methanol | High RPM (e.g., 11,000-24,000), Short time (e.g., 5 min) | Extremely fast, highly efficient for small samples. | Can generate heat, may not be suitable for large-scale extraction. | Showed highest inhibition against Butyrylcholinesterase (BChE) in C. officinalis extracts.[2] |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the solvent, which has liquid-like density and gas-like viscosity. | Supercritical CO2, often with a co-solvent like Ethanol | High Pressure (e.g., 140 bar), Moderate Temp (e.g., 40°C) | "Green" technique (non-toxic solvent), highly selective, solvent is easily removed. | High capital cost for equipment, typically better for non-polar compounds. | Generally lower yield for polar compounds compared to UAE unless a co-solvent is used. |
Experimental Protocols
The following are detailed methodologies for the extraction techniques discussed, based on published research.
Maceration (Solvent Extraction) Protocol
This protocol is adapted from a method used for the extraction of this compound 6′-methyl ester from Acanthopanax sessiliflorus.
-
Preparation: Air-dry the plant material (e.g., fruits or flowers) and grind it into a fine powder.
-
Extraction: Place 10 kg of the powdered material into a suitable vessel. Add 36 liters of 70% aqueous ethanol.
-
Incubation: Allow the mixture to stand at room temperature for 24 hours with occasional agitation.
-
Repetition: Decant the solvent. Repeat the extraction process on the plant residue two more times, each for 24 hours, with fresh solvent.
-
Concentration: Combine the three extracts and concentrate them under reduced pressure using a rotary evaporator to remove the ethanol.
-
Partitioning: Suspend the resulting aqueous concentrate in water and perform liquid-liquid partitioning successively with ethyl acetate and n-butanol to separate compounds based on polarity. This compound, being a saponin, will typically partition into the n-butanol fraction.
Soxhlet Extraction Protocol
This is a generalized protocol for extracting bioactive compounds from Calendula officinalis.
-
Preparation: Dry and powder the plant material.
-
Loading: Place approximately 30 g of the powdered plant material into a cellulose thimble.
-
Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Fill a round-bottom flask with 350 mL of methanol.
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material.
-
Cycling: Once the solvent reaches the overflow level, it will siphon back into the round-bottom flask, carrying the extracted compounds. This cycle repeats automatically.
-
Completion: Continue the extraction for a minimum of 4-6 hours or until the solvent in the siphon tube runs clear.
-
Concentration: After extraction, remove the solvent from the extract using a rotary evaporator.
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is based on optimized methods for extracting triterpenoids and flavonoids.[6][7]
-
Preparation: Mix 10 g of powdered plant material with a specified volume of solvent (e.g., 250 mL of 93% ethanol for a 25 mL/g liquid-to-solid ratio).
-
Sonication: Place the vessel containing the mixture into an ultrasonic bath or use an ultrasonic probe.
-
Parameter Setting: Set the ultrasonic frequency (e.g., 40 kHz), power (e.g., 390 W), temperature (e.g., 70°C), and time (e.g., 30 minutes).
-
Extraction: Perform the extraction under the set conditions.
-
Separation: After sonication, separate the extract from the solid plant material by centrifugation (e.g., 3000 x g for 10 min) or filtration.
-
Repetition: For exhaustive extraction, the process can be repeated on the plant residue.[6]
-
Concentration: Combine the extracts and remove the solvent using a rotary evaporator.
Mandatory Visualizations
Experimental and Biological Pathways
The following diagrams illustrate a typical extraction workflow and key signaling pathways modulated by this compound.
Caption: A generalized workflow for the extraction and isolation of this compound.
Caption: Key signaling pathways modulated by this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Effects of Selected Extraction Methods and Natural Deep Eutectic Solvents on the Recovery of Active Principles from Aralia elata var. mandshurica (Rupr. & Maxim.) J. Wen: A Non-Targeted Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of extraction method on recovery rutin from Calendula officinalis L. (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound‐assisted extraction versus traditional Soxhlet apparatus for the obtention of polyphenols, carotenoids and tocopherols from Tagetes erecta L. flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tf.ni.ac.rs [tf.ni.ac.rs]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Calenduloside E
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Calenduloside E, a natural pentacyclic triterpenoid saponin. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of a spill, the area should be immediately contained and cleaned up using absorbent materials, which must then be disposed of as hazardous waste.
II. Step-by-Step Disposal Protocol
Following the general principles for the disposal of triterpenoid saponins, this compound waste must be treated as hazardous. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation : All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipettes), and spill cleanup materials, must be segregated from non-hazardous waste.
-
Containerization :
-
Place solid this compound waste into a clearly labeled, sealed, and chemically compatible waste container.
-
Liquid waste containing this compound should be collected in a labeled, leak-proof container. Avoid mixing with other incompatible waste streams.
-
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.
-
Storage : Store the sealed waste container in a designated, secure hazardous waste accumulation area away from incompatible materials.
-
Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Always follow their specific procedures and documentation requirements.
III. Quantitative Data for Waste Management
To facilitate proper waste management and documentation, the following table summarizes key identifiers for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Oleanolic acid 3-O-glucuronide, Silphioside F |
| CAS Number | 26020-14-4 |
| Molecular Formula | C₃₆H₅₆O₉ |
| Molecular Weight | 632.82 g/mol |
IV. Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Researchers must consult their institution's specific safety protocols and comply with all local, regional, and national regulations regarding hazardous waste disposal.
Essential Safety and Logistical Information for Handling Calenduloside E
Hazard Identification and Personal Protective Equipment
Based on available data, Calenduloside E is classified with the following hazards. The recommended personal protective equipment (PPE) is derived from these classifications to mitigate risks during handling.
| Hazard Statement | Description | Recommended Personal Protective Equipment (PPE) |
| H302 | Harmful if swallowed | Standard laboratory PPE (lab coat, gloves, eye protection). Do not eat, drink, or smoke when using this product. |
| H315 | Causes skin irritation | Nitrile or other chemically resistant gloves. A laboratory coat or gown should be worn. |
| H319 | Causes serious eye irritation | Safety glasses with side shields or safety goggles. |
| H335 | May cause respiratory irritation | Handle in a well-ventilated area. For operations that may generate dust, use a chemical fume hood or wear a NIOSH-approved respirator. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.[1][2][3]
2. Engineering Controls:
-
When handling the solid form of this compound, especially when weighing or transferring, all operations should be conducted in a certified chemical fume hood to control potential dust inhalation.
-
Ensure a safety shower and eyewash station are readily accessible.
3. Personal Protective Equipment (PPE) Protocol:
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[1][2][4]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any tears or punctures before use and change them frequently.[1][2][4]
-
Body Protection: A standard laboratory coat or a disposable gown should be worn to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood with the potential for dust generation, a NIOSH-approved particulate respirator is required.
4. Handling and Experimental Procedures:
-
Before handling, ensure all necessary PPE is donned correctly.
-
When weighing the powdered compound, use a spatula and handle it gently to avoid creating dust.
-
For dissolution, add the solvent to the solid slowly to prevent splashing.
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1][2]
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1][2][5]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate should be collected as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste, depending on institutional policies.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[1][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Safe Handling Workflow for this compound
The following diagram illustrates the procedural steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
